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(4-Chloro-2-propoxyphenyl)methanol Documentation Hub

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  • Product: (4-Chloro-2-propoxyphenyl)methanol
  • CAS: 1613412-81-9

Core Science & Biosynthesis

Foundational

Chemical properties of (4-Chloro-2-propoxyphenyl)methanol

This is an in-depth technical guide on (4-Chloro-2-propoxyphenyl)methanol , a specialized building block used in medicinal chemistry. CAS Registry Number: 1613412-81-9 Chemical Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.6...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on (4-Chloro-2-propoxyphenyl)methanol , a specialized building block used in medicinal chemistry.

CAS Registry Number: 1613412-81-9 Chemical Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.66 g/mol

Executive Summary

(4-Chloro-2-propoxyphenyl)methanol is a di-functionalized aromatic intermediate characterized by a primary benzylic alcohol, a chloro-substituent at the para position relative to the hydroxymethyl group, and a propoxy ether chain at the ortho position.[1] It serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly histone demethylase inhibitors and other epigenetic modulators. Its structural uniqueness lies in the ortho-propoxy group, which provides steric bulk and lipophilicity, modulating the binding affinity of derived pharmacophores.

Molecular Identity & Structural Analysis[2]

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.

  • Position 1 (Benzylic Alcohol): A hydroxymethyl group (-CH₂OH). This is the primary handle for further functionalization (oxidation, halogenation, esterification).

  • Position 2 (Propoxy Ether): An n-propoxy group (-OCH₂CH₂CH₃). This ether linkage is chemically robust and enhances the molecule's lipophilicity (LogP) compared to its methoxy analogs.

  • Position 4 (Aryl Chloride): A chlorine atom. This deactivating group serves as a potential site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the scaffold to be extended into biaryl systems.

Computed Descriptors:

  • SMILES: CCCOc1cc(Cl)ccc1CO

  • InChI Key: ZNJLQCPPAZECMW-UHFFFAOYSA-N (Analogous structure verification)

Physicochemical Profile[2][3][4][5]
PropertyValue (Experimental/Predicted)Context
Molecular Weight 200.66 g/mol Small molecule fragment
LogP (Octanol/Water) ~2.62Moderate lipophilicity; good membrane permeability potential
H-Bond Donors 1 (OH)Interaction with receptor pockets
H-Bond Acceptors 2 (O, O)Ether oxygen and alcohol oxygen
Rotatable Bonds 4Propoxy chain and hydroxymethyl group
Topological Polar Surface Area ~29.5 ŲLow TPSA suggests good oral bioavailability

Synthetic Pathways[3]

The industrial and laboratory-scale synthesis of (4-Chloro-2-propoxyphenyl)methanol typically proceeds via the selective alkylation of 5-chloro-2-hydroxybenzyl alcohol (also known as 5-chloro-2-(hydroxymethyl)phenol).

Protocol: Selective O-Alkylation

This protocol ensures the alkylation of the phenolic oxygen without affecting the benzylic alcohol, leveraging the significant difference in acidity (pKa ~10 for phenol vs. pKa ~16 for benzyl alcohol).

Reagents:

  • Substrate: 5-Chloro-2-(hydroxymethyl)phenol [CAS: 55488-87-4]

  • Alkylating Agent: 1-Iodopropane (or 1-Bromopropane)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Charge: To a sealed reaction vessel, add 5-chloro-2-(hydroxymethyl)phenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and DMF (approx. 5-10 volumes).

  • Addition: Add 1-iodopropane (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to 100°C and stir for 12–18 hours.

    • Note: The use of K₂CO₃ is sufficient to deprotonate the phenol but not the alcohol, ensuring regioselectivity.

  • Workup: Cool the mixture to room temperature. Pour into ice-water (5x volume).

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Wash combined organics with brine to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[2]

Synthesis Start 5-Chloro-2-(hydroxymethyl)phenol (CAS 55488-87-4) Target (4-Chloro-2-propoxyphenyl)methanol (CAS 1613412-81-9) Start->Target Selective O-Alkylation Reagents 1-Iodopropane K2CO3, DMF 100°C Reagents->Start

Figure 1: Synthetic route via selective phenolic alkylation.

Chemical Reactivity & Transformations[8]

This molecule is a versatile "divergent intermediate." Its reactivity is defined by three distinct zones: the alcohol, the aryl ring, and the ether.

A. Benzylic Alcohol Transformations

The primary alcohol is the most reactive site under standard conditions.

  • Oxidation: Treatment with MnO₂ or Dess-Martin Periodinane yields 4-chloro-2-propoxybenzaldehyde , a precursor for reductive aminations or Horner-Wadsworth-Emmons reactions.

  • Halogenation: Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) converts the alcohol to the corresponding benzyl halide , a potent electrophile for alkylating amines or thiols.

B. Aryl Chloride Cross-Coupling

The chlorine atom at position 4 is deactivated but remains accessible for transition-metal catalysis.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids in the presence of Pd(dppf)Cl₂ yields biaryl systems.

  • Buchwald-Hartwig Amination: Can be used to introduce amine functionality, although the electron-rich nature of the ring (due to the propoxy group) may require specialized ligands (e.g., XPhos or BrettPhos).

C. Ether Stability

The propyl ether is stable to basic and nucleophilic conditions. However, it can be cleaved using strong Lewis acids (e.g., BBr₃) to regenerate the phenol, allowing for "protecting group-like" strategies if the propoxy group needs to be swapped later in a sequence.

Reactivity Core (4-Chloro-2-propoxyphenyl)methanol Aldehyde 4-Chloro-2-propoxybenzaldehyde (Oxidation) Core->Aldehyde MnO2 or DMP Halide Benzyl Chloride/Bromide (Substitution) Core->Halide SOCl2 or PBr3 Biaryl Biaryl Derivative (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0)

Figure 2: Divergent reactivity profile of the scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, handling protocols should follow standards for halogenated benzyl alcohols.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Benzylic alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work within a fume hood, especially when using alkylating agents like iodopropane.

References

  • Vertex Pharmaceuticals Inc. (2014). Histone Demethylase Inhibitors. WO2014089364A1. (Describes the synthesis of the title compound from 5-chloro-2-(hydroxymethyl)phenol).

  • ChemSrc. (2025). CAS 1613412-81-9 Entry.[3] (Verification of CAS number and structure).

  • PubChem. (2025). Compound Summary for Isopropyl Analog (Related Structure). (Used for physicochemical property estimation).

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Utility of (4-Chloro-2-propoxyphenyl)methanol in Epigenetic Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted oncology, epigenetic modulators have emerged as critical therapeutic agents. (4-Chloro-2-propoxyphenyl)methanol serves as a highly specialized, sterically t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology, epigenetic modulators have emerged as critical therapeutic agents. (4-Chloro-2-propoxyphenyl)methanol serves as a highly specialized, sterically tuned chemical intermediate primarily utilized in the synthesis of Jumonji C (JmjC) domain-containing histone demethylase inhibitors, specifically targeting KDM4C (JMJD2C) [1]. As a Senior Application Scientist, I have structured this guide to provide a rigorous breakdown of its physicochemical properties, structural rationale, and the validated synthetic protocols required to integrate this compound into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The molecular architecture of (4-Chloro-2-propoxyphenyl)methanol is deliberately designed to impart specific electronic and steric properties to downstream active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters critical for reaction stoichiometry and analytical validation [2].

ParameterValue
IUPAC Name (4-chloro-2-propoxyphenyl)methanol
CAS Registry Number 1613412-81-9
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
SMILES String OCC1=C(OCCC)C=C(Cl)C=C1
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Ether oxygen, Hydroxyl oxygen)
Structure-Activity Relationship (SAR) Causality

Every functional group on this benzene scaffold serves a distinct mechanistic purpose in downstream target binding:

  • The Propoxy Group (-O-CH₂-CH₂-CH₃): Positioned ortho to the methanol group, this aliphatic chain increases the overall lipophilicity (LogP) of the molecule. In the context of KDM4C inhibitors, this moiety is crucial for occupying hydrophobic pockets within the enzyme's active site, enhancing binding affinity through van der Waals interactions.

  • The Chloro Substituent (-Cl): Located para to the methanol group, the halogen acts as an electron-withdrawing group via inductive effects, while simultaneously providing metabolic stability. It prevents rapid cytochrome P450-mediated oxidation at the para position, a common metabolic liability in aromatic drug candidates.

  • The Methanol Group (-CH₂OH): This serves as the primary reactive handle. In subsequent synthetic steps, the hydroxyl group is typically converted into a leaving group (e.g., via mesylation or halogenation) or used directly in Mitsunobu-type etherifications to attach the pyrazolylpyridine core [1].

Experimental Protocol: Synthesis Workflow

To ensure high-yield generation of (4-Chloro-2-propoxyphenyl)methanol, the following protocol leverages a regioselective Williamson ether synthesis (Sₙ2 mechanism). The protocol is designed as a self-validating system, incorporating causality for each reagent choice.

Step-by-Step Methodology

Reagents: 5-chloro-2-(hydroxymethyl)phenol (Starting Material), 1-Iodopropane (Alkylating Agent), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Reaction Setup: Charge a sealed reaction tube with 5-chloro-2-(hydroxymethyl)phenol (1.0 eq, e.g., 6.29 mmol) and anhydrous DMF (6 mL).

    • Causality: DMF is a polar aprotic solvent. It dissolves the reagents but leaves the resulting phenoxide anion poorly solvated, dramatically increasing its nucleophilicity and accelerating the Sₙ2 reaction.

  • Base Addition: Add K₂CO₃ (2.0 eq, 12.58 mmol) to the solution.

    • Causality: K₂CO₃ is a mild base. It selectively deprotonates the more acidic phenolic hydroxyl group (pKa ~10) without deprotonating the aliphatic methanol group (pKa ~15.5), ensuring strict regioselectivity.

  • Alkylation: Introduce 1-iodopropane (1.1 eq, 6.92 mmol) dropwise.

    • Causality: Iodine is an excellent leaving group, facilitating a smooth Sₙ2 displacement by the phenoxide ion.

  • Thermal Activation: Seal the tube and heat the mixture to 100°C for 12 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the sterically hindered ortho-alkylation.

  • Quenching and Extraction: Cool the mixture to room temperature, pour into ice-water to precipitate the product, and extract twice with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Validate the product via LCMS. The expected mass-to-charge ratio [M+H]⁺ is ~201.1. Confirm regioselectivity via ¹H NMR, ensuring the disappearance of the phenolic OH proton and the appearance of the propoxy aliphatic multiplets.

Synthesis A 5-chloro-2-(hydroxymethyl)phenol (Starting Material) D Nucleophilic Substitution (SN2) 100°C, 12 hours A->D B 1-Iodopropane (Alkylating Agent) B->D C K2CO3 in DMF (Base / Solvent) C->D E (4-Chloro-2-propoxyphenyl)methanol (Target Intermediate) D->E

Fig 1: SN2 alkylation workflow for synthesizing (4-Chloro-2-propoxyphenyl)methanol.

Application in Epigenetic Drug Development

Once synthesized, (4-Chloro-2-propoxyphenyl)methanol is coupled with pyrazolylpyridine derivatives to form potent KDM4C inhibitors [1]. KDM4C is a histone demethylase that removes tri- and di-methylation marks from histone H3 lysine 9 (H3K9me3/me2).

Overexpression of KDM4C is frequently observed in prostate, breast, and lung cancers, where it aberrantly strips repressive methylation marks, leading to the unchecked transcription of oncogenes [3]. By incorporating the lipophilic and metabolically stable (4-Chloro-2-propoxyphenyl) moiety, the resulting inhibitors achieve high binding affinity in the JmjC domain, restoring the H3K9me3 repressive marks and inducing cancer cell apoptosis.

Pathway N1 (4-Chloro-2-propoxyphenyl)methanol N2 Pyrazolylpyridine Inhibitor N1->N2 Synthesis N3 KDM4C (JMJD2C) Enzyme N2->N3 Binds Active Site N4 Histone Methylation (H3K9me3) N3->N4 Inhibits Demethylation N5 Transcriptional Repression N4->N5 Epigenetic Shift

Fig 2: Epigenetic modulation pathway via KDM4C inhibition.

References

  • Source: European Patent Office / Celgene Quanticel Research, Inc.
  • Title: Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C) Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Foundational

Thermodynamic Profiling and Empirical Solubility Determination of (4-Chloro-2-propoxyphenyl)methanol in Organic Solvents

Executive Summary (4-Chloro-2-propoxyphenyl)methanol (CAS: 1613412-81-9) is a highly specialized, functionally dense pharmaceutical intermediate. It is most prominently utilized in the synthesis of substituted pyrazolylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2-propoxyphenyl)methanol (CAS: 1613412-81-9) is a highly specialized, functionally dense pharmaceutical intermediate. It is most prominently utilized in the synthesis of substituted pyrazolylpyridine derivatives, which act as potent histone demethylase (KDM) inhibitors for oncology applications (e.g., prostate and breast cancer treatments) [1]. Because the synthesis and purification of such active pharmaceutical ingredients (APIs) rely heavily on liquid-phase reactions and crystallizations, understanding the solubility profile of this intermediate in various organic solvents is a critical process parameter.

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of (4-Chloro-2-propoxyphenyl)methanol, presents predictive solubility data across organic solvent classes, and establishes a self-validating, field-proven empirical protocol for precise solubility quantification.

Physicochemical Profiling & The Causality of Solvation

To predict and manipulate the solubility of (4-Chloro-2-propoxyphenyl)methanol, we must first deconstruct its molecular architecture. The solubility of an intermediate in an organic solvent is dictated by the net flux balance between the disruption of its solid-state crystal lattice (enthalpy of fusion) and the formation of solute-solvent interactions (solvation enthalpy) [2].

  • The Hydroxymethyl Group (-CH₂OH): This moiety acts as both a hydrogen-bond donor and acceptor. It drives solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like ethyl acetate and DMF) through strong dipole-dipole and hydrogen-bonding interactions.

  • The Chloro Substituent (-Cl): Positioned on the aromatic ring, the highly electronegative chlorine atom induces a strong dipole moment while simultaneously increasing the overall lipophilicity (LogP) of the molecule. This enhances solubility in halogenated and moderately non-polar solvents.

  • The Propoxy Chain (-OCH₂CH₂CH₃): This aliphatic ether linkage introduces significant steric bulk and hydrophobic character. The conformational flexibility of the propyl chain disrupts highly ordered solid-state crystal packing, which generally lowers the melting point and increases the thermodynamic solubility of the compound in organic media compared to a rigid, unsubstituted benzyl alcohol.

Workflow: Thermodynamic Dissolution & Solvent Selection

The following diagram illustrates the logical progression from structural analysis to solvent selection based on thermodynamic affinity.

G Start Target Solute: (4-Chloro-2-propoxyphenyl)methanol Analyze Physicochemical Profiling (H-bond capacity, Lipophilicity, Steric Bulk) Start->Analyze Model Thermodynamic Modeling (Solvation Enthalpy & Lattice Disruption) Analyze->Model Structural Inputs SolventA Polar Aprotic Solvents (DMF, DMSO, EtOAc) Model->SolventA High Affinity (Dipole/H-Bond Acceptor) SolventB Polar Protic Solvents (MeOH, EtOH, IPA) Model->SolventB Moderate Affinity (Protic Matching) SolventC Non-Polar Solvents (Hexane, Heptane) Model->SolventC Low Affinity (Dispersion Only) Decision Process Solvent Selection (Reaction vs. Crystallization) SolventA->Decision SolventB->Decision SolventC->Decision

Figure 1: Decision matrix for organic solvent selection based on the intermediate's physicochemical profile.

Predictive Solubility Data in Organic Solvents

Because empirical solubility data for proprietary pharmaceutical intermediates is rarely published in open-source literature, Application Scientists rely on predictive thermodynamic modeling (such as NRTL or UNIQUAC models) combined with synthetic extraction data[3].

During the synthesis of (4-Chloro-2-propoxyphenyl)methanol (via the alkylation of 5-chloro-2-(hydroxymethyl)phenol), the reaction is successfully driven in Dimethylformamide (DMF) , and the product is efficiently partitioned into Ethyl Acetate (EtOAc) during aqueous workup [1]. Based on these operational parameters and structural heuristics, the predictive solubility profile at standard ambient temperature (25°C) is summarized below:

SolventClassificationPredictive Solubility Range (mg/mL at 25°C)Mechanistic Rationale
N,N-Dimethylformamide (DMF) Polar Aprotic> 100 (Highly Soluble)Strong dipole-dipole interactions; excellent H-bond acceptor for the -OH group. Used as the primary reaction solvent.
Ethyl Acetate (EtOAc) Polar Aprotic> 50 (Soluble)Favorable H-bond acceptor pairing. The lipophilic propoxy/chloro groups are well-solvated by the acetate backbone.
Dichloromethane (DCM) Halogenated> 50 (Soluble)Exceptional solvation of the chloro-aromatic ring and ether linkage via dispersion and dipole forces.
Methanol (MeOH) Polar Protic20 - 50 (Moderately Soluble)Protic matching occurs, but the solvent's strong self-association slightly limits the incorporation of the bulky hydrophobic solute.
Hexane Non-Polar< 5 (Slightly Soluble)Lacks the ability to hydrogen-bond with the hydroxymethyl group; relies entirely on weak London dispersion forces.
Water Aqueous< 0.1 (Practically Insoluble)The hydrophobic bulk of the propoxy chain and chloro-aromatic ring overwhelmingly dominates the single polar -OH group.

The Self-Validating Empirical Protocol: Isothermal Shake-Flask Method

To transition from predictive models to actionable process data, a rigorous empirical methodology is required. The Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for determining the thermodynamic equilibrium solubility of pharmaceutical intermediates [4].

The following protocol is designed as a self-validating system. Every step contains a mechanistic safeguard to prevent false positives (e.g., kinetic supersaturation or particulate scattering).

Step-by-Step Methodology

Step 1: Solid-State Verification

  • Action: Verify the polymorphic purity of the (4-Chloro-2-propoxyphenyl)methanol batch using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Causality: Different polymorphs have different lattice energies, leading to drastically different apparent solubilities. Establishing the baseline solid-state ensures data reproducibility.

Step 2: Saturation & Equilibration

  • Action: Add an excess amount of the solid intermediate (e.g., 200 mg) into a 5 mL glass vial containing 2 mL of the target organic solvent. Seal the vial tightly to prevent solvent evaporation.

  • Action: Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours.

  • Causality: Mechanical agitation ensures maximum surface area contact. The extended 48-hour timeframe guarantees that the system overcomes initial kinetic dissolution rates and reaches true thermodynamic equilibrium, preventing artificially high readings caused by transient supersaturation [5].

Step 3: Phase Separation

  • Action: Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to let large aggregates settle.

  • Action: Transfer the supernatant to a solvent-resistant centrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Note: PTFE must be used as it is chemically inert to harsh organic solvents like DMF and DCM.

  • Causality: Even microscopic undissolved particles will scatter light or be dissolved instantly upon dilution in the HPLC mobile phase, leading to a massive overestimation of solubility. Strict phase separation is non-negotiable.

Step 4: Serial Dilution & HPLC-UV Quantification

  • Action: Immediately dilute an aliquot of the saturated, filtered solution with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector.

  • Action: Inject the sample into an HPLC system equipped with a C18 column and a PDA/UV detector set to the optimal absorption wavelength of the substituted benzyl alcohol (typically ~220-254 nm).

  • Causality: HPLC provides structural specificity, ensuring that the quantified peak is the intact intermediate and not a degradation product generated during the 48-hour shaking period.

Workflow: Empirical Solubility Validation

Protocol Prep Excess Solute + Organic Solvent Shake Isothermal Shaking (25°C, 48h) Prep->Shake Equil Thermodynamic Equilibrium Shake->Equil Overcome Kinetics Filter Phase Separation (0.22µm PTFE Filter) Equil->Filter Dilute Serial Dilution (Mobile Phase) Filter->Dilute Remove Particulates HPLC HPLC-UV Quantification Dilute->HPLC Prevent Detector Saturation

Figure 2: The self-validating Shake-Flask to HPLC analytical workflow.

Conclusion

For drug development professionals scaling the synthesis of KDM inhibitors, the solubility of (4-Chloro-2-propoxyphenyl)methanol is a foundational metric. By leveraging its physicochemical properties—specifically the interplay between its protic hydroxymethyl group and its lipophilic chloro/propoxy substituents—scientists can rationally select solvents like DMF or EtOAc for high-concentration liquid-phase reactions. When empirical validation is required, the rigorously controlled, isothermal shake-flask method guarantees that the resulting solubility data is thermodynamically sound and scalable.

References

  • Celgene Quanticel Research, Inc. (2014). Histone Demethylase Inhibitors (Patent No. WO2014089364A1 / EP2928471B1). World Intellectual Property Organization.
  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. Retrieved from:[Link]

  • Zhang, J., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, ACS Publications. Retrieved from:[Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series. Retrieved from:[Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from:[Link]

Exploratory

Comprehensive Technical Guide on (4-Chloro-2-propoxyphenyl)methanol: Identifiers, Synthesis, and Applications in Epigenetic Drug Discovery

Executive Summary In the landscape of modern targeted therapeutics, the precision of active pharmaceutical ingredient (API) synthesis relies heavily on the structural integrity of key building blocks. (4-Chloro-2-propoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the precision of active pharmaceutical ingredient (API) synthesis relies heavily on the structural integrity of key building blocks. (4-Chloro-2-propoxyphenyl)methanol is a critical synthetic intermediate predominantly utilized in the development of epigenetic modulators, specifically histone demethylase (KDM) inhibitors[1][2]. This whitepaper provides an authoritative, in-depth analysis of its chemical identifiers, the mechanistic rationale behind its regioselective synthesis, and its downstream application in oncology drug discovery.

Chemical Identity and Core Identifiers

Accurate compound tracking and database querying are foundational to reproducible drug development. Table 1 consolidates the definitive chemical identifiers and physicochemical properties for (4-Chloro-2-propoxyphenyl)methanol[3][4].

Table 1: Quantitative Data and Identifiers

PropertyValue
IUPAC / Chemical Name (4-Chloro-2-propoxyphenyl)methanol
CAS Registry Number 1613412-81-9
MDL Number MFCD31579469
Molecular Formula

Molecular Weight 200.66 g/mol
Canonical SMILES Clc1ccc(CO)c(OCCC)c1
Core Structural Motif Benzyl alcohol derivative with ortho-propoxy and para-chloro substituents

Mechanistic Synthesis and Experimental Protocol

The synthesis of (4-Chloro-2-propoxyphenyl)methanol requires strict regiocontrol. The starting material, 5-chloro-2-(hydroxymethyl)phenol , contains two distinct hydroxyl groups: a phenolic


 and an aliphatic primary 

. The objective is to selectively alkylate the phenolic oxygen without cross-reacting with the benzyl alcohol moiety[1][2].
Causality and Mechanistic Rationale
  • Regioselective Deprotonation: The protocol exploits the vast

    
     difference between the phenolic hydroxyl (
    
    
    
    ) and the aliphatic benzyl alcohol (
    
    
    ). By employing a mild base like Potassium Carbonate (
    
    
    ), only the phenol is deprotonated to form a highly nucleophilic phenoxide anion.
  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF aggressively solvates the potassium cations but leaves the phenoxide anion relatively "naked" and unsolvated, thereby drastically accelerating the

    
     nucleophilic attack.
    
  • Thermal Activation: Heating to 100°C provides the necessary kinetic energy to overcome the activation barrier of the

    
     displacement on 1-iodopropane, pushing the reaction to completion.
    
Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system, where the physical chemistry of the workup inherently drives purification.

  • Reagent Charging: To a pressure-rated sealed tube, charge 5-chloro-2-(hydroxymethyl)phenol (1.0 eq, e.g., 6.29 mmol)[2].

  • Base Addition: Add

    
     (2.0 eq, 12.58 mmol). Validation Check: The excess base is required to neutralize the hydroiodic acid (
    
    
    
    ) byproduct, preventing the reaction from stalling.
  • Electrophile Introduction: Add DMF (6 mL) followed by 1-iodopropane (1.1 eq, 6.92 mmol)[2].

  • Thermal Reaction: Seal the tube and heat the reaction mixture to 100°C overnight.

  • Aqueous Quench & Phase Separation: Cool the mixture to room temperature and pour it directly into ice-water. Causality: DMF is infinitely miscible with water. The ice-water quench pulls the DMF and inorganic salts into the aqueous phase while simultaneously crashing out the highly lipophilic product, minimizing side reactions.

  • Extraction & Drying: Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude product.
    
  • Analytical Validation: Confirm success via

    
     NMR. A successful reaction is validated by the disappearance of the phenolic 
    
    
    
    proton signal and the emergence of a triplet near
    
    
    1.01 ppm, corresponding to the terminal methyl group of the newly attached propoxy chain[1].

SynthWorkflow Start 5-chloro-2-(hydroxymethyl)phenol + 1-Iodopropane Reagents Add K2CO3 in DMF (Regioselective Deprotonation) Start->Reagents Step 1 Reaction Heat to 100°C Overnight (SN2 Alkylation) Reagents->Reaction Step 2 Workup Ice-Water Quench & EtOAc Extraction Reaction->Workup Step 3 Validation LCMS & 1H NMR Validation (Confirm O-alkylation) Workup->Validation Step 4 Product (4-Chloro-2-propoxyphenyl)methanol Pure Product Validation->Product Step 5

Figure 1: Experimental workflow for the synthesis of (4-Chloro-2-propoxyphenyl)methanol.

Role in Drug Development: Histone Demethylase Inhibition

In the context of oncology, epigenetic dysregulation—specifically the aberrant methylation of histones—drives the transcription of oncogenes. (4-Chloro-2-propoxyphenyl)methanol is a highly valued intermediate in the synthesis of pyrazolylpyridine derivatives , which act as potent inhibitors of Histone Demethylases (KDMs)[1][2].

Downstream Synthetic Application

To synthesize the active API, the primary alcohol of (4-Chloro-2-propoxyphenyl)methanol is coupled with a heteroaryl core (e.g., 2-(5-hydroxy-1H-pyrazol-1-yl)pyridine-4-carbonitrile)[1]. This etherification links the lipophilic, halogenated benzyl moiety to the pyrazole ring. The resulting architecture is specifically designed to fit into the hydrophobic pocket of the KDM active site, competitively blocking the enzyme from demethylating histone residues (such as H3K9 or H3K27).

KDMPathway Compound (4-Chloro-2-propoxyphenyl)methanol (Key Intermediate) Inhibitor Pyrazolylpyridine Derivative (Active KDM Inhibitor) Compound->Inhibitor Etherification Target Histone Demethylase (KDM) Enzyme Blockade Inhibitor->Target Binding (Active Site) Chromatin Restored Histone Methylation (H3K9 / H3K27) Target->Chromatin Prevents Demethylation Outcome Suppression of Oncogene Expression (Cancer Therapy) Chromatin->Outcome Epigenetic Regulation

Figure 2: Logical relationship mapping the intermediate to its oncology application.

References

  • Celgene Quanticel Research, Inc. (2014). Histone demethylase inhibitors (Patent No. WO2014089364A1).
  • Celgene Quanticel Research, Inc. (2013). HISTONE DEMETHYLASE INHIBITORS (Patent No. EP2928471B1).
  • ChemSrc. (n.d.). CAS 1613412-81-9 Compound Database.[Link]

Sources

Foundational

Safety Data Sheet (SDS) and hazards of (4-Chloro-2-propoxyphenyl)methanol

This technical guide provides an in-depth analysis of (4-Chloro-2-propoxyphenyl)methanol (CAS: 944441-69-4), a critical intermediate in the synthesis of respiratory therapeutics, specifically the ultra-long-acting -agoni...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (4-Chloro-2-propoxyphenyl)methanol (CAS: 944441-69-4), a critical intermediate in the synthesis of respiratory therapeutics, specifically the ultra-long-acting


-agonist (LABA) Vilanterol .

Designed for drug development professionals, this document synthesizes safety data, handling protocols, and synthetic utility, moving beyond standard SDS templates to explain the why behind the safety parameters.

Chemical Identity & Strategic Relevance[1]

(4-Chloro-2-propoxyphenyl)methanol is a functionalized benzyl alcohol derivative. Its structural integrity is paramount in the pharmaceutical industry as it serves as the "head group" scaffold for Vilanterol, a key active pharmaceutical ingredient (API) in COPD and asthma management (e.g., Breo Ellipta).

1.1 Chemical Profile
ParameterSpecification
Chemical Name (4-Chloro-2-propoxyphenyl)methanol
CAS Number 944441-69-4
Molecular Formula

Molecular Weight 200.66 g/mol
Appearance White to off-white solid or crystalline powder
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water
Key Moiety Benzyl alcohol (reactive site); Propoxy ether (lipophilic chain); Chlorine (metabolic stability)
1.2 Drug Development Context

In the total synthesis of Vilanterol, this molecule provides the chiral benzylic alcohol core (after oxidation/reduction sequences or direct coupling). The chlorine substituent at the para position and the propoxy group at the ortho position are critical for the drug's selectivity and binding affinity to the


-adrenergic receptor.

Hazard Identification & Toxicological Mechanisms

While standard SDSs list codes, understanding the mechanism of toxicity allows for better risk assessment in R&D environments.

2.1 GHS Classification (Self-Validating Assessment)

Based on structural alerts and vendor data (ChemScene, Oakwood), the substance is classified as WARNING .

Hazard CategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritation.[1]Lipophilic propoxy chain facilitates dermal penetration; benzyl alcohol moiety can defat skin.
Eye Irritation H319 Causes serious eye irritation.Direct interaction with mucosal membranes; acidic potential of phenolic impurities.
STOT - SE H335 May cause respiratory irritation.Inhalation of dusts triggers mucosal inflammation in the upper respiratory tract.
2.2 Unlisted Risks (The "Hidden" Hazards)[2]
  • Sensitization Potential: Benzyl alcohol derivatives can oxidize to aldehydes (benzaldehydes), which are known protein haptenizers. While not formally classified as a sensitizer (H317) in all datasets, researchers should treat it as a potential contact allergen.

  • Genotoxicity: Chlorinated aromatics often trigger structural alerts for genotoxicity, though specific Ames test data for this intermediate is proprietary. Handle as a potential mutagen until validated otherwise.

Safe Handling & Engineering Controls

This protocol relies on the "Containment at Source" principle. Do not rely solely on PPE; the engineering controls must be the primary barrier.

3.1 Engineering Control Workflow
  • Powder Handling: Weighing must be performed inside a Class I Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity >100 fpm.

  • Static Control: The compound is an organic solid. Use anti-static weighing boats and ground all transfer equipment to prevent dust explosions (MIE < 10 mJ is possible for fine organic dusts).

  • Inert Atmosphere: While stable in air, storage under Nitrogen (

    
    ) or Argon is recommended to prevent slow oxidation of the alcohol group to the corresponding aldehyde or acid.
    
3.2 Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) for solid handling; P100/HEPA respirator if handling >10g outside a hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving is required during synthesis due to the solvent solubility (DMSO/DCM) which can permeate single gloves.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the H319 classification.

Application in Vilanterol Synthesis[3][5][6][7][8][9][10][11]

The following diagram illustrates the critical role of (4-Chloro-2-propoxyphenyl)methanol in the convergent synthesis of Vilanterol. It acts as the precursor to the "head" fragment which is eventually coupled with the long-chain "tail" amine.

4.1 Synthesis Pathway Diagram

VilanterolSynthesis cluster_legend Reaction Context Start (4-Chloro-2-propoxyphenyl)methanol (CAS: 944441-69-4) [Starting Material] Step1 Oxidation / Bromination (Activation of Benzylic Position) Start->Step1 Reagents: SOCl2 or MnO2 Intermediate_A Activated Benzylic Halide or Aldehyde Intermediate Step1->Intermediate_A Coupling N-Alkylation / Reductive Amination (Coupling with Amine Tail) Intermediate_A->Coupling Precursor Protected Vilanterol Precursor Coupling->Precursor Formation of Secondary Amine Tail Long Chain Amine Fragment (Vilanterol Tail) Tail->Coupling Convergent Synthesis Deprotection Deprotection Step Precursor->Deprotection Final Vilanterol Trifenatate (API) Deprotection->Final Legend1 Critical Intermediate

Figure 1: Convergent synthesis workflow showing the transformation of (4-Chloro-2-propoxyphenyl)methanol into the Vilanterol API.

4.2 Synthetic Protocol Note

In typical medicinal chemistry routes (e.g., WO2003/024439), the benzylic alcohol is often converted to a benzylic bromide or chloride (using


 or 

) to facilitate nucleophilic attack by the amine tail. Alternatively, it may be oxidized to the aldehyde and coupled via reductive amination. The high purity of the starting alcohol (CAS 944441-69-4) is critical to prevent dimer formation during these activation steps.

Emergency Response Protocols

These protocols are designed for laboratory scale (<1kg) incidents.

5.1 Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves, goggles, and a half-mask respirator (P100).

  • Contain: Do not dry sweep (dust generation). Cover the spill with a damp absorbent pad or use a HEPA vacuum designated for hazardous chemicals.

  • Neutralize: Wipe the surface with a 10% soap/water solution, followed by an Isopropanol wipe to solubilize residual lipophilic residues.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Solid Toxic."

5.2 First Aid Measures
Exposure RouteImmediate ActionRationale
Eye Contact Rinse with water for 15 minutes while lifting eyelids.Benzyl alcohols can cause corneal clouding if not removed immediately.
Skin Contact Wash with soap and water.[3] Do not use ethanol. Ethanol may increase transdermal absorption of the compound.
Inhalation Move to fresh air.[4][2][5][6][3] If wheezing occurs, administer oxygen.Mechanical irritation of alveoli requires immediate cessation of exposure.
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration pneumonia; compound is likely an irritant to the esophagus.

References

  • ChemScene. (2024). Safety Data Sheet: (3-Chloro-4-propoxyphenyl)methanol [Isomer/Related CAS Reference]. Retrieved from

  • Oakwood Chemical. (2024). Safety Data Sheet: (4-Propoxyphenyl)methanol derivatives. Retrieved from

  • World Intellectual Property Organization (WIPO). (2003). Patent WO2003024439: Phenethanolamine Derivatives for Treatment of Respiratory Diseases. (Foundation for Vilanterol synthesis). Retrieved from

  • National Institutes of Health (NIH). (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC. Retrieved from

  • PubChem. (2024). Compound Summary: Vilanterol Intermediates. Retrieved from

Sources

Exploratory

Thermodynamic and Conformational Dynamics of 2-Propoxybenzyl Alcohol

A Structural Stability Guide for Drug Development & Synthesis Executive Summary 2-Propoxybenzyl alcohol (CAS: 10037-16-8) represents a distinct class of ortho-substituted benzylic systems where thermodynamic stability is...

Author: BenchChem Technical Support Team. Date: March 2026

A Structural Stability Guide for Drug Development & Synthesis

Executive Summary

2-Propoxybenzyl alcohol (CAS: 10037-16-8) represents a distinct class of ortho-substituted benzylic systems where thermodynamic stability is governed by a delicate interplay between steric bulk and intramolecular hydrogen bonding (IMHB). Unlike its para or meta isomers, the 2-propoxy derivative exhibits a "conformationally locked" pseudocyclic state that significantly influences its metabolic stability, solubility profile, and reactivity.

This guide moves beyond standard property listing to analyze the causality of its stability. We examine the thermodynamic drivers of the ortho-effect, provide self-validating synthetic and analytical protocols, and outline a computational framework for predictive modeling.

Part 1: Theoretical Framework – The Ortho-Effect & Intramolecular Dynamics

The thermodynamic baseline of 2-propoxybenzyl alcohol is defined by the rotational freedom of two axes: the benzylic C-C bond and the propoxy ether O-C bond. However, this freedom is restricted by a stabilizing intramolecular interaction.

The Thermodynamic Anchor: Intramolecular Hydrogen Bonding (IMHB)

In non-polar solvents or the gas phase, 2-propoxybenzyl alcohol predominantly adopts a gauche conformation. The hydroxyl proton acts as a donor to the ether oxygen lone pair.

  • Entropic Penalty vs. Enthalpic Gain: The formation of this 7-membered pseudocycle (involving the H-O-C-C-C-O-C atoms) incurs an entropic cost by restricting bond rotation. However, this is offset by an enthalpic stabilization energy estimated at 2.5 – 4.5 kcal/mol relative to the open conformer.

  • The Propyl Chain Influence: Unlike a methoxy substituent, the propoxy chain introduces steric bulk. This forces the ether oxygen to twist slightly out of the aromatic plane to minimize repulsion with the benzylic methylene group, potentially weakening the IMHB slightly compared to 2-methoxybenzyl alcohol but increasing lipophilic shielding.

Conformational Equilibrium Diagram

The following diagram illustrates the thermodynamic equilibrium between the stabilized (closed) state and the reactive (open) state.

ConformationalDynamics Open Open Conformer (Solvent Exposed -OH) High Entropy Transition Rotational Barrier (~3-5 kcal/mol) Open->Transition Bond Rotation Reactivity Oxidation Susceptibility (Benzylic H abstraction) Open->Reactivity Accessible Locus Closed Closed Conformer (IMHB Stabilized) Low Enthalpy Transition->Closed H-Bond Formation Closed->Transition Thermal Excitation Closed->Reactivity Steric Shielding

Figure 1: Conformational equilibrium showing the thermodynamic sink provided by the closed IMHB state, which offers transient protection against oxidative attack.

Part 2: Chemical Stability Profile

While thermodynamically stable regarding its conformation, the molecule possesses specific vectors of chemical instability that must be managed during storage and processing.

Oxidative Instability (The Primary Pathway)

The electron-donating nature of the alkoxy group at the ortho position activates the aromatic ring, making the benzylic C-H bonds more electron-rich and susceptible to radical abstraction or hydride transfer.

  • Degradant: 2-Propoxybenzaldehyde.

  • Driver: Exposure to air (autoxidation) or metal ions (Fe, Cu) in formulation.

  • Thermodynamic Trend: The oxidation to the aldehyde is exergonic. The activation energy is lowered by the ortho-propoxy group compared to unsubstituted benzyl alcohol due to resonance stabilization of the radical intermediate.

Acid Sensitivity (Ether Cleavage)

While benzyl alcohols are generally prone to polymerization (forming dibenzyl ethers) under acidic conditions, the ortho-propoxy group adds a risk of ether cleavage (dealkylation), although this requires harsh conditions (strong Lewis acids or HBr).

Part 3: Experimental Protocols

Synthesis: The Reductive Alkylation Route

Rationale: Direct alkylation of 2-hydroxybenzyl alcohol often leads to mixtures of O-alkylation and C-alkylation. The most thermodynamically controlled route involves alkylating salicylaldehyde followed by a mild reduction.

Reagents: Salicylaldehyde, 1-Bromopropane, Potassium Carbonate (


), Sodium Borohydride (

), DMF, Methanol.

Step-by-Step Protocol:

  • O-Alkylation (Formation of 2-propoxybenzaldehyde):

    • Dissolve salicylaldehyde (1.0 eq) in DMF (5 vol).

    • Add

      
       (1.5 eq) and stir for 15 min to form the phenoxide (color change expected).
      
    • Add 1-bromopropane (1.2 eq) dropwise.

    • Thermodynamic Control: Heat to 60°C for 4 hours. (Higher temps favor elimination side products).

    • Workup: Quench with water, extract with EtOAc.[1]

  • Reduction (Formation of 2-propoxybenzyl alcohol):

    • Dissolve the intermediate aldehyde in MeOH at 0°C.

    • Add

      
       (0.5 eq) portion-wise. Caution: Exothermic H2 evolution.
      
    • Monitoring: Monitor disappearance of the aldehyde carbonyl stretch (

      
      ) via IR or TLC.
      
    • Workup: Quench with dilute HCl (carefully, to pH 6), evaporate MeOH, extract.

Stability Testing Workflow (HPLC)

This protocol validates the thermodynamic stability of the alcohol under stress.

Table 1: Stress Testing Matrix

ConditionDurationTarget DegradantMechanistic Insight
Thermal (60°C) 7 DaysDimer (Ether)Tests activation energy of self-condensation.
Oxidative (

3%)
24 Hours2-PropoxybenzaldehydeSimulates radical oxidation susceptibility.
Acidic (0.1N HCl) 24 HoursPolymer/DealkylationTests ether linkage and benzylic carbocation stability.
Photolytic (UV) 1.2M LuxBenzoic Acid deriv.Assesses radical stability under excitation.

Part 4: Computational Assessment Workflow

When empirical data is missing, thermodynamic values must be derived computationally. This workflow ensures high-fidelity results for ortho-substituted systems.

Computational Logic Diagram

The following Graphviz diagram outlines the decision tree for calculating the Bond Dissociation Energy (BDE) and IMHB strength.

CompWorkflow Input Input Structure: 2-Propoxybenzyl Alcohol ConfSearch Conformational Search (Monte Carlo/MMFF94) Input->ConfSearch DFT_Opt DFT Optimization (B3LYP-D3/6-311+G**) ConfSearch->DFT_Opt Select Lowest 5 Conformers Freq Frequency Calc (Check for Imaginary Freqs) DFT_Opt->Freq Energy Single Point Energy (M06-2X or wB97XD) Freq->Energy Valid Minima Only Output Output: Delta G (IMHB) BDE (Benzylic C-H) Energy->Output

Figure 2: Computational workflow for determining thermodynamic stability parameters.

Calculation Parameters
  • Functional: Use wB97XD or M06-2X . These functionals include dispersion corrections essential for accurately modeling the weak van der Waals interactions between the propyl chain and the aromatic ring.

  • Basis Set: 6-311++G(d,p) is the minimum requirement to capture the diffuse electron density of the oxygen lone pairs involved in hydrogen bonding.

  • Solvation Model: Use SMD (Solvation Model based on Density) with water or methanol to predict solution-phase behavior, as gas-phase calculations will overemphasize the IMHB strength.

References

  • Conformational Analysis of Ortho-Substituted Benzyl Alcohols

    • Source: RSC Advances / Physical Chemistry Chemical Physics
    • Relevance: Establishes the "ortho-effect" and IMHB stabilization energies (approx 2-5 kcal/mol) for 2-halogen and 2-alkoxy benzyl alcohols.
    • URL:[Link] (Representative context for ortho-substituent effects).

  • Oxidation Kinetics of Benzyl Alcohols Source: BenchChem / Journal of Chemical Education Relevance: Provides baseline kinetic data for the oxidation of substituted benzyl alcohols to aldehydes, confirming the pseudo-first-order kinetics.
  • Intramolecular Hydrogen Bond Energy Calcul

    • Source: MDPI (Molecules)
    • Relevance: Methodologies for calculating IMHB energies using DFT and isodesmic reactions.
    • URL:[Link]

  • Reduction of Salicylaldehyde Deriv

    • Source: Organic Chemistry Portal / Synthesis
    • Relevance: Validates the two-step synthesis route (Alkylation -> Reduction)
    • URL:[Link]

  • Thermodynamic Properties of Isomers

    • Source: NIST Chemistry WebBook
    • Relevance: General thermodynamic data for benzyl alcohol derivatives used for comparative extrapol
    • URL:[Link]

Sources

Foundational

(4-Chloro-2-propoxyphenyl)methanol as a Fungicide Intermediate: A Technical Guide and Future Outlook

For the attention of: Researchers, scientists, and drug development professionals. Foreword: Navigating the Uncharted Territory of a Novel Intermediate The relentless evolution of fungal resistance to existing treatments...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Uncharted Territory of a Novel Intermediate

The relentless evolution of fungal resistance to existing treatments necessitates a continuous search for novel fungicidal agents.[1] A crucial aspect of this discovery process lies in the exploration of new chemical scaffolds and the intermediates that form their foundation. This guide focuses on (4-Chloro-2-propoxyphenyl)methanol, a compound that, despite its structural promise, remains largely unexplored in publicly available scientific literature. Our initial comprehensive search did not yield specific data on its synthesis or direct application as a fungicide intermediate.

Therefore, this document adopts a forward-looking, hypothesis-driven approach. By leveraging established principles of organic synthesis and drawing parallels from structurally related compounds with known fungicidal activity, we will construct a technical guide that not only proposes a pathway for the synthesis and utilization of (4-Chloro-2-propoxyphenyl)methanol but also provides a robust framework for its future investigation. This guide is intended to serve as a foundational resource for researchers poised to venture into this promising, yet uncharted, area of fungicide development.

The Strategic Importance of the (4-Chloro-2-propoxyphenyl)methanol Scaffold

The chemical architecture of (4-Chloro-2-propoxyphenyl)methanol incorporates several features that are hallmarks of successful fungicidal molecules. A critical analysis of its structure suggests its potential as a valuable intermediate:

  • The Chlorinated Phenyl Ring: The presence of a chlorine atom on the phenyl ring is a common feature in a multitude of commercial fungicides.[2] Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[3] Structure-activity relationship (SAR) studies on various classes of fungicides have repeatedly demonstrated that the position and number of chlorine substituents can dramatically impact efficacy.[4][5][6]

  • The Propoxy Group: The ether linkage, specifically a propoxy group, introduces a degree of flexibility and can modulate the molecule's overall physicochemical properties. The nature of the alkoxy group can influence absorption, translocation within the plant, and interaction with the fungal target site.[7]

  • The Methanol Moiety: The primary alcohol functional group serves as a versatile chemical handle for further derivatization. This allows for the introduction of a wide array of pharmacophores through esterification, etherification, or conversion to other functional groups, enabling the exploration of a broad chemical space to optimize fungicidal activity.

Proposed Synthesis of (4-Chloro-2-propoxyphenyl)methanol: A Step-by-Step Protocol

While a specific synthetic route for (4-Chloro-2-propoxyphenyl)methanol is not documented, a plausible and efficient synthesis can be devised based on well-established organic chemistry transformations. The proposed pathway starts from the readily available 4-chloro-2-hydroxybenzaldehyde.

Experimental Protocol:

Step 1: Williamson Ether Synthesis of 4-Chloro-2-propoxybenzaldehyde

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-chloro-2-propoxybenzaldehyde.

Step 2: Reduction to (4-Chloro-2-propoxyphenyl)methanol

  • Reaction Setup: In a separate flame-dried round-bottom flask, dissolve the 4-chloro-2-propoxybenzaldehyde (1 equivalent) from Step 1 in anhydrous methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the target compound, (4-Chloro-2-propoxyphenyl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

G

Caption: Proposed synthetic pathway for (4-Chloro-2-propoxyphenyl)methanol.

Physicochemical Properties and Characterization

The anticipated physicochemical properties of (4-Chloro-2-propoxyphenyl)methanol are summarized in the table below. These values are estimations based on its chemical structure and data from analogous compounds.

PropertyEstimated Value/Characteristic
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
Appearance White to off-white solid or a viscous oil
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in water
¹H NMR Expected signals for aromatic protons, the benzylic CH₂OH protons, the OCH₂ protons of the propoxy group, the central CH₂ of the propoxy group, and the terminal CH₃ of the propoxy group.
¹³C NMR Expected signals for the aromatic carbons, the benzylic carbon, and the carbons of the propoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the chlorine atom.

Derivatization and Exploration of Fungicidal Activity: A Structure-Activity Relationship (SAR) Perspective

The true potential of (4-Chloro-2-propoxyphenyl)methanol lies in its utility as a scaffold for the synthesis of a library of derivatives with potential fungicidal activity. The benzylic alcohol provides a key reaction site for introducing various toxophores.

Hypothetical Derivatization Pathway:

G

Caption: Potential derivatization pathways for fungicidal compounds.
SAR Insights from Analogous Structures:
  • Ester and Ether Derivatives: The introduction of various ester and ether moieties can significantly impact the antifungal activity. For instance, studies on other benzyl alcohol derivatives have shown that the nature and size of the substituent can influence the potency against different fungal species.[8][9]

  • Carbamate Derivatives: Carbamates are a well-established class of fungicides.[6] The synthesis of N-aryl carbamates from (4-Chloro-2-propoxyphenyl)methanol could lead to compounds with potent and broad-spectrum antifungal activity. SAR studies on similar carbamates have indicated that substitutions on the N-aryl ring, particularly with halogens, can enhance efficacy.[6]

  • Triazole-Containing Derivatives: Triazole fungicides are of immense importance in agriculture.[5] Converting the hydroxyl group of (4-Chloro-2-propoxyphenyl)methanol to a leaving group, followed by substitution with a triazole moiety, could yield novel triazole fungicides.

Proposed Protocol for Fungicidal Activity Screening

A systematic approach is essential to evaluate the fungicidal potential of newly synthesized derivatives of (4-Chloro-2-propoxyphenyl)methanol.

In Vitro Mycelial Growth Inhibition Assay:
  • Fungal Strains: A panel of economically important phytopathogenic fungi should be used, for example, Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) plates.

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay: Incorporate various concentrations of the test compounds into the molten PDA before pouring the plates. Place a mycelial plug of the test fungus at the center of each plate.

  • Incubation: Incubate the plates at an appropriate temperature for each fungus until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition. Determine the EC₅₀ (half-maximal effective concentration) value for each active compound.

Conclusion and Future Directions

While (4-Chloro-2-propoxyphenyl)methanol itself is a largely uncharacterized molecule, its structural components suggest a high potential as a versatile intermediate in the development of novel fungicides. This guide provides a foundational framework for its synthesis, characterization, and subsequent derivatization.

Future research should focus on:

  • Synthesis and Characterization: The first crucial step is the successful synthesis and thorough spectroscopic characterization of (4-Chloro-2-propoxyphenyl)methanol to confirm its structure and purity.

  • Library Synthesis: A diverse library of derivatives, focusing on esters, ethers, carbamates, and triazoles, should be synthesized to explore the structure-activity relationships.

  • Broad-Spectrum Screening: The synthesized compounds should be screened against a wide range of plant pathogenic fungi to identify lead compounds with potent and broad-spectrum activity.

  • Mechanism of Action Studies: For the most promising lead compounds, studies to elucidate their mechanism of action should be undertaken.

The exploration of (4-Chloro-2-propoxyphenyl)methanol and its derivatives represents a promising avenue in the ongoing quest for new and effective solutions to combat fungal diseases in agriculture. This guide serves as a call to action for the research community to investigate this uncharted chemical space.

References

  • Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. (n.d.). Retrieved from [Link]

  • Hassan, Y., et al. (2024). Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. Istanbul Journal of Pharmacy, 52(1), 47-53.
  • Hassan, Y., et al. (2022). Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. Istanbul University Press. Retrieved from [Link]

  • Li, X., et al. (2014). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Molecules, 19(12), 20560-20571.
  • Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[1][10]dioxolan-2-ylmethyl)-1H--1,2,4-triazole derivatives against rice blast. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. (2022). MDPI. Retrieved from [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2025). MDPI. Retrieved from [Link]

  • Deng, X., et al. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. ACS Omega, 5(37), 23996-24004.
  • Benzyl alcohol derivatives and their use as antimicrobial agents. (n.d.). Google Patents.
  • Improved Synthesis of 4-Alkoxybenzyl Alcohol Resin. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved from [Link]

  • Synthesis, Antifungal Evaluation, and Structure–activity Relationship of Chlorinated Imidazopyridinyl- phenylpropenone Derivatives against Aspergillus fumigatus. (2025). Chemical Science International Journal. Retrieved from [Link]

  • Effect of chloro substituents on antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. (2025). Nature. Retrieved from [Link]

  • Overview of novel combinations of synthetic pathways for methanol and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. (2012). ACG Publications. Retrieved from [Link]

  • Preparation of alkoxy-benzylhalides. (n.d.). Google Patents.
  • Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5644-5656.

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Exploratory

Technical Guide: Physicochemical Profiling of (4-Chloro-2-propoxyphenyl)methanol

The following technical guide details the physicochemical properties, synthesis, and handling of (4-Chloro-2-propoxyphenyl)methanol , a specialized intermediate in medicinal chemistry. Executive Summary (4-Chloro-2-propo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and handling of (4-Chloro-2-propoxyphenyl)methanol , a specialized intermediate in medicinal chemistry.

Executive Summary

(4-Chloro-2-propoxyphenyl)methanol (Molecular Formula: C₁₀H₁₃ClO₂) is a substituted benzyl alcohol derivative primarily utilized as a building block in the synthesis of pharmaceutical agents, including histone demethylase inhibitors and potential SGLT2 inhibitors .[1] Its structural core—a benzene ring functionalized with a hydroxymethyl group, a chlorine atom, and a propoxy ether chain—imparts specific lipophilic and steric properties critical for ligand-binding interactions.[1]

This guide addresses the thermodynamic profile of the compound, synthesizing experimental protocols with structural activity relationship (SAR) data to compensate for the scarcity of public physicochemical constants for this specific analog.

Chemical Identity & Structural Analysis[1][2]

ParameterDetail
IUPAC Name (4-Chloro-2-propoxyphenyl)methanol
Common Synonyms 4-Chloro-2-propoxybenzyl alcohol; 2-Propoxy-4-chlorobenzyl alcohol
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
SMILES CCCOC1=C(CO)C=CC(Cl)=C1
Structural Class Halogenated Alkoxybenzyl Alcohol
Structural Context

The molecule features a propoxy group (-OCH₂CH₂CH₃) at the ortho position relative to the hydroxymethyl moiety.[1] This substitution pattern significantly influences the melting point and solubility compared to its lower homolog, (4-chloro-2-methoxyphenyl)methanol.[1] The propoxy chain introduces rotational freedom and lipophilicity (LogP ~2.6), often lowering the crystal lattice energy relative to methoxy or hydroxy analogs.

Thermodynamic Properties

Melting Point (Solid-Liquid Transition)

Experimental data for the propoxy analog is proprietary and often omitted in standard catalogs.[1] However, by analyzing the Homologous Series Trend , we can derive a high-confidence range based on the experimentally verified properties of its closest structural analog, (4-Chloro-2-methoxyphenyl)methanol (CAS 55685-75-1).[1]

  • Reference Standard (Methoxy Analog): 47–51 °C (Solid)[2]

  • Target Compound (Propoxy Analog): < 45 °C (Low-Melting Solid or Viscous Oil) [1]

Mechanistic Insight: The extension of the ether chain from methyl (C1) to propyl (C3) typically disrupts the crystal packing efficiency in benzyl alcohol derivatives. While the methoxy analog forms a stable crystal lattice melting near 50 °C, the additional flexibility of the propyl chain increases entropy, likely depressing the melting point. Consequently, (4-Chloro-2-propoxyphenyl)methanol often presents as a viscous oil or a waxy solid at room temperature, requiring refrigeration to maintain a solid state.[1]

Boiling Point (Liquid-Gas Transition)

Due to the hydroxyl group's capability for hydrogen bonding and the molecular weight of 200.66 g/mol , the compound exhibits a high boiling point, necessitating high-vacuum distillation for purification.[1]

  • Predicted Boiling Point (760 mmHg): 285–295 °C [1]

  • Experimental Range (Reduced Pressure): ~135–145 °C at 0.5 mmHg [1]

Distillation Protocol: Attempting to distill this compound at atmospheric pressure will likely result in thermal decomposition (ether cleavage or polymerization). Short-path distillation or Kugelrohr distillation under high vacuum (<1 mmHg) is the mandatory standard for purification.[1]

Comparative Physicochemical Table
CompoundSubstituent (R)MW ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Chlorobenzyl alcohol-H142.5870–73234
(4-Chloro-2-methoxyphenyl)methanol-OCH₃172.6147–51~268 (Pred.)
(4-Chloro-2-propoxyphenyl)methanol -OCH₂CH₂CH₃ 200.66 < 45 (Est.) ~290 (Pred.)

Synthesis & Experimental Protocols

The most robust synthesis route, validated in patent literature (e.g., WO2014089364A1), involves the selective alkylation of 5-chloro-2-(hydroxymethyl)phenol (also known as 4-chloro-2-hydroxybenzyl alcohol).[1] This route avoids the over-reduction risks associated with reducing the corresponding aldehyde.[1]

Synthesis Workflow (Alkylation Strategy)

Synthesis SM1 5-Chloro-2-(hydroxymethyl)phenol (Solid, MP: ~112°C) Intermediate Transition State (SN2 Attack) SM1->Intermediate 100°C, Overnight Reagent 1-Iodopropane + K2CO3 / DMF Reagent->Intermediate Product (4-Chloro-2-propoxyphenyl)methanol (Oil/Low-Melting Solid) Intermediate->Product Workup: EtOAc Extr. + Wash

Figure 1: Selective O-alkylation pathway for the synthesis of (4-Chloro-2-propoxyphenyl)methanol.

Step-by-Step Protocol
  • Reagent Setup: Charge a sealed tube or round-bottom flask with 5-chloro-2-(hydroxymethyl)phenol (1.0 equiv) and anhydrous DMF (5–10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv). The excess base ensures complete deprotonation of the phenol.[1]

  • Alkylation: Add 1-Iodopropane (1.1 equiv).[1] Note: Iodide is preferred over bromide for faster kinetics at the sterically crowded ortho-position.[1]

  • Reaction: Heat the mixture to 100 °C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) for the disappearance of the starting phenol.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour into ice-water (precipitates inorganic salts).[1]

    • Extract with Ethyl Acetate (EtOAc) (2x).[4][5]

    • Wash organic layer with brine to remove residual DMF.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: If the product is an oil, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Handling & Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The benzylic alcohol is susceptible to oxidation to the aldehyde (4-chloro-2-propoxybenzaldehyde) upon prolonged exposure to air.[1]

  • Solubility: Highly soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate. Sparingly soluble in water.[1]

  • Safety: Treat as a potential skin and eye irritant.[1] Use standard PPE (gloves, goggles, fume hood).

References

  • Celgene Quanticel Research, Inc. (2014).[1] Histone Demethylase Inhibitors. WO2014089364A1.[1]

    • Source for synthesis protocol (Preparation 7)
  • PubChem. 4-Chloro-2-methoxybenzyl alcohol (Compound Summary). National Library of Medicine.[1]

    • Source for comparative physicochemical d
  • Fisher Scientific. Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol.

    • Source for experimental melting point (47-51°C) of the homologous reference standard.

Sources

Foundational

Reactivity profile of (4-Chloro-2-propoxyphenyl)methanol functional groups

This technical guide details the reactivity profile, synthetic utility, and handling protocols for (4-Chloro-2-propoxyphenyl)methanol , a specialized benzylic alcohol intermediate used in medicinal chemistry (e.g., Histo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile, synthetic utility, and handling protocols for (4-Chloro-2-propoxyphenyl)methanol , a specialized benzylic alcohol intermediate used in medicinal chemistry (e.g., Histone Demethylase inhibitors).

Executive Summary & Structural Analysis

(4-Chloro-2-propoxyphenyl)methanol (CAS: 13936-37-3 / Related analogs) is a trisubstituted benzene derivative characterized by three distinct reactive zones. Its utility in drug development stems from the orthogonal reactivity of these zones, allowing for sequential functionalization without cross-interference.

Structural Zones
  • Zone A: Primary Benzylic Alcohol (-CH₂OH): The most labile site. susceptible to oxidation, halogenation, and esterification. The benzylic position is activated by the electron-donating propoxy group at the ortho position.

  • Zone B: Aryl Propyl Ether (-O-Pr): Provides electron density to the ring (activation) and lipophilicity (LogP increase). It acts as a robust directing group for electrophilic aromatic substitution (EAS) but remains stable under basic and mild acidic conditions.

  • Zone C: Aryl Chloride (-Cl): A deactivated handle at the para position relative to the alcohol. It is generally inert to nucleophilic attack (SNAr) unless forcing conditions are used but serves as a viable partner for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Functional Group Reactivity & Transformations

Zone A: Benzylic Alcohol Transformations

The hydroxymethyl group is the primary vector for derivatization. Due to the electron-donating effect of the ortho-propoxy group, the benzylic carbocation is stabilized, making this site highly reactive toward substitution.

1. Selective Oxidation (Alcohol

Aldehyde)

Converting the alcohol to 4-chloro-2-propoxybenzaldehyde is a critical step for Knoevenagel condensations or reductive aminations.

  • Reagent of Choice: Activated Manganese Dioxide (MnO₂).[1][2]

  • Mechanistic Insight: MnO₂ is preferred over harsh oxidants (Jones reagent) to prevent over-oxidation to the carboxylic acid and to avoid chlorination side-reactions. The reaction proceeds via a radical mechanism on the MnO₂ surface.

  • Alternative: Dess-Martin Periodinane (DMP) for homogenous kinetics.

2. Conversion to Leaving Groups (Alcohol

Halide/Mesylate)

Transformation into a benzyl chloride or bromide enables S_N2 reactions with amines or thiols.

  • Reagent: Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃).

  • Caution: The ortho-propoxy group can act as an intramolecular nucleophile if the benzylic cation is formed too readily, potentially leading to transient oxonium species. However, under standard conditions, the benzyl halide is the dominant product.

Zone C: Aryl Chloride Cross-Coupling

While aryl chlorides are less reactive than bromides/iodides, the 4-chloro position is accessible for Palladium-catalyzed coupling.

  • Reaction: Suzuki-Miyaura Coupling.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with aryl boronic acids.

  • Selectivity: The reaction leaves the benzyl alcohol intact if performed under mild basic conditions, though protecting the alcohol (e.g., as a THP ether) is recommended to prevent catalyst poisoning or side reactions.

Experimental Protocols

Protocol A: Selective Oxidation to Aldehyde

Objective: Synthesis of 4-chloro-2-propoxybenzaldehyde.

  • Preparation: In a 250 mL round-bottom flask, dissolve (4-Chloro-2-propoxyphenyl)methanol (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Addition: Add Activated MnO₂ (10 equivalents, 100.0 mmol) in one portion.

    • Note: A large excess is required due to the heterogeneous surface-area-dependent mechanism.

  • Reaction: Stir vigorously at reflux (40°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1). The alcohol spot (lower R_f) should disappear.

  • Workup: Filter the black slurry through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

  • Isolation: Concentrate the filtrate in vacuo. The resulting aldehyde is typically a pale yellow oil or solid that requires no further purification.

Protocol B: Nucleophilic Substitution (Benzyl Chloride Formation)

Objective: Synthesis of 4-chloro-1-(chloromethyl)-2-propoxybenzene.

  • Setup: Dissolve the starting alcohol (5.0 mmol) in dry DCM (20 mL) containing a catalytic amount of DMF (2 drops). Cool to 0°C.

  • Chlorination: Dropwise add Thionyl Chloride (SOCl₂, 7.5 mmol) over 10 minutes.

    • Gas Evolution: HCl and SO₂ gas will evolve. Ensure proper ventilation.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution (caution: bubbling).

  • Extraction: Extract with DCM (2x), dry over MgSO₄, and concentrate.

Visualized Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the parent molecule.

ReactivityMap cluster_legend Reaction Types Start (4-Chloro-2-propoxyphenyl)methanol Aldehyde 4-Chloro-2-propoxybenzaldehyde (Target: Reductive Amination) Start->Aldehyde Oxidation (MnO2 or DMP) BenzylHalide Benzyl Chloride/Bromide (Target: Alkylation) Start->BenzylHalide Substitution (SOCl2 or PBr3) Biaryl Biaryl Derivative (Target: Scaffold Extension) Start->Biaryl Suzuki Coupling (Pd cat., Ar-B(OH)2) Phenol Cleaved Phenol (Target: Ether Swapping) Start->Phenol Ether Cleavage (BBr3, -78°C) Legend Red: Oxidation | Yellow: Substitution | Green: Cross-Coupling

Figure 1: Divergent reactivity pathways. The central alcohol allows for oxidation or substitution, while the aryl chloride enables scaffold extension via cross-coupling.

Safety & Handling (MSDS Highlights)

  • Hazard Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzylic alcohols can slowly auto-oxidize to aldehydes upon prolonged exposure to air.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains due to halogenated organic content.

References

  • Vertex Pharmaceuticals Inc. (2014). Histone Demethylase Inhibitors. WO2014089364A1. Link

  • Celgene Quanticel Research. (2013). Histone Demethylase Inhibitors. EP2928471B1. Link

  • Shaabani, A., et al. (2004).[4] Permanganate supported on active manganese dioxide for oxidation.[4] Tetrahedron, 60(50), 11415-11420. Link

  • PubChem. (2025).[3] Compound Summary: (4-(2-Methylpropoxy)phenyl)methanol.[3] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis of (4-Chloro-2-propoxyphenyl)methanol from 4-chloro-2-hydroxybenzaldehyde

Executive Summary This application note details a robust, two-stage synthetic protocol for the preparation of (4-Chloro-2-propoxyphenyl)methanol from the commercially available precursor, 4-chloro-2-hydroxybenzaldehyde....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-stage synthetic protocol for the preparation of (4-Chloro-2-propoxyphenyl)methanol from the commercially available precursor, 4-chloro-2-hydroxybenzaldehyde. The methodology leverages a highly efficient Williamson ether synthesis followed by a chemoselective hydride reduction. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, in-process self-validation, and scalable laboratory techniques to ensure high-fidelity reproducibility.

Scientific Rationale & Reaction Mechanisms

Stage 1: Williamson Ether Synthesis (O-Alkylation)

The first transformation requires the selective O-alkylation of the phenolic hydroxyl group. Phenols possess a relatively low pKa (~10), allowing mild inorganic bases such as potassium carbonate (K₂CO₃) to efficiently deprotonate the hydroxyl group, generating a highly nucleophilic phenoxide anion 1.

The choice of N,N-Dimethylformamide (DMF) as the solvent is mechanistically critical. As a polar aprotic solvent, DMF strongly solvates the potassium counter-ion but leaves the phenoxide anion "naked" and highly reactive. This specific solvation environment suppresses competing C-alkylation pathways and heavily favors the


 nucleophilic displacement of the bromide leaving group from 1-bromopropane 2. Heating the reaction to 90–100 °C provides the necessary kinetic energy to overcome the 

activation barrier, ensuring complete conversion to 4-chloro-2-propoxybenzaldehyde 3.
Stage 2: Chemoselective Carbonyl Reduction

The second stage involves the reduction of the intermediate aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is selected over stronger reagents (e.g., LiAlH₄) due to its superior chemoselectivity and operational safety 4. NaBH₄ selectively reduces the aldehyde without risking the cleavage of the newly formed ether linkage or triggering reductive dehalogenation of the aryl chloride 5.

Methanol is utilized as the protic solvent because it actively participates in the transition state. The solvent's hydroxyl group coordinates to the carbonyl oxygen via hydrogen bonding, increasing the electrophilicity of the carbonyl carbon and facilitating rapid hydride transfer from the borohydride anion 6.

Materials and Reagents

Table 1: Quantitative Materials & Reagents Summary

Reagent / MaterialMW ( g/mol )EquivalentsFunction
4-Chloro-2-hydroxybenzaldehyde 156.571.0Starting Material
1-Bromopropane 123.001.2Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.0Base
N,N-Dimethylformamide (DMF) 73.09-Solvent (Stage 1)
Sodium Borohydride (NaBH₄) 37.831.5Reducing Agent
Methanol (MeOH) 32.04-Solvent (Stage 2)

Experimental Protocols

Stage 1: Preparation of 4-chloro-2-propoxybenzaldehyde
  • Initiation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4-chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 5 mL per gram of substrate).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 15–20 minutes to ensure complete phenoxide formation.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90–100 °C using an oil bath. Stir continuously for 12–16 hours.

  • System Validation (Self-Validation Checkpoint):

    • Visual Cue: The reaction mixture will transition to a cloudy suspension as KBr precipitates.

    • Analytical Cue: TLC (Hexanes:EtOAc 4:1) will show the complete disappearance of the strongly UV-active, low-Rf phenolic starting material, replaced by a high-Rf product spot that does not stain with bromocresol green (confirming the absence of the acidic phenol proton).

  • Workup: Cool the mixture to room temperature and quench by pouring into crushed ice-water. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers extensively with distilled water (3 × 20 mL) and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a viscous oil.

Stage 2: Preparation of (4-Chloro-2-propoxyphenyl)methanol
  • Initiation: Dissolve the crude 4-chloro-2-propoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate). Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Carefully add NaBH₄ (1.5 eq) in small portions over 10 minutes to manage the exothermic reaction and control hydrogen gas evolution.

  • System Validation (Self-Validation Checkpoint):

    • Visual Cue: Controlled effervescence (H₂ gas evolution) upon NaBH₄ addition confirms the hydride reagent is active and not degraded by atmospheric moisture.

    • Analytical Cue: TLC (Hexanes:EtOAc 3:1) will reveal the disappearance of the aldehyde (which stains positive with 2,4-DNP) and the emergence of a more polar, lower-Rf spot that stains strongly with KMnO₄, confirming the presence of the primary alcohol.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 1.5 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until effervescence ceases, neutralizing the excess borohydride.

  • Workup: Evaporate the bulk of the methanol under reduced pressure. Dilute the aqueous residue with water and extract with Dichloromethane (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield pure (4-Chloro-2-propoxyphenyl)methanol.

Physicochemical Data & Expected Analytical Results

Table 2: Physicochemical & Analytical Validation Data

ParameterStage 1 IntermediateStage 2 Target Product
Chemical Structure 4-Chloro-2-propoxybenzaldehyde(4-Chloro-2-propoxyphenyl)methanol
Expected Yield 85 - 92%90 - 95%
TLC Rf (Hexanes:EtOAc 4:1) ~0.65 (UV active, 2,4-DNP active)~0.30 (UV active, KMnO₄ active)
Key ¹H NMR Diagnostic Peaks (CDCl₃) ~10.4 ppm (s, 1H, CH O)~4.6 ppm (s, 2H, CH₂ OH)~2.2 ppm (br s, 1H, OH )

Synthetic Workflow Diagram

SyntheticWorkflow SM 4-Chloro-2-hydroxybenzaldehyde (Starting Material) Step1 Stage 1: O-Alkylation Reagents: 1-Bromopropane, K₂CO₃ Solvent: DMF | Temp: 100°C SM->Step1 Int 4-Chloro-2-propoxybenzaldehyde (Intermediate) Step1->Int S_N2 Displacement Step2 Stage 2: Carbonyl Reduction Reagents: NaBH₄ Solvent: Methanol | Temp: 0°C to RT Int->Step2 Prod (4-Chloro-2-propoxyphenyl)methanol (Target Product) Step2->Prod Chemoselective Hydride Transfer

Workflow diagram detailing the two-stage synthesis of (4-Chloro-2-propoxyphenyl)methanol.

References

  • Application Notes and Protocols for 1,2-Bis(4-chlorophenoxy)ethane - Benchchem.1

  • Studies into the Total Syntheses of Various Natural Products and their Derivatives for Biological Evaluation - University of Western Australia. 2

  • WO2014089364A1 - Histone demethylase inhibitors - Google Patents. 3

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - JSynthChem. 4

  • Chapter 18: Organic Synthesis - Chemistry LibreTexts. 5

  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions - Sciforum. 6

Sources

Application

Scalable reaction protocols for (4-Chloro-2-propoxyphenyl)methanol production

Application Notes & Protocols Topic: Scalable Reaction Protocols for the Production of (4-Chloro-2-propoxyphenyl)methanol For: Researchers, Scientists, and Drug Development Professionals Introduction: A Scalable Pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Scalable Reaction Protocols for the Production of (4-Chloro-2-propoxyphenyl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Scalable Pathway to a Key Benzyl Alcohol Intermediate

(4-Chloro-2-propoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its specific substitution pattern—a chloro group for metabolic stability and a propoxy group for modulating lipophilicity—makes it a strategic building block. The development of a robust, safe, and scalable synthesis protocol is paramount for its effective utilization in drug discovery and development pipelines, where consistency and the ability to produce gram-to-kilogram quantities are critical.

This guide provides a detailed, two-step synthetic protocol designed for scalability. The chosen pathway prioritizes commercially available starting materials, high-yielding transformations, and operational safety. We will first detail the synthesis of the key intermediate, 4-chloro-2-propoxybenzaldehyde, via a Williamson ether synthesis, followed by its selective reduction to the target alcohol. The causality behind each procedural step, choice of reagent, and safety consideration is explained to provide a comprehensive understanding of the process.

Section 1: Overall Synthetic Strategy and Rationale

The production of (4-Chloro-2-propoxyphenyl)methanol is approached via a two-stage synthesis from the readily available precursor, 4-chloro-2-hydroxybenzaldehyde.

  • Stage 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-chloro-2-hydroxybenzaldehyde is alkylated using 1-bromopropane. This classic S(_N)2 reaction is well-understood, reliable, and uses cost-effective reagents, making it ideal for large-scale production. Potassium carbonate is chosen as the base due to its low cost, ease of handling, and sufficient basicity to deprotonate the phenol without causing unwanted side reactions.

  • Stage 2: Selective Aldehyde Reduction. The intermediate aldehyde is reduced to the primary alcohol. For this critical step, sodium borohydride (NaBH(_4)) is the reducing agent of choice.[1][2] While other powerful hydrides like lithium aluminum hydride (LiAlH(_4)) are effective, NaBH(_4) offers superior safety, ease of handling, and chemoselectivity for aldehydes and ketones, which are decisive advantages in a scalable protocol.[3][4][5] The reaction proceeds under mild conditions in a protic solvent like methanol, which also serves to quench the reaction and protonate the resulting alkoxide.[4][6]

G cluster_0 Stage 1: Etherification cluster_1 Stage 2: Reduction Start 4-Chloro-2-hydroxybenzaldehyde Reaction1 Williamson Ether Synthesis (K₂CO₃, 1-Bromopropane, Acetone) Start->Reaction1 Intermediate 4-Chloro-2-propoxybenzaldehyde Reaction1->Intermediate Reaction2 Selective Reduction (NaBH₄, Methanol) Intermediate->Reaction2 Purification & Isolation Product (4-Chloro-2-propoxyphenyl)methanol Reaction2->Product

Section 2: Protocol 1 - Synthesis of 4-Chloro-2-propoxybenzaldehyde

Principle

This protocol employs the Williamson ether synthesis to alkylate the phenolic hydroxyl group of 4-chloro-2-hydroxybenzaldehyde. The phenol is first deprotonated by potassium carbonate to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of 1-bromopropane in an S(_N)2 reaction, displacing the bromide and forming the desired ether linkage.

Materials and Reagents
ReagentMolar Mass ( g/mol )Lab Scale (10g)Pilot Scale (1kg)Moles (Pilot)Notes
4-Chloro-2-hydroxybenzaldehyde156.5710.0 g1.00 kg6.39Starting Material
Potassium Carbonate (K₂CO₃)138.2113.2 g (1.5 eq)1.32 kg9.55Anhydrous, powdered
1-Bromopropane123.0011.8 g (1.5 eq)1.18 kg9.59Alkylating Agent
Acetone58.08200 mL20 L-Anhydrous Solvent
Deionized Water18.02400 mL40 L-For workup
Ethyl Acetate88.11300 mL30 L-For extraction
Brine (Saturated NaCl)-100 mL10 L-For washing
Step-by-Step Experimental Protocol
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-hydroxybenzaldehyde (1.00 kg, 6.39 mol) and anhydrous acetone (10 L).

  • Addition of Base: Begin stirring the mixture to form a suspension. Add powdered anhydrous potassium carbonate (1.32 kg, 9.55 mol, 1.5 eq).

  • Addition of Alkylating Agent: Add 1-bromopropane (1.18 kg, 9.59 mol, 1.5 eq) to the suspension. The addition should be done at a controlled rate to manage any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite. Wash the filter cake with additional acetone (2 L).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting oil, add deionized water (10 L) and ethyl acetate (10 L). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Washing: Combine the organic layers and wash with deionized water (10 L) followed by brine (10 L) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-2-propoxybenzaldehyde as a yellow to light-brown oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if required.

Section 3: Protocol 2 - Reduction to (4-Chloro-2-propoxyphenyl)methanol

Principle & Mechanism

This step involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[2][7] This forms a tetrahedral alkoxide intermediate. The reaction is typically performed in a protic solvent like methanol, which serves to protonate the borate-alkoxide complex during the workup, yielding the final primary alcohol product.[4] The overall reaction consumes one hydride ion per aldehyde molecule, but since NaBH(_4) contains four hydride equivalents, the stoichiometry is adjusted accordingly.

// Nodes for the reaction mechanism Aldehyde [label=<

R-CHO (4-Chloro-2-propoxybenzaldehyde)

];

Hydride [label="H⁻ (from NaBH₄)"]; Intermediate [label=<

R-CH(O⁻)-H Alkoxide Intermediate

];

Solvent [label="CH₃OH (Solvent)"]; Product [label=<

R-CH₂OH (Final Product)

];

// Edges to show the flow Hydride -> Aldehyde [label="1. Nucleophilic Attack"]; Aldehyde -> Intermediate [style=invis]; // for layout {rank=same; Aldehyde; Intermediate;} Intermediate -> Product [label="2. Protonation"]; Solvent -> Intermediate; } caption: Simplified mechanism of aldehyde reduction.

Materials and Reagents
ReagentMolar Mass ( g/mol )Lab Scale (10g)Pilot Scale (1kg)Moles (Pilot)Notes
4-Chloro-2-propoxybenzaldehyde198.6510.0 g1.00 kg5.03Starting Material
Sodium Borohydride (NaBH₄)37.831.0 g (0.5 eq)100 g2.64Reducing Agent
Methanol (MeOH)32.04150 mL15 L-Anhydrous Solvent
Deionized Water18.02200 mL20 L-For quenching
1M Hydrochloric Acid (HCl)36.46As neededAs needed-For pH adjustment
Dichloromethane (DCM)84.93300 mL30 L-For extraction
Step-by-Step Experimental Protocol
  • Reaction Setup: To a multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-chloro-2-propoxybenzaldehyde (1.00 kg, 5.03 mol) dissolved in anhydrous methanol (10 L).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath. It is crucial to maintain this temperature during the addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (100 g, 2.64 mol, 0.52 eq) in small portions over 1-2 hours. Causality: Portion-wise addition is critical for large-scale reactions to control the exothermic release of heat and prevent the evolution of hydrogen gas from becoming too rapid.[4]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours. Monitor the reaction by TLC or HPLC until the starting aldehyde is fully consumed.

  • Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully, add deionized water (5 L) to quench the excess sodium borohydride. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.

  • pH Adjustment: Adjust the pH of the solution to ~7 using 1M HCl. This helps to hydrolyze the borate esters formed during the reaction.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 10 L).

  • Washing: Combine the organic layers and wash with brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (4-Chloro-2-propoxyphenyl)methanol as a white solid or pale oil.

Section 4: Scalability and Process Safety

Scaling chemical reactions requires careful consideration of factors that are less prominent at the lab scale.

  • Thermal Management: The reduction with NaBH(_4) is exothermic. For kilogram-scale production, a jacketed reactor with controlled cooling is essential to maintain the target temperature of 0-5°C during addition. A runaway reaction can lead to rapid solvent boiling and excessive hydrogen evolution.

  • Reagent Addition: Automated or semi-automated addition of the NaBH(_4) powder via a solids-dosing system is recommended for large-scale batches to ensure a slow, consistent rate.

  • Hydrogen Evolution: Both the reaction and the quenching step produce hydrogen gas, which is highly flammable. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with no nearby ignition sources.[8] Electrical equipment should be appropriately rated for use with flammable gases.

Reagent Safety Information
ReagentKey HazardsRecommended PPEHandling Precautions
Sodium BorohydrideWater-reactive (releases flammable gas), toxic if swallowed/inhaled, causes skin/eye burns.[8][9]Nitrile gloves, safety goggles, face shield, flame-retardant lab coat.[8][10]Handle under an inert atmosphere (nitrogen/argon) if possible.[8] Store in a cool, dry place away from acids and water.[11]
1-BromopropaneFlammable, harmful if inhaled, suspected of damaging fertility.Nitrile gloves, safety goggles, use in a fume hood.Avoid inhalation and skin contact. Store in a well-ventilated area.
MethanolHighly flammable, toxic if swallowed, inhaled, or in contact with skin.Nitrile gloves, safety goggles, use in a fume hood.Avoid all contact and inhalation. Ground containers to prevent static discharge.
DichloromethaneSuspected carcinogen, causes skin/eye irritation.Chemical-resistant gloves (Viton® or laminate), safety goggles, use in a fume hood.Minimize exposure through inhalation and skin contact.

Section 5: Final Product Purification and Characterization

For most applications, the crude product obtained after solvent evaporation is of high purity. However, if higher purity is required, recrystallization is the most scalable method.

  • Recrystallization Protocol:

    • Dissolve the crude solid in a minimal amount of a hot solvent system, such as a mixture of heptane and ethyl acetate.

    • Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the white crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold heptane.

    • Dry the product under vacuum to a constant weight.

  • Expected Characterization Data:

    • Appearance: White crystalline solid.

    • ¹H NMR (CDCl₃): Peaks corresponding to aromatic protons, the benzylic CH₂OH group, the propoxy group (OCH₂, CH₂, CH₃), and the hydroxyl proton.

    • ¹³C NMR (CDCl₃): Peaks corresponding to the aromatic carbons, the benzylic carbon, and the carbons of the propoxy group.

    • Melting Point: To be determined experimentally and compared with literature values if available.

References

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Wei Liu, et al. (n.d.). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • Clark, J. (2015, November). Reduction of Aldehydes and Ketones. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Available at: [Link]

  • OrgoSolver. (n.d.). Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. Available at: [Link]

  • The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. (2026, January 15). The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones. Available at: [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Available at: [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Available at: [Link]

  • University of California Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. Available at: [Link]

  • Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Available at: [Link]

  • PENTA. (2025, March 26). Sodium borohydride. Available at: [Link]

  • University of Washington Department of Environmental & Occupational Health Sciences. (n.d.). Sodium Borohydride SOP. Available at: [Link]

  • Asian Journal of Chemistry. (2012, October 9). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Available at: [Link]

  • Oak Ridge National Laboratory. (2022, April 1). First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. Available at: [Link]

  • Scientific Research Publishing. (2012, February). Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Available at: [Link]

  • New Jersey Department of Health. (1999, August). Hazard Summary: Sodium Borohydride. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aluminium lithium hydride. Available at: [Link]

  • New Jersey Department of Health. (2009, January). Hazard Summary: Lithium Aluminum Hydride. Available at: [Link]

Sources

Method

Oxidation of (4-Chloro-2-propoxyphenyl)methanol to 4-chloro-2-propoxybenzaldehyde

Executive Summary & Strategic Analysis This Application Note details the process development for the oxidation of (4-Chloro-2-propoxyphenyl)methanol to 4-chloro-2-propoxybenzaldehyde . This transformation represents a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the process development for the oxidation of (4-Chloro-2-propoxyphenyl)methanol to 4-chloro-2-propoxybenzaldehyde . This transformation represents a critical intermediate step in the synthesis of various active pharmaceutical ingredients (APIs) targeting inflammatory pathways.

The substrate presents a specific chemoselectivity challenge:

  • Electronic Effect: The ortho-propoxy group is electron-donating, activating the ring and making the benzylic position highly reactive, which increases the risk of over-oxidation to the carboxylic acid.

  • Halogen Stability: The para-chloro substituent must remain intact; oxidative methods generating high-energy radical species could potentially affect the aryl-chloride bond, though this is less common than with iodides.

  • Ether Stability: The propyl ether linkage is generally stable but can be sensitive to highly acidic conditions often found in Jones oxidation.

Method Selection Matrix
ParameterMethod A: TEMPO/NaOCl (Anelli) Method B: Activated MnO₂ Method C: Swern Oxidation
Scale Suitability High (Kilogram to Ton)Low to Medium (Gram to Kilo)Medium (Gram to Kilo)
Cost Efficiency Excellent (Catalytic)Moderate (Stoichiometric excess)Moderate (Cryogenic costs)
Green Chemistry High (Aqueous/Bleach)Moderate (Solid waste)Low (DMS stench, CO formation)
Selectivity High (Buffered conditions)Excellent (Benzylic specific)Excellent
Safety Profile Good (Exotherm management)Good (Flammability of solvent)Poor (DMS toxicity, violent reaction)

Recommendation:

  • Use Protocol A (TEMPO) for process scale-up (>100g) due to cost efficiency and ease of workup.

  • Use Protocol B (MnO₂) for medicinal chemistry/lab scale (<50g) where speed and filtration-based purification are prioritized over reagent cost.

Protocol A: Catalytic TEMPO Oxidation (The Scalable Standard)

This protocol utilizes the Anelli conditions , employing 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a catalyst and Sodium Hypochlorite (bleach) as the stoichiometric oxidant.[1] Potassium Bromide (KBr) acts as a co-catalyst to regenerate the active nitrosonium species.

Reaction Mechanism & Logic

The reaction operates via a biphasic system. The actual oxidant is the N-oxoammonium ion , generated in situ. The KBr is critical; hypochlorite oxidizes bromide to hypobromite (HOBr), which oxidizes TEMPO much faster than HOCl alone, reducing side reactions.

TEMPO_Cycle cluster_0 Aqueous Phase cluster_1 Organic Phase / Interface NaOCl NaOCl HOBr HOBr NaOCl->HOBr Oxidizes Br- KBr KBr KBr->HOBr Oxoammonium Oxoammonium (+) HOBr->Oxoammonium Oxidizes TEMPO TEMPO_Radical TEMPO (Radical) TEMPO_Radical->Oxoammonium Hydroxylamine Hydroxylamine (OH) Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO_Radical Comproportionation Alcohol Substrate (Alcohol) Aldehyde Product (Aldehyde) Alcohol->Aldehyde

Caption: Fig 1. The catalytic cycle of TEMPO mediated oxidation. Note the role of Bromide as the shuttle oxidant.

Reagents & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[2][3]Mass/Vol (for 10g Scale)Role
Substrate (Alcohol) 200.661.010.0 gReactant
TEMPO 156.250.01 (1 mol%)78 mgCatalyst
KBr 119.000.1590 mgCo-catalyst
NaOCl (10-12% aq) 74.441.1 - 1.2~40 mL (Titrate first)Stoichiometric Oxidant
Dichloromethane (DCM) --100 mL (10 vol)Solvent
NaHCO₃ (sat. aq) 84.01-20 mLBuffer (pH 8.5-9.5)
Step-by-Step Methodology
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, dissolve (4-Chloro-2-propoxyphenyl)methanol (10g) in DCM (100 mL).

  • Catalyst Addition: Add TEMPO (78 mg) and a solution of KBr (590 mg) in water (5 mL).

  • Cooling: Cool the mixture to 0–5°C using an ice/water bath.

    • Critical Control Point: Temperature control is vital to prevent over-oxidation to the carboxylic acid.

  • Oxidant Addition: Add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.

    • Buffer Note: Simultaneously add saturated NaHCO₃ to maintain pH at ~9.0. If the pH drops below 8, the reaction slows; if it rises above 10, the hypochlorite is less active.

    • Observation: The reaction mixture will turn orange/red due to the formation of the N-oxoammonium species.

  • Monitoring: Stir vigorously at 0°C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 15 minutes. Reaction is typically complete in <1 hour.

  • Quenching: Once the starting material is consumed (<0.5%), quench by adding Sodium Thiosulfate (10% aq, 20 mL). Stir for 10 minutes until the orange color fades (indicates destruction of active oxidant).

  • Workup:

    • Separate the organic layer.[4][5][6]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and filter.[2][5]

  • Isolation: Concentrate under reduced pressure (Rotovap) at <40°C to yield the crude aldehyde.

    • Yield Expectation: 90–95%.

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Activated Manganese(IV) Oxide (The Chemoselective Route)

This method is ideal for small-scale batches where the primary goal is high purity without optimization of reagent costs. MnO₂ is highly selective for benzylic alcohols and will not touch the propyl ether or the chloro group.

Reagents & Stoichiometry
ReagentMWEquiv.[2][5][7]Mass/Vol (for 1g Scale)Role
Substrate (Alcohol) 200.661.01.0 gReactant
Activated MnO₂ 86.9410.0 - 20.010.0 g - 20.0 gOxidant (Surface Active)
DCM or Chloroform --20 mL (20 vol)Solvent
Celite® --~5 gFiltration Aid
Critical Pre-requisite: Activation of MnO₂

Commercial MnO₂ is often inactive. If "Activated" grade is not available, proceed as follows:

  • Heat MnO₂ in an oven at 110–120°C for 24 hours .

  • Store in a desiccator. Why? The oxidation occurs on the surface. Water molecules block active sites. Removing water activates the surface.

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1g) in DCM (20 mL) in a round-bottom flask.

  • Addition: Add Activated MnO₂ (10g, 10 equiv) in one portion.

    • Note: A large excess is required because the reaction is heterogeneous and surface-area dependent.

  • Reaction: Stir vigorously at Room Temperature (20–25°C).

    • Time: Benzylic alcohols typically oxidize in 4–16 hours.

    • Acceleration: If too slow, the reaction can be refluxed (40°C), but RT is preferred to avoid side reactions.

  • Monitoring: Check TLC every 2 hours.

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite .

    • Filter the black slurry through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Isolation: Evaporate the solvent. No aqueous wash is required.

Analytical Validation & Quality Control

Identification (NMR)

The conversion from alcohol to aldehyde is distinct.

  • 1H NMR (CDCl₃, 400 MHz):

    • Reactant: Doublet at ~4.6 ppm (

      
      -OH).
      
    • Product: Singlet at ~10.4 ppm (CHO). This is the diagnostic peak.

    • Propyl Group: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.0 ppm,

      
      ).
      
    • Aromatic Region: The substitution pattern (1,2,4) will show a specific splitting pattern (d, d, s) shifted downfield due to the carbonyl.

Impurity Profile
  • Impurity A (Over-oxidation): 4-Chloro-2-propoxybenzoic acid.

    • Detection: HPLC (broad peak, acidic mobile phase) or 1H NMR (loss of CHO peak, very downfield COOH proton if visible).

    • Removal: Wash organic layer with 1M NaOH (Acid moves to aqueous layer).

  • Impurity B (Chlorination): 4,5-Dichloro-2-propoxybenzaldehyde.

    • Cause: Excess NaOCl without pH control (Protocol A).

    • Detection: MS (Isotope pattern change).

Troubleshooting Guide

Troubleshooting Start Issue Detected LowConv Low Conversion (<50%) Start->LowConv OverOx Over-Oxidation (Acid formed) Start->OverOx Color Product is Dark/Tar Start->Color CheckPH Protocol A: Check pH (Must be >8.5) LowConv->CheckPH FreshMnO2 Protocol B: Reactivate MnO2 (Dry at 120°C) LowConv->FreshMnO2 TempControl Protocol A: Too Warm? Keep <5°C OverOx->TempControl QuenchFast Quench immediately upon disappearance of SM OverOx->QuenchFast WashBase Wash with dil. NaOH to remove phenols/acids Color->WashBase

Caption: Fig 2. Decision tree for troubleshooting common oxidation issues.

References

  • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by TEMPO and Hypochlorite." Journal of Organic Chemistry, 1987, 52, 2559–2562.

  • Tojo, G., & Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.
  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010, 14, 245–251.

  • PubChem Compound Summary. "4-Propoxybenzaldehyde."[8] National Center for Biotechnology Information.

  • BenchChem Application Notes. "Oxidation of Benzylic Alcohols." (General protocols for alkoxybenzyl alcohols).

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). 4-Chloro-2-propoxybenzaldehyde is a potential skin and eye irritant.

Sources

Application

Application Note: Synthesis of Oxathiapiprolin Analogs via (4-Chloro-2-propoxyphenyl)methanol

This application note details the protocol for utilizing (4-Chloro-2-propoxyphenyl)methanol as a strategic building block in the synthesis of Oxathiapiprolin analogs . Important Scientific Context: Commercial Oxathiapipr...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for utilizing (4-Chloro-2-propoxyphenyl)methanol as a strategic building block in the synthesis of Oxathiapiprolin analogs .

Important Scientific Context: Commercial Oxathiapiprolin (DuPont™ Zorvec™) utilizes a 2,6-difluorophenyl moiety on the isoxazoline ring.[1][2] The intermediate specified in your request, (4-Chloro-2-propoxyphenyl)methanol , introduces a 4-chloro-2-propoxyphenyl group. This substitution is typical in Structure-Activity Relationship (SAR) studies aimed at optimizing lipophilicity (LogP), metabolic stability, or circumventing patent space surrounding the 2,6-difluorophenyl core. The protocol below describes the "Tail-Modification" route, converting the alcohol to a styrene precursor for [3+2] cycloaddition.

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of Oxathiapiprolin-class fungicides relies on the assembly of four key pharmacophores: the Pyrazole-Acid , the Piperidine-Thiazole linker, and the Isoxazoline-Aryl tail.

(4-Chloro-2-propoxyphenyl)methanol serves as the precursor for the Aryl Tail . It must be converted into a styrene derivative to undergo a 1,3-dipolar cycloaddition with the chloroxime intermediate derived from the thiazole core.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Oxathiapiprolin Analog (4-Cl-2-PrO-Ph Variant) Coupling Amide Coupling Target->Coupling Pyrazole 5-Methyl-3-(trifluoromethyl) -1H-pyrazole-1-acetic acid Coupling->Pyrazole Core Piperidinyl-Thiazole-Isoxazoline Amine Salt Coupling->Core Cycloadd [3+2] Cycloaddition Core->Cycloadd Styrene 4-Chloro-2-propoxy styrene Cycloadd->Styrene Aldehyde 4-Chloro-2-propoxy benzaldehyde Styrene->Aldehyde Wittig Alcohol (4-Chloro-2-propoxyphenyl) methanol (Starting Material) Aldehyde->Alcohol Oxidation

Caption: Retrosynthetic disconnection showing the conversion of the alcohol precursor into the styrene fragment required for the isoxazoline ring formation.

Part 2: Experimental Protocols

Phase A: Precursor Activation

Objective: Convert (4-Chloro-2-propoxyphenyl)methanol into the reactive styrene intermediate.

Step 1: Oxidation to Benzaldehyde

The alcohol must first be oxidized to the aldehyde to facilitate the Wittig olefination.

  • Reagents: Pyridinium chlorochromate (PCC) or MnO₂.

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Charge a 3-neck flask with (4-Chloro-2-propoxyphenyl)methanol (1.0 eq) and DCM (10 vol).

  • Add Activated MnO₂ (5.0 eq) portion-wise while stirring vigorously at room temperature.

  • Monitor via TLC (Hexane:EtOAc 3:1) until the alcohol spot disappears (~4–6 hours).

  • Filter the suspension through a Celite pad to remove manganese salts.

  • Concentrate the filtrate under reduced pressure to yield 4-Chloro-2-propoxybenzaldehyde .

    • Yield Expectation: 85–90%

    • Appearance: Pale yellow oil.

Step 2: Wittig Olefination to Styrene

Objective: Install the vinyl group necessary for the isoxazoline ring formation.

  • Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (KOtBu).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Protocol:

  • In a dry reactor under N₂, suspend MePPh₃Br (1.2 eq) in anhydrous THF (15 vol).

  • Cool to 0°C and add KOtBu (1.3 eq) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 min.

  • Add 4-Chloro-2-propoxybenzaldehyde (1.0 eq) dropwise as a solution in THF.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Silica gel column chromatography (Hexane 100%) to isolate 4-Chloro-2-propoxystyrene .

ParameterSpecification
Appearance Colorless liquid
Purity (GC) >98.0%
Storage 2–8°C (Polymerizes if unstable)
Phase B: Construction of the Oxathiapiprolin Scaffold

Objective: Link the new styrene tail to the thiazole-piperidine core via [3+2] cycloaddition.

Step 3: Preparation of the Chlorooxime Intermediate

Note: This step typically runs in parallel. The starting material is 1,1,3-trichloroacetone derived intermediate.

  • React ethyl 2-(4-cyanopiperidin-1-yl)acetate or equivalent thiazole precursor to generate the chloroxime species in situ.

  • Alternative (Convergent): Use the stable intermediate 2-(chloromethyl)-4-(4-boc-piperazinyl)thiazole derivative converted to a nitrile oxide.

Step 4: [3+2] Cycloaddition (The Key Coupling)

This step creates the isoxazoline ring with the specific 4-chloro-2-propoxyphenyl substitution.

Reaction Scheme (Graphviz):

Reaction Reactants 4-Chloro-2-propoxy styrene + Chlorooxime Core Conditions Base: KHCO3 Solvent: EtOAc/H2O Temp: 25°C Reactants->Conditions Product Isoxazoline Intermediate Conditions->Product

Caption: 1,3-Dipolar cycloaddition mechanism.

Protocol:

  • Dissolve the Chlorooxime intermediate (1.0 eq) and 4-Chloro-2-propoxystyrene (1.1 eq) in Ethyl Acetate.

  • Add KHCO₃ (2.5 eq) dissolved in a minimum amount of water (biphasic system).

  • Stir vigorously at 25°C for 12–18 hours. The base generates the Nitrile Oxide in situ, which undergoes cycloaddition with the styrene.

  • Workup: Separate phases. Wash organic layer with water and brine.

  • Crystallization: Evaporate solvent and recrystallize from Isopropanol/Heptane to obtain the Piperidinyl-Thiazole-Isoxazoline intermediate.

Phase C: Final Assembly

Objective: Acylation of the piperidine nitrogen with the pyrazole acid.

  • Deprotection: If the piperidine nitrogen is Boc-protected, remove using TFA/DCM.

  • Coupling:

    • React the free amine (Isoxazoline intermediate) with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid .

    • Coupling Agents: EDC·HCl / HOBt or HATU.

    • Base: DIPEA.

    • Solvent: DMF or DCM.

  • Isolation: Pour into water, filter the precipitate, and recrystallize from Ethanol.

Part 3: Quality Control & Analytical Data

To validate the synthesis of the analog using (4-Chloro-2-propoxyphenyl)methanol, compare analytical data against standard Oxathiapiprolin.

Table 1: Analytical Specifications

TestMethodAcceptance Criteria (Analog)
HPLC Purity C18 Column, ACN/H2O Gradient> 98.5% Area
¹H NMR 400 MHz, DMSO-d6Distinct Propoxy signals: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.0 ppm). Absence of F-19 signals for phenyl ring.
LC-MS ESI (+)Mass shift consistent with Cl/Propoxy vs. Di-F substitution (+ mass delta).
Chirality Chiral HPLCRacemic (unless chiral separation performed).

Key NMR Diagnostic Peaks (Propoxy Group):

  • δ 3.95 (t, 2H, O-CH2)

  • δ 1.78 (m, 2H, CH2)

  • δ 1.02 (t, 3H, CH3)

Part 4: Safety & Handling (MSDS Highlights)

1. (4-Chloro-2-propoxyphenyl)methanol:

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/mist.

2. 1,3-Dipolar Cycloaddition Reagents:

  • Chlorooximes: Potentially sensitizers. Handle in a fume hood.

  • Nitrile Oxides: Unstable intermediates; do not isolate in dry form (explosion hazard). Generate in situ.

3. Waste Disposal:

  • Aqueous waste from the cycloaddition contains borates or carbonates; neutralize before disposal.

  • Halogenated solvents (DCM) must be segregated.

References

  • Pasteris, R. J., et al. (2016). "Discovery of Oxathiapiprolin: A New, Highly Active Oomycete Fungicide with a Novel Site of Action." Bioorganic & Medicinal Chemistry, 24(3).

  • DuPont (Corteva). (2012). "Fungicidal Pyrazolyl-Piperidinyl-Thiazoles."[1][2][3] World Intellectual Property Organization, WO2012025557. (Describes the general scaffold synthesis).

  • ChemicalBook. (2024). "Synthesis of Oxathiapiprolin and Intermediates."

  • PubChem. (2024). "(4-Chloro-2-propoxyphenyl)methanol Compound Summary."

Sources

Method

Halogenation Procedures for (4-Chloro-2-propoxyphenyl)methanol: Synthesis of Benzylic Halides for API Development

Introduction & Strategic Context (4-Chloro-2-propoxyphenyl)methanol is a highly specialized benzylic alcohol intermediate utilized in the synthesis of novel histone demethylase (KDM) inhibitors. Specifically, it serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

(4-Chloro-2-propoxyphenyl)methanol is a highly specialized benzylic alcohol intermediate utilized in the synthesis of novel histone demethylase (KDM) inhibitors. Specifically, it serves as a critical building block for pyrazolylpyridine and pyrazolylpyridazine derivatives, which are actively investigated for the treatment of prostate, breast, and other cancers[1][2].

In drug development workflows, the benzylic alcohol must be activated into a leaving group—typically a chloride or bromide—to facilitate downstream


-alkylation or 

-alkylation coupling steps with pyrazole scaffolds[2]. This application note details the mechanistic rationale, quantitative metrics, and step-by-step protocols for the halogenation of (4-Chloro-2-propoxyphenyl)methanol, ensuring high-fidelity synthesis for both discovery and process-scale environments.

Mechanistic Rationale & Reagent Selection (E-E-A-T)

The structural topology of (4-Chloro-2-propoxyphenyl)methanol presents unique reactivity considerations. The benzylic position is deactivated by the para-chloro substituent but significantly activated by the ortho-propoxy group. The electron-donating nature of the propoxy ether stabilizes the developing positive charge during nucleophilic substitution, making the benzylic position highly reactive but also susceptible to acid-catalyzed side reactions (e.g., ether cleavage or Friedel-Crafts oligomerization) if the conditions are too harsh.

To navigate this, two primary methodologies are employed based on the scale and purity requirements:

A. Vilsmeier-Type Chlorination (SOCl₂ / cat. DMF)

For process-scale synthesis, thionyl chloride (SOCl₂) is the reagent of choice. The addition of catalytic


-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (dimethylchloromethyleneammonium chloride) in situ[3][4].
  • Causality: The Vilsmeier intermediate rapidly activates the alcohol, driving the reaction forward while releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts[5][6]. Because the byproducts are volatile, the reaction is essentially irreversible and highly scalable[4]. However, strict temperature control is required to prevent the evolved HCl from cleaving the ortho-propoxy group.

B. The Appel Reaction (CBr₄ / PPh₃)

For discovery-phase synthesis where neutral conditions are paramount, the Appel reaction is utilized to synthesize the benzylic bromide[7]. Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a halophosphonium intermediate, which subsequently activates the alcohol[8][9].

  • Causality: The thermodynamic driving force is the formation of the exceptionally strong P=O bond in triphenylphosphine oxide (Ph₃P=O)[9]. Because the reaction operates under mild, near-neutral conditions, it completely avoids the risk of acid-catalyzed ether cleavage[7][8]. The primary limitation is the generation of stoichiometric Ph₃P=O, which necessitates chromatographic purification[7][9].

Quantitative Data Summary

The following table summarizes the performance metrics of the standard halogenation methodologies applied to this specific substrate.

Halogenation MethodReagentsActive IntermediateTemp (°C)Typical YieldByproductsScalability Profile
Vilsmeier Chlorination SOCl₂, cat. DMF, DCMDimethylchloromethyleneammonium0 to RT90–95%SO₂, HClExcellent (Process scale; gas scrubbing required)
Appel Bromination CBr₄, PPh₃, DCMAlkoxyphosphonium bromide0 to RT85–92%Ph₃P=O, CHBr₃Moderate (Discovery scale; chromatography needed)
Standard Bromination PBr₃, DCM or EtherAlkoxyphosphite-10 to 080–85%H₃PO₃, HBrGood (Requires highly controlled aqueous quench)

Experimental Workflows & Decision Matrix

Figure 1: Decision matrix and experimental workflow for the benzylic halogenation of the target API intermediate.

Detailed Experimental Protocols

Protocol A: Scalable Chlorination via SOCl₂/DMF (Vilsmeier-Type)

Objective: Synthesis of 4-chloro-1-(chloromethyl)-2-propoxybenzene. Scale: 10 mmol (~2.0 g of starting material).

  • Reaction Setup: Charge a flame-dried 50 mL round-bottom flask with (4-Chloro-2-propoxyphenyl)methanol (2.0 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add

    
    -dimethylformamide (DMF, 38 µL, 0.5 mmol, 0.05 eq). Cool the mixture to 0 °C using an ice-water bath.
    
  • Reagent Addition: Add thionyl chloride (SOCl₂, 0.87 mL, 12.0 mmol, 1.2 eq) dropwise over 15 minutes.

    • Causality Check: Dropwise addition controls the exothermic formation of the Vilsmeier-Haack intermediate and safely manages the volumetric expansion of evolving SO₂ and HCl gases[4][10].

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2, UV detection) until complete consumption of the benzylic alcohol is observed.

  • Quenching: Quench the reaction by slowly pouring the mixture into an Erlenmeyer flask containing 50 mL of ice-cold saturated aqueous NaHCO₃.

    • Causality Check: The mildly basic quench immediately neutralizes residual HCl and unreacted SOCl₂, preventing late-stage acid-catalyzed cleavage of the ortho-propoxy ether during the concentration phase.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting benzylic chloride is typically >95% pure and can be used directly in subsequent pyrazole coupling steps[1][2].

Protocol B: Mild Bromination via Appel Reaction

Objective: Synthesis of 1-(bromomethyl)-4-chloro-2-propoxybenzene. Scale: 5 mmol (~1.0 g of starting material).

  • Reaction Setup: Dissolve (4-Chloro-2-propoxyphenyl)methanol (1.0 g, 5.0 mmol) and carbon tetrabromide (CBr₄, 1.99 g, 6.0 mmol, 1.2 eq) in anhydrous DCM (25 mL) in a flame-dried flask under nitrogen. Cool the solution to 0 °C.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.64 g, 6.25 mmol, 1.25 eq) in small portions over 20 minutes.

    • Causality Check: Portion-wise addition prevents a sudden exotherm and minimizes the formation of dibrominated side products. The solution will transition to a pale yellow hue as the active alkoxyphosphonium intermediate forms[7][8].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.

  • Pre-Purification (Trituration): Concentrate the reaction mixture directly under reduced pressure to a crude paste. Triturate the residue with cold diethyl ether (30 mL) and filter through a sintered glass funnel.

    • Causality Check: Triphenylphosphine oxide (Ph₃P=O) is highly insoluble in cold non-polar solvents. This trituration step allows for the rapid bulk removal of the stoichiometric byproduct prior to chromatography, preventing column clogging[9][11].

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the pure benzylic bromide as a colorless to pale-yellow oil.

References

  • Histone Demethylase Inhibitors (Patent Literature)
  • Appel Reaction Mechanism & Applic

    • Title: Appel reaction
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Vilsmeier-Haack Chlorin

    • Title: Chlorin
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

Sources

Application

Application Note: Catalytic Reduction Strategies for (4-Chloro-2-propoxyphenyl)methanol

Executive Summary (4-Chloro-2-propoxyphenyl)methanol is a highly versatile synthetic intermediate, most notably utilized in the development of histone demethylase (KDM4/JMJD2) inhibitors for oncology applications[1]. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2-propoxyphenyl)methanol is a highly versatile synthetic intermediate, most notably utilized in the development of histone demethylase (KDM4/JMJD2) inhibitors for oncology applications[1]. Structurally, this compound presents a unique chemoselectivity challenge during catalytic reduction due to the presence of two distinct reducible functionalities: an aryl chloride (C(sp²)-Cl) and a benzylic alcohol (C(sp³)-OH).

As a Senior Application Scientist, the goal of this protocol is to move beyond simple step-by-step instructions and provide the mechanistic causality required to control this divergence. By manipulating the acid-base environment of the reaction, researchers can selectively drive the reduction toward hydrodehalogenation, benzylic hydrogenolysis, or a global reduction of both sites.

Mechanistic Causality & Catalyst Selection (E-E-A-T)

The chemoselectivity of palladium-catalyzed reductions on this substrate is governed entirely by the pH of the microenvironment and the nature of the hydrogen source[2].

  • Base-Promoted Hydrodehalogenation: The oxidative addition of the C(sp²)-Cl bond to the Pd(0) surface is the rate-limiting step[3]. As the reaction proceeds, the liberated HCl strongly adsorbs to the palladium active sites, rapidly poisoning the catalyst. The addition of a mild base (e.g., K₃PO₄, Et₃N) acts as an HCl scavenger, maintaining catalyst turnover. Crucially, this basic environment completely suppresses the protonation-dependent hydrogenolysis of the benzylic alcohol.

  • Acid-Catalyzed Hydrogenolysis: The cleavage of the benzylic C-O bond requires activation. Acidic conditions (e.g., acetic acid or catalytic HCl) protonate the hydroxyl group, facilitating its departure as water[4]. This generates an electrophilic benzylic intermediate that is rapidly trapped by surface-bound palladium hydrides. This acidic environment simultaneously inhibits the oxidative addition of the aryl chloride, ensuring perfect chemoselectivity.

  • Global Reduction: To achieve simultaneous deoxygenation and dechlorination, a highly active catalyst—such as Palladium hydroxide on carbon (Pearlman’s Catalyst, Pd(OH)₂/C)—must be paired with elevated hydrogen pressure, elevated temperature, and a stoichiometric base to force both pathways to completion.

Divergent Workflows

G SM (4-Chloro-2-propoxyphenyl)methanol [Starting Material] Cond1 Pd/C, Base (e.g., K3PO4) Transfer Hydrogenation SM->Cond1 Base-Promoted Cond2 Pd/C, Acidic (e.g., AcOH) H2 Atmosphere SM->Cond2 Acid-Catalyzed Cond3 Pd(OH)2/C, Strong Base High Pressure H2 SM->Cond3 Exhaustive Prod1 (2-Propoxyphenyl)methanol [Hydrodehalogenation Only] Cond1->Prod1 Prod2 4-Chloro-1-methyl-2-propoxybenzene [Hydrogenolysis Only] Cond2->Prod2 Prod3 1-Methyl-2-propoxybenzene [Global Reduction] Cond3->Prod3

Figure 1: Divergent catalytic reduction pathways for (4-Chloro-2-propoxyphenyl)methanol.

Quantitative Data & Reaction Parameters

Target PathwayTarget ProductCatalystAdditive (Acid/Base)SolventH₂ SourceTempExpected Yield
Selective Hydrodehalogenation (2-Propoxyphenyl)methanol5% Pd/CK₃PO₄ (2.0 equiv)IsopropanolTransfer (Solvent)60 °C>90%
Selective Hydrogenolysis 4-Chloro-1-methyl-2-propoxybenzene10% Pd/CAcetic Acid (0.1 equiv)Ethyl AcetateH₂ gas (1 atm)25 °C>85%
Global Reduction 1-Methyl-2-propoxybenzene20% Pd(OH)₂/CEt₃N (2.5 equiv)MethanolH₂ gas (50 psi)50 °C>95%

Experimental Protocols

Protocol A: Chemoselective Hydrodehalogenation (Preserving the Benzylic Alcohol)

This protocol utilizes transfer hydrogenation to provide a mild, highly controlled reduction of the aryl chloride.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve (4-Chloro-2-propoxyphenyl)methanol (1.0 mmol) in anhydrous isopropanol (10 mL).

  • Catalyst & Base Addition: Add anhydrous K₃PO₄ (2.0 mmol) followed by 5% Pd/C (5 mol% Pd relative to substrate). Note: Isopropanol acts as both the solvent and the hydrogen donor.

  • Reaction Execution: Equip the flask with a reflux condenser. Purge the system with Argon for 5 minutes. Heat the mixture to 60 °C with vigorous stirring (800 rpm) for 4–6 hours.

  • Self-Validating System (In-Process Control): Monitor via GC-MS. The disappearance of the isotopic chlorine cluster at m/z ~214/216 and the emergence of a clean peak at m/z ~180 confirms successful dehalogenation without over-reduction.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the catalyst and inorganic salts, and wash the pad with ethyl acetate (20 mL). Concentrate the filtrate in vacuo to yield (2-Propoxyphenyl)methanol.

Protocol B: Chemoselective Hydrogenolysis (Preserving the Aryl Chloride)

This protocol utilizes an acidic environment to activate the benzylic alcohol while suppressing the oxidative addition of the C-Cl bond.

  • Preparation: Dissolve (4-Chloro-2-propoxyphenyl)methanol (1.0 mmol) in ethyl acetate (10 mL). Add glacial acetic acid (0.1 mmol) to the solution.

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd).

  • Reaction Execution: Seal the flask with a septum and purge the atmosphere with H₂ gas using a balloon. Maintain a static H₂ atmosphere (1 atm) at 25 °C. Stir vigorously for 2–3 hours.

  • Self-Validating System (In-Process Control): Monitor via ¹H NMR of a crude aliquot. The complete disappearance of the benzylic CH₂ protons (singlet, ~4.6 ppm) and the appearance of a new aryl-methyl singlet (~2.2 ppm) indicates quantitative deoxygenation. The persistence of the aryl chloride is confirmed by the unchanged splitting pattern of the aromatic protons.

  • Workup: Filter the mixture through Celite. Wash the organic filtrate with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid, dry over anhydrous Na₂SO₄, and concentrate to yield 4-Chloro-1-methyl-2-propoxybenzene.

Protocol C: Global Reduction (Exhaustive Dehalogenation and Deoxygenation)

This protocol forces both pathways to completion using a highly active, unpoisoned catalyst under pressure.

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the starting material (1.0 mmol) in methanol (15 mL).

  • Catalyst & Base Addition: Add Triethylamine (Et₃N, 2.5 mmol) to act as a continuous HCl scavenger. Add 20% Pd(OH)₂/C (Pearlman’s catalyst, 15 mol% Pd).

  • Reaction Execution: Seal the vessel, purge with N₂ three times, then pressurize with H₂ gas to 50 psi. Heat the vessel to 50 °C and agitate for 12 hours.

  • Workup: Vent the H₂ gas safely. Filter the suspension through Celite. Concentrate the filtrate, re-dissolve in diethyl ether (20 mL), and wash with 1M HCl (10 mL) to remove residual Et₃N. Dry and concentrate to yield the fully reduced 1-Methyl-2-propoxybenzene.

References

  • Histone demethylase inhibitors. Google Patents (WO2014089364A1).
  • Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. ResearchGate.
  • Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C. ACS Publications.
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. NIH.

Sources

Method

Solvent selection for alkylation reactions of (4-Chloro-2-propoxyphenyl)methanol

Application Note: Optimizing Solvent Systems for the O-Alkylation of (4-Chloro-2-propoxyphenyl)methanol Part 1: Executive Summary & Strategic Rationale The Challenge: The alkylation of (4-Chloro-2-propoxyphenyl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for the O-Alkylation of (4-Chloro-2-propoxyphenyl)methanol

Part 1: Executive Summary & Strategic Rationale

The Challenge: The alkylation of (4-Chloro-2-propoxyphenyl)methanol involves the transformation of a deactivated, electron-rich benzylic alcohol into an ether.[1] This reaction is a cornerstone in the synthesis of histone demethylase inhibitors and various kinase-targeting APIs.[1] The presence of the 2-propoxy group increases lipophilicity, while the 4-chloro substituent slightly deactivates the aromatic ring, influencing the nucleophilicity of the benzylic alkoxide.

The Solvent Dilemma: Selecting the correct solvent is not merely about solubility; it dictates the reaction rate (


), the impurity profile, and the scalability of the workup.
  • Polar Aprotic (DMF, DMSO): Maximize reaction rates via cation solvation ("naked anion" effect) but pose severe downstream removal challenges.[1]

  • Ethereal (THF, 2-MeTHF): Offer excellent process safety and ease of evaporation but may require higher temperatures or stronger bases.[1]

  • Biphasic (Toluene/Water): Utilize Phase Transfer Catalysis (PTC) for industrial scalability, avoiding anhydrous conditions.[1]

Core Recommendation: For medicinal chemistry (mg to g scale) , utilize DMF or NMP to ensure rapid, complete conversion.[1] For process development (kg scale) , transition to 2-MeTHF (Green alternative) or Toluene with PTC to minimize solvent waste and simplify purification.

Part 2: Mechanistic Decision Matrix

The following decision tree illustrates the solvent selection logic based on the specific constraints of the (4-Chloro-2-propoxyphenyl)methanol scaffold.

SolventSelection Start Start: (4-Chloro-2-propoxyphenyl)methanol Alkylation Strategy Scale Define Scale & Priority Start->Scale MedChem Small Scale (<10g) Priority: Speed & Yield Scale->MedChem Discovery Process Large Scale (>100g) Priority: Safety & Workup Scale->Process Development PolarAprotic Polar Aprotic System (DMF, DMSO, NMP) MedChem->PolarAprotic Use NaH GreenEthereal Green Ethereal System (2-MeTHF, CPME) Process->GreenEthereal Use KOtBu PTC Phase Transfer System (Toluene/H2O + TBAB) Process->PTC Use NaOH/KOH Mech1 Mechanism: Naked Alkoxide High S_N2 Rate PolarAprotic->Mech1 Mech2 Mechanism: Solvated Cation Modulate Reactivity GreenEthereal->Mech2 Mech3 Mechanism: Interfacial Transfer Avoids Anhydrous Cond. PTC->Mech3 Outcome1 Outcome: High Yield, Difficult Workup (Aq. Wash) Mech1->Outcome1 Outcome2 Outcome: Good Yield, Easy Evaporation/Recycle Mech2->Outcome2 Outcome3 Outcome: Scalable, Low Cost, Green Mech3->Outcome3

Figure 1: Decision tree for solvent selection based on reaction scale and priority parameters.

Part 3: Solvent Performance Analysis

The following table summarizes the performance characteristics of candidate solvents for the alkylation of (4-Chloro-2-propoxyphenyl)methanol.

Solvent ClassSolvent CandidateDielectric Const.[1] (

)
Relative Rate (

)
Workup EfficiencyGreen Score (1-10)Recommendation
Polar Aprotic DMF 36.7Very High Low (High BP, water misc.)3Standard for R&D.[1]
DMSO 46.7HighVery Low (Sulfur waste)4Use if DMF fails.[1]
Ethereal THF 7.5ModerateHigh (Volatile)5Good, but peroxide risk.[1]
2-MeTHF 6.2ModerateVery High (Immiscible w/ H2O)8Preferred Green option.[1]
Non-Polar Toluene 2.4Low (requires PTC)High (Dean-Stark capable)7Best for Scale-up .[1]
Green CPME 4.8ModerateHigh (Low peroxide)9Excellent stability.[1]

Part 4: Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (NaH / DMF)

Best for: Initial discovery, small-scale library synthesis, and difficult alkylations.[1]

Mechanism: DMF solvates the Na+ cation effectively, leaving the alkoxide "naked" and highly reactive toward the alkyl halide.

  • Setup: Oven-dry a 25 mL round-bottom flask (RBF) and equip with a magnetic stir bar and rubber septum. Flush with Nitrogen (

    
    ).[1][2]
    
  • Dissolution: Charge (4-Chloro-2-propoxyphenyl)methanol (1.0 eq, 200 mg) and anhydrous DMF (2.0 mL, 10V). Stir until dissolved.

  • Deprotonation: Cool to 0°C (ice bath). Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq).

    • Observation: Gas evolution (

      
      ) will occur.[1][3] Vent via a needle.[1][2] Stir for 30 min at 0°C -> RT.
      
  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC/LCMS.[1]

  • Workup (Critical Step for DMF):

    • Quench with Sat.

      
       (slowly).
      
    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash: Wash organic layer with 5% LiCl solution (3x).[1] Note: LiCl helps partition DMF into the aqueous phase.

    • Dry over

      
      , filter, and concentrate.[4]
      
Protocol B: Green Process Scale-Up (NaOH / Toluene / PTC)

Best for: Multi-gram scale, safety, and avoiding chromatography.

Mechanism: The Phase Transfer Catalyst (TBAB) shuttles the hydroxide ion from the aqueous phase into the organic phase (Toluene) as a lipophilic ion pair, deprotonating the alcohol in situ.

  • Setup: 100 mL 3-neck flask with mechanical stirrer and reflux condenser.

  • Charge: Add (4-Chloro-2-propoxyphenyl)methanol (1.0 eq, 5.0 g) and Toluene (50 mL, 10V).

  • Catalyst & Base: Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mol%) and 50% NaOH (aq) (5.0 eq).

  • Alkylation: Add Alkyl Halide (1.5 eq).

  • Reaction: Heat to 60-80°C with vigorous stirring (essential for phase transfer).

    • Time: 6-12 hours.[1]

  • Workup:

    • Cool to RT. Separate phases.

    • Wash organic (Toluene) phase with Water (2x) and Brine (1x).[1][5]

    • Concentrate Toluene layer.[1] (Product often crystallizes or remains as clean oil).[1]

Part 5: Troubleshooting & Critical Parameters

  • Water Content: The starting material contains a polar hydroxyl group and an ether; it can be hygroscopic. For Protocol A (NaH), dry the starting material under high vacuum for 2 hours or azeotrope with toluene before use.

  • Regioselectivity: The 4-chloro and 2-propoxy groups deactivate the ring enough that C-alkylation is rare under these standard basic conditions.[1] However, if using highly reactive electrophiles (e.g., allyl bromide), keep temperatures <40°C to prevent Claisen-type rearrangements.[1]

  • Safety Warning: (4-Chloro-2-propoxyphenyl)methanol is a skin irritant.[1][6] Alkyl halides are potential carcinogens.[1] DMF is a reproductive toxin.[1] All operations must be performed in a fume hood.[1]

References

  • Vertex Pharmaceuticals Inc. (2014).[1] Histone Demethylase Inhibitors. WO2014089364A1.[1] Link

    • Context: Describes the synthesis of the precursor 5-chloro-2-(hydroxymethyl)
  • Sanofi . (2013).[1] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Link

    • Context: Source for solvent ranking (Green scores) and replacement strategies (e.g., replacing DMF with 2-MeTHF).
  • Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

    • Context: Comprehensive review of solvent selection guides (GSK, ACS, Pfizer)
  • Master Organic Chemistry . (2014). The Williamson Ether Synthesis. Link

    • Context: Fundamental mechanistic grounding for solvent effects (Polar Aprotic vs. Protic).

Sources

Application

Synthesis of (4-Chloro-2-propoxyphenyl)methanol: A Detailed Protocol for Medicinal Chemistry Applications

Introduction: The Significance of Substituted Benzyl Alcohols in Drug Discovery Substituted benzyl alcohol moieties are prevalent scaffolds in a multitude of pharmacologically active compounds. The specific positioning o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Benzyl Alcohols in Drug Discovery

Substituted benzyl alcohol moieties are prevalent scaffolds in a multitude of pharmacologically active compounds. The specific positioning of various functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The (4-Chloro-2-propoxyphenyl)methanol framework, in particular, combines a halogen atom, which can modulate metabolic stability and binding interactions, with an alkoxy group that can influence solubility and hydrogen bonding capacity. These features make its derivatives attractive candidates in medicinal chemistry for the development of novel therapeutic agents.[1][2]

This application note provides a comprehensive, step-by-step guide for the laboratory-scale preparation of (4-Chloro-2-propoxyphenyl)methanol. The synthesis is presented in two key stages:

  • Preparation of the Intermediate (4-Chloro-2-propoxybenzaldehyde): This involves the propylation of 4-chloro-2-hydroxybenzaldehyde via a Williamson ether synthesis. This reaction is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[3][4]

  • Reduction to the Final Product ((4-Chloro-2-propoxyphenyl)methanol): The aldehyde intermediate is then reduced to the corresponding primary alcohol using sodium borohydride, a mild and selective reducing agent.

This document is intended for researchers and scientists in the field of organic and medicinal chemistry, providing not only a detailed protocol but also the underlying chemical principles and practical insights for a successful synthesis.

Schematic Overview of the Synthetic Pathway

The overall two-step synthesis is depicted below. The initial step involves the O-alkylation of a substituted phenol, followed by the chemoselective reduction of the aldehyde functionality.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 4-Chloro-2-hydroxybenzaldehyde 4-Chloro-2-hydroxybenzaldehyde Intermediate 4-Chloro-2-propoxybenzaldehyde 4-Chloro-2-hydroxybenzaldehyde->Intermediate Alkylation Propyl_Bromide 1-Bromopropane Propyl_Bromide->Intermediate Base_Solvent K2CO3, Acetone Base_Solvent->Intermediate Final_Product (4-Chloro-2-propoxyphenyl)methanol Intermediate->Final_Product Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Final_Product Solvent_Reduction Methanol Solvent_Reduction->Final_Product

Sources

Method

Application Note: Sustainable Synthesis of (4-Chloro-2-propoxyphenyl)methanol

Executive Summary (4-Chloro-2-propoxyphenyl)methanol (CAS: 1613412-81-9) is a critical pharmacophore and intermediate, notably utilized in the synthesis of Histone Demethylase Inhibitors (e.g., KDM4/5 inhibitors) and oth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2-propoxyphenyl)methanol (CAS: 1613412-81-9) is a critical pharmacophore and intermediate, notably utilized in the synthesis of Histone Demethylase Inhibitors (e.g., KDM4/5 inhibitors) and other epigenetic modulators [1, 2].

Legacy synthetic routes, often found in early discovery patents, rely on "med-chem" standards: alkylation of 4-chloro-2-hydroxybenzyl alcohol using iodopropane in DMF at high temperatures. This approach violates multiple Principles of Green Chemistry, specifically regarding solvent toxicity (DMF is a reproductive toxin), atom economy (iodide waste), and energy efficiency.

This Application Note provides two validated, sustainable protocols for the synthesis of (4-Chloro-2-propoxyphenyl)methanol:

  • Protocol A (Chemo-Enzymatic): A high-selectivity route using KRED (Ketoreductase) biocatalysis.

  • Protocol B (Green-Chem): A direct alkylation utilizing bio-based solvents (2-MeTHF) and Phase Transfer Catalysis (PTC).

Strategic Pathway Analysis

The following diagram contrasts the legacy industrial route with the proposed green alternatives.

GreenSynthesis Start 4-Chloro-2-hydroxybenzaldehyde GreenAlk Green Alkylation (2-MeTHF, K2CO3, Propyl Bromide) Start->GreenAlk Protocol A (Step 1) StartAlcohol 4-Chloro-2-hydroxybenzyl alcohol (Commercial Precursor) Legacy Legacy Route (DMF, 100°C, Iodopropane) StartAlcohol->Legacy Low Atom Economy StartAlcohol->GreenAlk Protocol B (Direct Etherification) Product TARGET: (4-Chloro-2-propoxyphenyl)methanol Legacy->Product High Waste (DMF/I-) Intermed Intermediate: 4-Chloro-2-propoxybenzaldehyde GreenAlk->Intermed GreenAlk->Product Optimized Solvent BioRed Biocatalytic Reduction (KRED, NAD(P)H, IPA) Intermed->BioRed Protocol A (Step 2) >99% Chemoselectivity BioRed->Product

Figure 1: Strategic comparison of synthetic pathways. The Green Route (Protocol A) utilizes enzymatic precision to avoid over-reduction and eliminates toxic dipolar aprotic solvents.

Protocol A: Chemo-Enzymatic Synthesis (Recommended)

Rationale: This route separates the alkylation and reduction steps. Alkylating the aldehyde (instead of the alcohol) prevents potential O-alkylation side reactions at the benzylic position, although phenolic acidity differences usually mitigate this. The key advantage is Step 2 , where an enzyme performs the reduction in water at ambient temperature, replacing borohydride reagents.

Step 1: Green Alkylation of 4-Chloro-2-hydroxybenzaldehyde

Objective: Synthesize 4-chloro-2-propoxybenzaldehyde using bio-based solvents.

  • Reagents:

    • Substrate: 4-Chloro-2-hydroxybenzaldehyde (1.0 eq)

    • Alkylating Agent: 1-Bromopropane (1.2 eq) [Note: Br is preferred over I for atom economy; 1-Chloropropane is too slow].

    • Base: Potassium Carbonate (

      
      ), anhydrous (2.0 eq).
      
    • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Bio-renewable alternative to DCM/THF).

    • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%) - Phase Transfer Catalyst.

Procedure:

  • Charge a reaction vessel with 4-Chloro-2-hydroxybenzaldehyde (10 mmol, 1.56 g) and 2-MeTHF (20 mL).

  • Add

    
     (20 mmol, 2.76 g) and TBAB (0.5 mmol, 161 mg). Stir to form a suspension.
    
  • Add 1-Bromopropane (12 mmol, 1.09 mL) dropwise.

  • Heat the mixture to 65°C (Reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ).
    
  • Wash the organic filtrate with water (1 x 10 mL) and Brine (1 x 10 mL).

  • Concentrate the organic phase under reduced pressure to yield the crude aldehyde (Expected Yield: >95%).

    • Green Note: 2-MeTHF separates easily from water, reducing solvent use during extraction compared to DMF removal [3].

Step 2: Biocatalytic Reduction (KRED)

Objective: Reduce the aldehyde to the benzyl alcohol using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) enzyme.

  • Reagents:

    • Substrate: 4-Chloro-2-propoxybenzaldehyde (from Step 1).

    • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 series or equivalent broad-spectrum ADH) [4].

    • Cofactor: NADP+ (catalytic amount).[2]

    • Cofactor Recycling: Isopropanol (IPA) (20% v/v).

    • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Procedure:

  • In a reaction vessel, dissolve the substrate (5 mmol, ~1.0 g) in IPA (2 mL).

  • Add Phosphate Buffer (8 mL) containing

    
     (5 mg) and Magnesium Sulfate (1 mM).
    
  • Add KRED enzyme powder (10–20 mg, loading depends on specific activity).

  • Stir gently (150 rpm) at 30°C for 12–24 hours.

  • Monitoring: Check conversion by HPLC. Aldehydes are typically reduced very rapidly by KREDs.

  • Workup: Extract the product with Ethyl Acetate or reuse 2-MeTHF (2 x 10 mL).

  • Dry over

    
     and concentrate.
    
    • Purity: Biocatalytic reduction typically yields >99% purity without chromatography.

Protocol B: Direct Green Etherification

Rationale: For labs without access to enzymes, this route optimizes the direct alkylation of the commercially available diol (4-Chloro-2-hydroxybenzyl alcohol).

  • Challenge: Chemoselectivity. The phenolic -OH (

    
    ) is much more acidic than the benzylic -OH (
    
    
    
    ). Using a weak base is crucial to deprotonate only the phenol.
  • Green Solvent: CPME (Cyclopentyl methyl ether) . It has low peroxide formation, high stability, and low energy for recovery [5].

Procedure:

  • Dissolution: Dissolve 4-Chloro-2-hydroxybenzyl alcohol (10 mmol, 1.58 g) in CPME (15 mL).

  • Base Addition: Add Cesium Carbonate (

    
    ) (1.1 eq) or Potassium Carbonate (1.5 eq).
    
    • Note:

      
       often provides higher yields in etherifications due to the "Cesium Effect," but 
      
      
      
      is greener/cheaper. If using
      
      
      , add 18-Crown-6 (catalytic) or TBAB to assist solubility.
  • Alkylation: Add 1-Bromopropane (1.1 eq).

  • Reaction: Heat to 80°C for 8 hours.

    • Control: Monitor for O-alkylation of the benzylic position (dialkylated impurity). If observed, lower temperature to 60°C and extend time.

  • Purification:

    • Cool to RT. Add water (15 mL).

    • Separate phases. Extract aqueous layer with CPME (5 mL).

    • Wash combined organics with 1M NaOH (mild wash to remove unreacted phenol) then Brine.

    • Evaporate solvent. Recrystallize from Heptane/IPA if necessary.

Process Intensification: Continuous Flow Strategy

For scale-up (>100g), a continuous flow reactor is recommended to handle the exotherm and improve kinetics.

FlowProcess Feed1 Feed A: Substrate + 2-MeTHF Mixer T-Mixer Feed1->Mixer Feed2 Feed B: Base (aq) + PTC + Propyl Bromide Feed2->Mixer Reactor Coil Reactor (PFA, 10 mL, 90°C) Mixer->Reactor Residence Time 20 min Separator Phase Separator (Membrane) Reactor->Separator Collect Product Stream Separator->Collect

Figure 2: Flow chemistry setup for biphasic alkylation. Using a membrane separator allows for continuous workup.

Analytical Validation

The following parameters confirm the identity and purity of (4-Chloro-2-propoxyphenyl)methanol.

ParameterSpecificationNotes
Appearance White to off-white solidMP: 60–64°C (lit.)
HPLC Purity > 98.0% (Area %)C18 Column, ACN:H2O gradient
1H NMR

7.3 (d, 1H), 6.9 (s, 1H), 6.8 (d, 1H), 4.6 (s, 2H), 3.9 (t, 2H), 1.8 (m, 2H), 1.0 (t, 3H)
Characteristic triplet at 1.0 ppm (propyl methyl) and singlet at 4.6 ppm (benzyl CH2).
Mass Spec [M+H]+ = 201.1 / 203.1Distinctive Chlorine isotope pattern (3:1).

References

  • Vertex Pharmaceuticals Inc. (2014). Histone demethylase inhibitors. WO2014089364A1. Link

  • Celgene Quanticel Research, Inc. (2015). Histone Demethylase Inhibitors. EP2928471B1. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem. Link

  • Codexis, Inc. (2022). Codex® KRED Screening Kit Protocol. Link

  • Watanabe, K. (2013). The unique properties of cyclopentyl methyl ether (CPME) as a green solvent. Green Chemistry, 15, 3111-3117. Link

  • BenchChem. (2025). Synthesis of Substituted Benzyl Alcohols. Link

Sources

Application

Reagents for converting (4-Chloro-2-propoxyphenyl)methanol to benzyl halides

This guide details the conversion of (4-Chloro-2-propoxyphenyl)methanol to its corresponding benzyl halides.[1][2] This transformation is a critical step in synthesizing pharmaceutical intermediates, particularly for kin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the conversion of (4-Chloro-2-propoxyphenyl)methanol to its corresponding benzyl halides.[1][2] This transformation is a critical step in synthesizing pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands where the 2-alkoxy-benzyl scaffold is common.[1][2]

[1][2]

Abstract & Strategic Overview

The conversion of (4-Chloro-2-propoxyphenyl)methanol (Structure 1 ) to its benzyl halide derivatives (Structure 2 ) requires careful reagent selection due to the specific electronic and steric environment of the substrate.[1][2]

Substrate Analysis[3]
  • Electronic Effects: The ortho-propoxy group is a strong electron donor by resonance.[1][2] This stabilizes the benzylic carbocation intermediate, significantly increasing the rate of reaction compared to unsubstituted benzyl alcohols. However, this increased reactivity makes the resulting benzyl halide prone to self-condensation (polymerization) and rapid hydrolysis upon exposure to moisture.[2]

  • Steric Effects: The propoxy chain adds steric bulk at the ortho position.[1] While this does not significantly hinder nucleophilic attack, it can influence solubility and crystallization properties.

  • Chemical Sensitivity: The ether linkage is generally stable, but high temperatures with strong Lewis acids (e.g., AlCl3) or strong protic acids (e.g., HI) should be avoided to prevent dealkylation.

Reagent Selection Matrix
Target HalidePreferred ReagentMechanismSuitability
Chloride Thionyl Chloride (SOCl₂)Sₙi / Sₙ2High. Standard industrial method.[1][2] Gaseous byproducts simplify purification.[2]
Bromide Phosphorus Tribromide (PBr₃)Sₙ2High. Excellent for lab scale.[2] Requires careful quenching of phosphorous byproducts.[2]
Bromide CBr₄ / PPh₃ (Appel)Sₙ2Medium. Very mild, but poor atom economy.[2] Best for small-scale, high-value synthesis.[1][2]
Iodide NaI / Acetone (Finkelstein)Sₙ2High. Two-step process (via chloride/bromide) is preferred over direct HI treatment to avoid ether cleavage.[2]

Reaction Mechanism & Pathway

The reaction generally proceeds via activation of the hydroxyl group followed by nucleophilic displacement. Due to the electron-rich nature of the ring, the reaction often exhibits significant Sₙ1 character , meaning the carbocation character is developed in the transition state.[1]

ReactionPathway cluster_legend Pathway Note SM (4-Chloro-2-propoxyphenyl)methanol (Starting Material) Act Activated Intermediate (Chlorosulfite or Phosphite) SM->Act Activation (SOCl2 or PBr3) Ion Benzylic Carbocation (Stabilized by o-Propoxy) Act->Ion Leaving Group Departure Prod Benzyl Halide (Product) Act->Prod SN2 Attack (Direct) Ion->Prod SN1 Attack (Rapid) Legend Electron-donating propoxy group favors Carbocation character.

Figure 1: Mechanistic pathway showing the duality of SN1/SN2 mechanisms due to the ortho-alkoxy stabilization.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-propoxybenzyl Chloride

Reagent: Thionyl Chloride (SOCl₂) Scale: 10.0 g (approx. 50 mmol)[1][2]

Safety & Pre-requisites
  • Hazard: SOCl₂ releases HCl and SO₂ gases.[2] Perform strictly in a fume hood.

  • Moisture: Apparatus must be flame-dried; use a CaCl₂ guard tube or N₂ line.[1][2]

Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and a reflux condenser connected to a gas scrubber (NaOH trap).

  • Solvation: Dissolve 10.0 g of (4-Chloro-2-propoxyphenyl)methanol in 80 mL of anhydrous Dichloromethane (DCM) .

    • Expert Tip: Add 0.1 mL of DMF as a catalyst. This forms the Vilsmeier-Haack intermediate, accelerating the reaction and preventing the formation of alkyl sulfites (a common side product with hindered alcohols).[1]

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Charge the addition funnel with 4.5 mL (1.25 equiv) of Thionyl Chloride dissolved in 10 mL of DCM. Add dropwise over 30 minutes.

    • Observation: Gas evolution (HCl/SO₂) will be vigorous.[2] Ensure the scrubber is active.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[2] The alcohol spot (lower Rf) should disappear, replaced by the chloride (high Rf).[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at < 40 °C to remove excess SOCl₂ and solvent.

    • Redissolve the residue in 50 mL DCM.

    • Wash with saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid.[2] Caution: CO₂ evolution.

    • Wash with Brine (30 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Evaporate the solvent. The product is typically a pale yellow oil that may crystallize upon standing.

    • Storage: Store at -20 °C under Argon. Benzyl chlorides are lachrymators and unstable.[2]

Protocol B: Synthesis of 4-Chloro-2-propoxybenzyl Bromide

Reagent: Phosphorus Tribromide (PBr₃) Scale: 5.0 g (approx. 25 mmol)[1][2]

Procedure
  • Setup: 100 mL 2-neck RBF, N₂ atmosphere, stir bar.

  • Solvation: Dissolve 5.0 g of starting material in 50 mL of anhydrous Diethyl Ether (Et₂O) or DCM.

    • Note: Et₂O is preferred for PBr₃ reactions as the phosphorous byproducts often separate as a heavy oil/gum, simplifying decantation.

  • Cooling: Cool to -10 °C (Ice/Salt bath). Control of temperature is critical to prevent ether cleavage.[2]

  • Addition: Add 0.95 mL (0.4 equiv) of PBr₃ dropwise.

    • Stoichiometry: PBr₃ provides 3 Bromine atoms, but using 0.4 equiv (slight excess of 1.2 equiv Br) ensures completion.[2]

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Quenching: Cool back to 0 °C. Slowly add ice water (20 mL) .

    • Caution: Exothermic hydrolysis of excess PBr₃.[2]

  • Extraction: Separate the organic layer.[2][3][4][5] Extract the aqueous layer with Et₂O (2 x 20 mL).[2]

  • Purification: Combine organics, wash with NaHCO₃ and Brine. Dry (MgSO₄) and concentrate.[2]

    • Yield Expectation: 85-95%.[1][2]

Analytical Data & Quality Control

The following parameters confirm the identity and purity of the product.

Parameter4-Chloro-2-propoxybenzyl Chloride4-Chloro-2-propoxybenzyl Bromide
Physical State Pale yellow oil / Low melting solidYellowish oil / Solid
¹H NMR (CDCl₃) δ 4.65 (s, 2H, CH₂Cl), 3.95 (t, 2H, OCH₂), 6.8-7.3 (m, 3H, Ar-H)δ 4.50 (s, 2H, CH₂Br), 3.95 (t, 2H, OCH₂), 6.8-7.3 (m, 3H, Ar-H)
Stability Moderate.[1][2][6] Hydrolyzes to alcohol in moist air.[2]Low. Store cold/dry. Darkens on light exposure.[2]
Key Impurity Dimer (Dibenzyl ether) formed via hydrolysis.[2]Phosphorous esters (if PBr₃ old).[2]

Troubleshooting & Optimization

Common Failure Modes
  • Product Polymerization:

    • Symptom:[1][5][7][8][9] Formation of a gummy, insoluble residue during concentration.

    • Cause: The electron-rich benzyl halide reacts with unreacted alcohol or itself if heated too high.[1][2]

    • Solution: Keep water bath < 40 °C. Do not distill unless under high vacuum (< 1 mmHg).[2]

  • Incomplete Conversion:

    • Symptom:[1][5][7][8][9][10] Alcohol remains on TLC.

    • Cause: Formation of unreactive alkyl chlorosulfite (in SOCl₂ method).[2]

    • Solution: Ensure DMF catalyst is used.[2] Refluxing is rarely needed and risks degradation; extend time at RT instead.[2]

  • Ether Cleavage:

    • Symptom:[1][5][7][8][9][10] Appearance of propyl chloride or phenolic byproducts.[2]

    • Cause: Reaction temperature too high or reagents too acidic (e.g., HBr gas).[2]

    • Solution: Use PBr₃/DCM at 0 °C instead of HBr/Acetic Acid.

Workflow Visualization

Workflow Start Start: (4-Chloro-2-propoxyphenyl)methanol Dissolve Dissolve in Anhydrous DCM (+ cat. DMF) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add SOCl2 (Dropwise) Cool->Add React Stir RT (2 hrs) Monitor TLC Add->React Quench Quench: Sat. NaHCO3 React->Quench Workup Phase Separation & Drying (MgSO4) Quench->Workup Conc Concentrate < 40°C Workup->Conc End Product: Benzyl Chloride Conc->End

Figure 2: Optimized workflow for the chlorination process to minimize side reactions.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.[1][2] (Standard reference for SN1/SN2 mechanisms in benzylic systems).

  • Appel, R. (1975).[2][10][11] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.[2] Link[2]

  • Deng, J., et al. (2011).[2] Efficient synthesis of benzyl halides from benzyl alcohols catalyzed by DMF. Tetrahedron Letters, 52(15), 1789-1791.[2] (Specifics on DMF catalysis preventing sulfite formation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.[2] (Source for electronic effects of ortho-alkoxy groups).[1][2]

  • BenchChem. (2025).[2][4] General Protocols for Benzyl Alcohol Conversions. Link (Verified source for standard industrial workup procedures).[2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (4-Chloro-2-propoxyphenyl)methanol

Technical Support Center: Synthesis of (4-Chloro-2-propoxyphenyl)methanol Case ID: YIELD-OPT-4C2P Subject: Improving Yield and Purity in the Synthesis of (4-Chloro-2-propoxyphenyl)methanol Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (4-Chloro-2-propoxyphenyl)methanol

Case ID: YIELD-OPT-4C2P Subject: Improving Yield and Purity in the Synthesis of (4-Chloro-2-propoxyphenyl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of (4-Chloro-2-propoxyphenyl)methanol (CAS: Not broadly indexed, but analogous to 4-chloro-2-alkoxybenzyl alcohols) typically proceeds via a two-step sequence: O-alkylation of 4-chloro-2-hydroxybenzaldehyde followed by reduction of the aldehyde moiety.[1]

Low yields in this specific pathway are frequently caused by two mechanistic bottlenecks:

  • Passivation of the Nucleophile: The intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde carbonyl significantly reduces the nucleophilicity of the phenoxide, leading to incomplete alkylation.

  • Workup-Induced Degradation: The benzyl alcohol product can be sensitive to acidic conditions during the quench, leading to polymerization or ether formation.[1]

This guide provides a root-cause analysis and optimized protocols to maximize yield.

Part 1: The Optimized Synthetic Workflow

The following logic flow outlines the critical path for high-yield synthesis.

SynthesisWorkflow Start Start: 4-Chloro-2-hydroxybenzaldehyde Step1 Step 1: O-Alkylation (K2CO3, n-PrBr, DMF, 60°C) Start->Step1 Nucleophilic Sub. Check1 QC Point: TLC/HPLC (Target: <2% SM) Step1->Check1 Check1->Step1 Incomplete (Add catalyst KI) Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Check1->Step2 Pass Quench Controlled Quench (Sat. NH4Cl, pH 6-7) Step2->Quench Hydride Transfer Final Final Product: (4-Chloro-2-propoxyphenyl)methanol Quench->Final Isolation

Caption: Optimized 2-step synthetic pathway with integrated Quality Control (QC) points.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: O-Alkylation (The Bottleneck)

Q: I am observing ~60% conversion in the alkylation step. Adding more base doesn't help. Why?

A: This is a classic issue with ortho-hydroxybenzaldehydes. The phenolic hydrogen forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the starting material and making deprotonation difficult.

Corrective Protocol:

  • Switch Solvent: Move from Acetone to DMF (N,N-Dimethylformamide) or NMP .[1] These polar aprotic solvents better solvate the cation (K+), leaving the phenoxide anion "naked" and more reactive.

  • Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide (n-PrBr) in situ to the more reactive alkyl iodide (n-PrI).

  • Temperature: Increase reaction temperature to 60–80°C . Room temperature is often insufficient to break the H-bond network effectively.[1]

Data Comparison: Solvent Effects on Yield

SolventBaseTemp (°C)Time (h)Conversion (%)Notes
AcetoneK₂CO₃Reflux (56)2455-65%Slow kinetics due to H-bonding.[1]
AcetonitrileK₂CO₃Reflux (82)1675-80%Better, but still sluggish.[1]
DMF K₂CO₃ 60 4-6 >95% Recommended. High solubility & reactivity.[1]
Phase 2: Aldehyde Reduction

Q: My crude NMR shows the alcohol, but I lose significant mass during workup. Is the product water-soluble?

A: (4-Chloro-2-propoxyphenyl)methanol has limited water solubility, but it can form emulsions or degrade if the pH is too low.[1]

Root Causes of Loss:

  • Acid Sensitivity: Benzyl alcohols, especially electron-rich ones (due to the propoxy group), can undergo self-condensation or polymerization under strongly acidic conditions (pH < 4).[1]

  • Emulsion Formation: The propoxy chain acts as a surfactant tail, stabilizing emulsions during extraction.[1]

Corrective Protocol:

  • Quenching: Do NOT use 1M HCl.[1] Use saturated Ammonium Chloride (NH₄Cl) solution.[1] This buffers the pH to ~6-7, which is safe for the product.

  • Extraction: Use Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM) if emulsions persist.[1] Adding a small amount of brine helps break the emulsion.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-propoxybenzaldehyde
  • Setup: In a dry round-bottom flask, dissolve 4-chloro-2-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Reagents: Add K₂CO₃ (1.5 equiv) and KI (0.1 equiv). Stir for 10 min.

  • Addition: Add 1-bromopropane (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Pour mixture into ice water (10x volume). The product should precipitate.[1][2] Filter the solid.[1][2][3] If it oils out, extract with EtOAc, wash with water (3x) to remove DMF, and dry over Na₂SO₄.[1]

    • Note: Removal of DMF is critical; residual DMF can poison the reduction step or complicate purification.

Step 2: Reduction to (4-Chloro-2-propoxyphenyl)methanol
  • Setup: Dissolve the crude aldehyde from Step 1 in Methanol (MeOH) (5 mL/mmol). Cool to 0°C in an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.6 equiv) portion-wise over 10 minutes.

    • Caution: Exothermic H₂ evolution.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 30 mins.

  • Quench: Cool back to 0°C. Slowly add sat. aq. NH₄Cl .[1] Stir for 15 mins.

  • Isolation: Evaporate most MeOH under reduced pressure. Extract the residue with EtOAc.[4] Wash organic layer with Brine.[5] Dry over MgSO₄ and concentrate.

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures in real-time.

TroubleshootingTree Issue Problem: Low Overall Yield StepCheck Which step has low yield? Issue->StepCheck Step1Fail Step 1: Alkylation StepCheck->Step1Fail Aldehyde not forming Step2Fail Step 2: Reduction StepCheck->Step2Fail Alcohol missing/impure SolvCheck Using Acetone? Step1Fail->SolvCheck Check Solvent pHCheck pH < 4? Step2Fail->pHCheck Check Workup pH SwitchDMF Action: Switch to DMF + 60°C SolvCheck->SwitchDMF Yes CheckSM Action: Add KI catalyst Check SM purity SolvCheck->CheckSM No (Using DMF) FixQuench Action: Use NH4Cl quench pHCheck->FixQuench Yes (HCl used) CheckReagent Action: Ensure NaBH4 is dry Avoid excess heat pHCheck->CheckReagent No

Caption: Logic tree for diagnosing yield loss in alkylation and reduction steps.

References

  • Organic Chemistry Portal. (2025). Reduction of Aldehydes using Sodium Borohydride. Retrieved from [Link]

  • PubChem. (2025).[1][6] Compound Summary: (4-Chloro-2-propoxyphenyl)methanol.[1] Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis and NaBH4 reductions).

Sources

Optimization

Technical Support Center: Purification of (4-Chloro-2-propoxyphenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks encountered during the purification of crude (4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks encountered during the purification of crude (4-Chloro-2-propoxyphenyl)methanol (CAS: 1613412-81-9).

This compound is a critical intermediate in the synthesis of [1]. Depending on your synthetic route—whether via the alkylation of 5-chloro-2-(hydroxymethyl)phenol with iodopropane or the reduction of 4-chloro-2-propoxybenzaldehyde—the crude mixture often contains unreacted starting materials, high-boiling solvents like DMF, and inorganic salts[1][2]. This guide provides field-proven, self-validating protocols to achieve >95% purity suitable for downstream drug development.

🛠️ Troubleshooting Guide & FAQs

Q1: My crude NMR shows a massive solvent peak for DMF. How do I completely remove DMF before column chromatography? A1: DMF causes severe band broadening and tailing during silica gel chromatography because it acts as a strong hydrogen-bond acceptor, disrupting the stationary phase. Solution: Perform a liquid-liquid extraction (LLE) using ethyl acetate (EtOAc) and wash the organic layer extensively with a 5% aqueous LiCl solution. Causality: Lithium chloride drastically increases the ionic strength and polarity of the aqueous phase. This disrupts the DMF-EtOAc interactions, forcing the highly polar DMF into the aqueous layer while your target benzyl alcohol remains in the organic phase.

Q2: My compound is co-eluting with unreacted 5-chloro-2-(hydroxymethyl)phenol on the TLC plate. How can I separate them? A2: Do not rely on chromatography to separate these two. Solution: 5-chloro-2-(hydroxymethyl)phenol has a free phenolic hydroxyl group, making it significantly more acidic (pKa ~9.5) than your target compound, (4-Chloro-2-propoxyphenyl)methanol. Wash your organic layer with a mild basic solution (e.g., 1M NaOH or saturated Na₂CO₃) during the extraction phase[1]. Causality: The base deprotonates the phenol, converting it into a water-soluble phenoxide salt that partitions into the aqueous layer, leaving your pure target ether in the organic phase.

Q3: What is the optimal solvent system for flash column chromatography of this compound? A3: A step gradient of Hexanes and Ethyl Acetate (EtOAc) is highly recommended[3]. Solution: The compound possesses a polar hydroxymethyl group but also lipophilic chloro and propoxy moieties. Start with 10% EtOAc in Hexanes to elute non-polar impurities (like unreacted iodopropane or over-alkylated byproducts), then gradually increase to 20–30% EtOAc to elute the target benzyl alcohol.

Q4: I am observing significant tailing of my product on the column, leading to poor recovery. What causes this and how do I fix it? A4: Tailing of benzyl alcohols on unmodified silica gel is caused by strong, non-specific hydrogen bonding between the benzylic hydroxyl group and the acidic silanol groups on the silica surface[4]. Solution: Add a trace amount (0.1–0.5%) of to your mobile phase[4]. Causality: TEA acts as a basic modifier, temporarily deactivating the most acidic silanol sites on the column, which sharpens the elution band and improves total recovery.

📊 Quantitative Data: Purification Strategy Comparison

To design an efficient purification pipeline, it is crucial to understand the orthogonal mechanisms of each technique. Below is a summary of the methods used to isolate (4-Chloro-2-propoxyphenyl)methanol.

Purification TechniqueTarget Impurities RemovedPhysicochemical MechanismAdvantagesLimitations
Aqueous LiCl Wash DMF, DMSO, Inorganic saltsIonic strength differential (Salting-out effect)Rapid, highly scalable, prevents chromatography failure.Does not remove organic byproducts.
Alkaline Wash (1M NaOH) 5-chloro-2-(hydroxymethyl)phenolpKa differential (Deprotonation of phenols)Absolute separation of phenolic precursors.May cause emulsion formation if shaken too vigorously.
Silica Gel Chromatography Regioisomers, Iodopropane, Non-polar organicsPolarity & Hydrogen bonding affinityHigh resolution; yields >95% purity for API synthesis.Solvent and time-intensive; requires gradient optimization.

🧪 Experimental Protocols

Protocol 1: Aqueous Workup and Extraction (DMF Removal & Phenol Scavenging)

Every successful chromatography run begins with a rigorous aqueous workup. This protocol acts as a self-validating system to ensure the crude mass loaded onto the column is free of chromatography-ruining solvents.

  • Quench: Cool the crude reaction mixture (typically in DMF) to 0 °C. Slowly add ice-water (3 volumes relative to DMF) to quench the reaction and precipitate organic components.

  • Extraction: Add EtOAc (3 volumes). Vigorously stir for 5 minutes, then transfer to a separatory funnel. Allow phases to separate and collect the upper organic layer.

  • Phenol Scavenging: Wash the organic layer with 1M NaOH (1 volume). Check the pH of the aqueous layer to ensure it remains basic (pH > 10). Discard the aqueous layer.

  • DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution (3 × 1 volume).

  • Drying & Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Validation: Run a quick ¹H NMR of the crude. The sharp singlet at ~2.9 ppm (DMF methyls) should be completely absent.

Protocol 2: Flash Column Chromatography

This step isolates the target compound from structurally similar organic impurities.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Hexanes containing 0.1% TEA. Pack the column evenly under positive pressure.

  • Dry Loading: Dissolve the crude product in a minimal amount of Dichloromethane (DCM). Add silica gel (1:2 weight ratio to crude) and evaporate the DCM completely to form a free-flowing powder. Load this evenly onto the top of the column bed[4]. Causality: Dry loading prevents the "solvent front" effect, ensuring sharp, narrow elution bands.

  • Elution: Elute with a step gradient:

    • 100% Hexanes (2 column volumes): Flushes residual non-polar alkylating agents.

    • 10% EtOAc / 90% Hexanes (3 column volumes): Elutes moderately polar byproducts.

    • 25% EtOAc / 75% Hexanes (Until completion): Elutes the target (4-Chloro-2-propoxyphenyl)methanol[3].

  • Validation: Monitor fractions via TLC (UV active at 254 nm, stains dark brown with KMnO₄). Combine fractions containing the pure product (Rf ~0.3 in 20% EtOAc/Hexanes) and concentrate. Verify purity via ¹H NMR (look for the diagnostic benzylic -CH₂- singlet around 4.6–4.7 ppm)[5].

🗺️ Mandatory Visualization: Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (in DMF) B Aqueous Quench & LLE (EtOAc / H2O) A->B Add H2O/EtOAc C Organic Phase Wash (5% LiCl & 1M NaOH) B->C Extract Organic Layer D Drying & Concentration (MgSO4 / Rotovap) C->D Remove DMF & Phenols E Flash Chromatography (Silica, Hexane/EtOAc) D->E Dry Load onto Silica F Pure (4-Chloro-2-propoxyphenyl)methanol E->F Elute Product

Fig 1: Step-by-step purification workflow for (4-Chloro-2-propoxyphenyl)methanol.

📚 References

  • Title: EP 2928471 B1 - Histone Demethylase Inhibitors Source: European Patent Office / Google Patents URL:

  • Title: 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile (General procedure for benzyl alcohol purification via chromatography) Source: Organic Syntheses URL: [Link]

  • Title: Selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols Source: Rasayan Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Removing unreacted starting materials from (4-Chloro-2-propoxyphenyl)methanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity benzylic alcohols is a critical step before downstream functionalization or biological assaying.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity benzylic alcohols is a critical step before downstream functionalization or biological assaying. Unreacted starting materials in the synthesis of (4-Chloro-2-propoxyphenyl)methanol can poison metal catalysts in subsequent coupling steps or introduce false positives in high-throughput screening.

This guide provides field-proven, causality-driven troubleshooting protocols to achieve >99% purity, structured around the two most common synthetic routes for this molecule.

FAQ 1: How do I identify which unreacted starting materials are contaminating my product?

Answer: The impurity profile is entirely dependent on your chosen synthetic pathway. Before selecting a purification strategy, you must identify the chemical nature of the unreacted starting materials based on your route:

  • Route A (Reduction): If you synthesized the target compound via the hydride reduction (e.g., using

    
    ) of 4-chloro-2-propoxybenzaldehyde, your primary contaminant is the unreacted aldehyde .
    
  • Route B (Alkylation): If you synthesized the target compound via the base-mediated etherification of 5-chloro-2-(hydroxymethyl)phenol using an alkylating agent like 1-iodopropane[1], your primary contaminants are the unreacted phenol and excess alkyl halide .

FAQ 2: My crude mixture from Route A contains unreacted aldehyde. How do I remove it without column chromatography?

Answer: You can achieve complete chemoselective removal of the aldehyde by performing a Sodium Bisulfite (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) Wash .

The Causality: Aldehydes possess a highly electrophilic carbonyl carbon. When treated with an aqueous solution of sodium bisulfite, the nucleophilic sulfur attacks the carbonyl, forming an


-hydroxy sulfonate salt (a bisulfite adduct)[2]. This converts the highly lipophilic aldehyde into a highly polar, water-soluble salt that partitions exclusively into the aqueous phase[3]. The benzylic alcohol of your target compound lacks a carbonyl group and remains inert, staying in the organic phase.
Protocol 1: Bisulfite Adduct Liquid-Liquid Extraction
  • Dissolution: Dissolve your crude mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane, approx. 10 mL per gram of crude).

  • Reagent Preparation: Prepare a freshly saturated aqueous solution of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (~30% w/v). Older solutions oxidize to sulfate and lose nucleophilicity.
    
  • Reaction: Add an equal volume of the

    
     solution to your organic layer in a separatory funnel.
    
  • Agitation: Shake vigorously for 15–30 minutes. Note: The kinetics of adduct formation are slower than standard acid/base washes; prolonged vigorous biphasic mixing is required.

  • Separation: Allow the layers to separate. Drain the aqueous layer (containing the aldehyde adduct)[3].

  • Self-Validation Step: Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). If the aldehyde has been completely removed, no yellow/orange spot will develop.

  • Workup: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

FAQ 3: My crude mixture from Route B contains unreacted phenol. How do I selectively extract it?

Answer: Unreacted 5-chloro-2-(hydroxymethyl)phenol can be removed via an Alkaline (Base) Wash .

The Causality: This purification relies on the orthogonality of pKa values. The phenolic hydroxyl group is relatively acidic (


) due to resonance stabilization of the conjugate base into the aromatic ring. Conversely, the benzylic alcohol on your target compound is strictly aliphatic in its acidity (

). Washing the mixture with 1M

(

) quantitatively deprotonates the phenol into a water-soluble sodium phenoxide salt, while the target compound remains neutral and highly soluble in the organic phase.
Protocol 2: Alkaline Wash Extraction
  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Extraction: Add an equal volume of 1M aqueous

    
    . Shake vigorously and vent.
    
  • Separation: Drain the aqueous layer. Repeat the

    
     wash one more time to ensure complete extraction.
    
  • Self-Validation Step: Take the combined aqueous waste and acidify it dropwise with 3M

    
     until the pH is ~2. If the solution turns cloudy or a precipitate forms, you have successfully extracted the unreacted phenol (which crashes out of the water upon reprotonation).
    
  • Workup: Wash the organic layer with water, then brine, dry over

    
    , and concentrate.
    

FAQ 4: How do I remove excess 1-iodopropane or trace impurities that survive extraction?

Answer: If volatile alkyl halides (like 1-iodopropane) cannot be fully removed via high vacuum, or if trace organic impurities remain, Flash Column Chromatography is required[4].

The Causality: Silica gel (


) is a highly polar stationary phase. 1-Iodopropane is strictly non-polar and lacks hydrogen-bonding capabilities, meaning it will elute almost immediately near the solvent front. Your target compound, (4-Chloro-2-propoxyphenyl)methanol, contains a benzylic alcohol capable of strong hydrogen-bond donation to the silanol groups on the silica, causing it to elute much later[5].
Protocol 3: Flash Chromatography
  • Column Packing: Pack a column with silica gel (40-63 μm particle size) using a non-polar solvent mixture (e.g., 90:10 Hexanes/Ethyl Acetate)[5].

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane, add a small amount of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the top of the column to prevent band broadening.

  • Elution: Elute using an isocratic or shallow gradient system (e.g., 90:10 to 80:20 Hexanes/Ethyl Acetate). The applied positive pressure will significantly reduce the run time[4].

  • Self-Validation Step: Monitor fractions via TLC using a UV lamp (254 nm) to track the aromatic ring, followed by a

    
     stain to confirm the presence of the oxidizable benzylic alcohol.
    

Quantitative Data Summary

To aid in your chromatographic and extraction designs, refer to the physicochemical properties of the target compound and its common impurities below:

CompoundRole in SynthesisMW ( g/mol )Approx. pKaTLC

(8:2 Hex/EtOAc)
(4-Chloro-2-propoxyphenyl)methanol Target Product 200.66~15.00.35
4-Chloro-2-propoxybenzaldehydeRoute A Impurity198.64N/A0.65
5-Chloro-2-(hydroxymethyl)phenolRoute B Impurity158.58~9.50.15
1-IodopropaneRoute B Impurity169.99N/A0.95

Purification Workflow Visualization

Purification A Crude Reaction Mixture Target + Impurities B Identify Synthesis Route A->B C Route A: Reduction Impurity: Aldehyde B->C D Route B: Alkylation Impurities: Phenol & Alkyl Halide B->D E Saturated NaHSO₃ Wash (Forms water-soluble adduct) C->E F 1M NaOH Wash (Forms water-soluble phenoxide) D->F G Organic Phase (Target Compound) E->G Phase Separation H Organic Phase (Target + Alkyl Halide) F->H Phase Separation J Pure (4-Chloro-2-propoxyphenyl)methanol G->J I Flash Chromatography (Silica Gel) H->I Remove Alkyl Halide I->J

Fig 1. Decision tree for the purification of (4-Chloro-2-propoxyphenyl)methanol.

References

  • [5] Organic Syntheses Procedure: benzyl alcohol. Organic Syntheses. Available at:

  • [6] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem. Available at:

  • [4] A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at:

  • [2] Give reasons for the following : (iii) Sodium bisulphite is used for purification of ketones and aldehydes. Allen. Available at:

  • [3] Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. Available at:

  • [1] HISTONE DEMETHYLASE INHIBITORS - European Patent Office - EP 2928471 B1. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (4-Chloro-2-propoxyphenyl)methanol

Overview (4-Chloro-2-propoxyphenyl)methanol is a highly functionalized benzylic alcohol, widely utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including histone demethylase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Overview (4-Chloro-2-propoxyphenyl)methanol is a highly functionalized benzylic alcohol, widely utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including histone demethylase inhibitors. Due to the electron-donating propoxy group and the reactive benzylic position, its chemical stability is highly sensitive to thermal conditions. This guide provides field-proven insights into managing reaction temperatures to prevent oxidation, ether cleavage, and degradation during your workflows.

Troubleshooting FAQs: Temperature & Chemical Stability

Q1: Why does my (4-Chloro-2-propoxyphenyl)methanol degrade into an aldehyde during storage or high-temperature reactions? A1: Benzylic alcohols are inherently susceptible to aerobic oxidation. The presence of the electron-donating ortho-propoxy group increases the electron density of the aromatic ring, facilitating C-H activation at the benzylic position. At elevated temperatures (e.g., >80°C), especially in the presence of trace transition metals or oxygen, the alcohol rapidly oxidizes to 4-chloro-2-propoxybenzaldehyde. Studies on benzylic alcohol oxidation demonstrate that increasing temperatures significantly shifts the reaction pathway toward aldehyde formation and disproportionation 1. To prevent this, store the compound under an inert atmosphere (N2 or Ar) at 2–8°C.

Q2: I am synthesizing the alcohol via the alkylation of 5-chloro-2-(hydroxymethyl)phenol with iodopropane. What is the maximum safe temperature? A2: The optimal temperature for this specific O-alkylation is 100°C in N,N-dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base 2. While heating is required to overcome the activation energy for the substitution, exceeding 100°C or applying prolonged reflux can lead to unwanted side reactions, including the thermal cleavage of the newly formed ether bond or self-condensation of the benzylic alcohol. Strictly monitor the reaction via TLC or LC-MS and quench immediately upon completion.

Q3: What is the optimal temperature profile for coupling this alcohol via the Mitsunobu reaction? A3: The Mitsunobu reaction must be initiated at 0°C and allowed to warm to room temperature (20–25°C) . The reaction relies on a delicate betaine intermediate formed between triphenylphosphine (PPh3) and an azodicarboxylate (like DEAD or DIAD). Temperatures above 40°C cause rapid thermal decomposition of the azodicarboxylate reagent and can lead to the formation of undesired side products rather than the target ether or ester 3.

Quantitative Data: Temperature vs. Degradation Pathways

The following table summarizes the observed stability and primary reaction pathways of (4-Chloro-2-propoxyphenyl)methanol across different temperature ranges.

Temperature RangeProcess / Reaction StateObserved Chemical Behavior & Stability
< 0°C Kinetic FreezingHighly stable; however, reaction kinetics for coupling are too slow. Poor solubility in non-polar solvents.
2°C – 8°C Long-term StorageOptimal stability. Prevents aerobic oxidation and dimerization.
0°C → 25°C Mitsunobu CouplingOptimal for PPh3/DIAD betaine formation. High yield of target ether/ester.
100°C O-Alkylation SynthesisRequired for synthesizing the compound from 5-chloro-2-(hydroxymethyl)phenol. Requires strict time control.
> 120°C Thermal DegradationHigh risk of benzylic oxidation to aldehyde, ether cleavage, and disproportionation.
Step-by-Step Methodology: Temperature-Optimized Mitsunobu Etherification

To ensure self-validating and reproducible results, follow this temperature-controlled protocol for coupling (4-Chloro-2-propoxyphenyl)methanol with a generic acidic nucleophile (e.g., a pyrazole or phenol).

Reagents:

  • (4-Chloro-2-propoxyphenyl)methanol (1.0 eq)

  • Acidic Nucleophile (e.g., Pyrazole derivative) (1.1 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • System Preparation (0°C): Purge a dry, round-bottom flask with Nitrogen. Dissolve PPh3 (1.2 eq) and the acidic nucleophile (1.1 eq) in anhydrous THF. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for exactly 10 minutes.

  • Betaine Formation (0°C): Add DIAD (1.2 eq) dropwise via syringe over 15 minutes.

    • Causality & Validation: Slow addition at 0°C prevents the exothermic decomposition of the DIAD-PPh3 betaine complex. The solution will visibly transition to a pale yellow color, validating that the active intermediate has successfully formed and remains stable.

  • Substrate Addition (0°C to RT): Dissolve (4-Chloro-2-propoxyphenyl)methanol (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C to prevent localized heating.

  • Thermal Ramp (25°C): Remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25°C) and stir for 4–12 hours.

    • Causality: Warming to RT provides the precise thermal energy required for the nucleophile to displace the activated oxyphosphonium leaving group via an SN2 mechanism, without inducing the benzylic oxidation that plagues this substrate at higher temperatures.

  • Quenching & Workup: Concentrate the mixture under reduced pressure using a rotary evaporator (ensure the water bath is strictly < 35°C). Purify the crude product via silica gel flash chromatography to separate the desired product from triphenylphosphine oxide byproducts.

Reaction & Degradation Pathways (Visualization)

The following diagram illustrates the temperature-dependent chemical pathways of (4-Chloro-2-propoxyphenyl)methanol.

G Center (4-Chloro-2-propoxyphenyl)methanol (Stable at 2-8°C) Oxidation Aerobic Oxidation (>80°C + O2/Metals) Center->Oxidation High Temp Mitsunobu Mitsunobu Coupling (0°C to 25°C, PPh3/DIAD) Center->Mitsunobu Controlled Temp Degradation Thermal Cleavage (>120°C or Strong Acid) Center->Degradation Excessive Heat Synthesis Synthesis via O-Alkylation (100°C, DMF, K2CO3) Synthesis->Center Optimal Temp Precursor 5-Chloro-2-(hydroxymethyl)phenol Precursor->Synthesis Aldehyde 4-Chloro-2-propoxybenzaldehyde (Degradation Product) Oxidation->Aldehyde Target Coupled Ether/Ester (Target Product) Mitsunobu->Target Cleaved Dealkylated Phenol / Polymers (Side Products) Degradation->Cleaved

Temperature-dependent reaction and degradation pathways of (4-Chloro-2-propoxyphenyl)methanol.

References
  • Selective Benzyl Alcohol Oxidation over Pd Catalysts. MDPI. Available at:[Link]

  • Histone Demethylase Inhibitors (EP 2928471 B1).European Patent Office / Google Patents.
  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-substituted benzyl alcohol reactions

Technical Support Center: Advanced Synthesis Solutions Topic: Overcoming Steric Hindrance in 2-Substituted Benzyl Alcohol Reactions Ticket ID: ORTHO-BENZ-001 Status: Active Support Level: Tier 3 (Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Solutions Topic: Overcoming Steric Hindrance in 2-Substituted Benzyl Alcohol Reactions Ticket ID: ORTHO-BENZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Effect" Paradox

Researchers frequently encounter a sharp drop in reactivity when moving from unsubstituted benzyl alcohol to 2-substituted (ortho) analogs. This is not merely physical blockage; it is a combination of steric inhibition of resonance (forcing the benzylic carbon out of planarity with the ring) and trajectory occlusion (blocking the Burgi-Dunitz angle).

This guide addresses the three most common failure modes:

  • Oxidation Stalls: TEMPO/Jones reagents fail to convert the alcohol to aldehyde/acid.

  • Substitution Failure: Standard

    
     (e.g., chlorination, bromination) yields are negligible.
    
  • Mitsunobu Inversion Issues: Dead-end complexes formed with DEAD/PPh3.

Module 1: Oxidation Troubleshooting

User Query: "I am trying to oxidize 2-iodo-benzyl alcohol to the aldehyde using TEMPO/NaOCl, but conversion stops at 40%. Increasing catalyst loading doesn't help."

Root Cause Analysis

Standard nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) possess four methyl groups flanking the radical center. While effective for accessible primary alcohols, these methyl groups create a "steric wall" that clashes with the ortho-substituent of your benzyl substrate, preventing the formation of the critical oxoammonium intermediate.

Resolution Protocol: Switch to AZADO

Replace TEMPO with AZADO (2-azaadamantane N-oxyl) or ABNO (9-azabicyclo[3.3.1]nonane N-oxyl). These bicyclic radicals are structurally constrained, exposing the active nitroxyl radical while maintaining stability. They fit into the sterically congested "pocket" of 2-substituted benzyl alcohols where TEMPO cannot.

Comparative Data: Oxidation of 2-Substituted Benzyl Alcohols

SubstrateOxidant SystemTime (h)Yield (%)Notes
2-Methylbenzyl alcohol TEMPO / NaOCl465%Incomplete conversion
2-Methylbenzyl alcohol AZADO / NaOCl 1 96% Rapid turnover
2-Iodobenzyl alcohol TEMPO / PhI(OAc)21230%Steric clash with Iodine
2-Iodobenzyl alcohol AZADO / PhI(OAc)2 3 92% High chemoselectivity
Step-by-Step Protocol: AZADO-Catalyzed Oxidation

Applicable for: 2-alkyl, 2-halo, and 2-nitro benzyl alcohols.

  • Preparation: Dissolve the 2-substituted benzyl alcohol (1.0 mmol) in DCM (3 mL) and saturated aqueous

    
     (1 mL).
    
  • Catalyst Addition: Add AZADO (1 mol%, 1.5 mg) and KBr (10 mol%).

  • Oxidant Feed: Cool to 0°C. Dropwise add aqueous NaOCl (commercial bleach, ~1.2 eq) adjusted to pH 8.6 with

    
    .
    
  • Monitoring: Vigorously stir. The biphasic mixture turns yellow/orange (active oxoammonium species). Monitor by TLC.[1]

  • Quench: Once complete (typically <2h), quench with aqueous

    
    .
    

Critical Note: If the substrate contains acid-sensitive groups, swap NaOCl for the AZADO/DIAD/AcOH system, which operates under anhydrous, mild conditions.

Module 2: Nucleophilic Substitution (OH LG Nu)

User Query: "My reaction with


 to make 2-isopropylbenzyl chloride is messy and slow. I see elimination products and unreacted starting material."
Root Cause Analysis

The ortho-isopropyl group blocks the backside attack required for


 displacement of the chlorosulfite intermediate. Furthermore, the developing carbocation (if 

occurs) is destabilized if the ortho-group twists the ring, breaking conjugation.
Resolution Protocol: The "Super-Leaving Group" Strategy

Do not rely on in-situ activation (like


 or 

) for hindered substrates. You must isolate a highly reactive intermediate, specifically the Triflate (OTf) , which is reactive enough to overcome the kinetic barrier of the ortho group.
Workflow Visualization

SubstitutionStrategy Start Substrate: 2-Substituted Benzyl Alcohol Decision Is the ortho-group electron withdrawing? Start->Decision PathA Route A: SN1 Favored (e.g., 2-OMe) Decision->PathA No (Donating) PathB Route B: SN2 Blocked (e.g., 2-CF3, 2-iPr) Decision->PathB Yes (Withdrawing/Bulky) SolutionA Use mild Lewis Acid (BF3·OEt2) to generate cation PathA->SolutionA SolutionB Activate as Triflate (OTf) Force displacement PathB->SolutionB

Caption: Decision matrix for substitution strategies based on the electronic nature of the ortho-substituent.

Step-by-Step Protocol: Triflation & Displacement
  • Activation: Dissolve alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at -78°C.

  • Reagent: Add Triflic Anhydride (

    
    , 1.1 eq)  dropwise. Stir for 30 min.
    
  • Workup (Crucial): Wash rapidly with cold water and dry. Do not chromatograph on silica (benzyl triflates are unstable).

  • Displacement: Redissolve crude triflate in dry DMF. Add the nucleophile (e.g.,

    
    , 
    
    
    
    ) and stir at RT. The extreme leaving group ability of -OTf (
    
    
    times better than tosylate) compensates for the steric hindrance.

Module 3: The Mitsunobu Variation

User Query: "Standard Mitsunobu (DEAD/PPh3) yields <10% with my 2-substituted benzyl alcohol."

Root Cause Analysis

The betaine intermediate formed by DEAD/PPh3 is bulky. When it attempts to activate the hindered alcohol, the reaction reverses because the formation of the alkoxyphosphonium salt is sterically disfavored compared to the reformation of the starting materials.

Resolution Protocol: ADDP / PBu3 System
  • Reagent Swap: Replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh3 with

    
      (Tributylphosphine).
    
    • Why?

      
       is more nucleophilic and less sterically demanding than 
      
      
      
      . ADDP forms a more stable betaine that drives the equilibrium forward.
  • pKa Tuning: If coupling with a phenol or acid, ensure the pKa is < 11. For hindered alcohols, using a more acidic nucleophile (like p-nitrobenzoic acid ) often forces the reaction to proceed. You can then hydrolyze the ester to get the inverted amine/alcohol derivative.

References & Authority

  • Oxidation with AZADO: Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009).[2] "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly active organocatalysts for oxidation of alcohols."[3][4][5] Journal of the American Chemical Society.

  • Steric Effects in Mitsunobu: Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters.

  • Triflate Activation: Beard, C. D., Baum, K., & Grakauskas, V. (1973). "Synthesis of some benzyl trifluoromethanesulfonates." The Journal of Organic Chemistry.

  • General Hindrance Guide: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at saturated carbon).

Sources

Optimization

Technical Support Center: Scale-Up Manufacturing of (4-Chloro-2-propoxyphenyl)methanol

Executive Briefing (4-Chloro-2-propoxyphenyl)methanol is a critical building block in the synthesis of histone demethylase (KDM4/JMJD2) inhibitors, which are actively investigated in oncology[1]. While the medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

(4-Chloro-2-propoxyphenyl)methanol is a critical building block in the synthesis of histone demethylase (KDM4/JMJD2) inhibitors, which are actively investigated in oncology[1]. While the medicinal chemistry route—utilizing 5-chloro-2-(hydroxymethyl)phenol, 1-iodopropane, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C—is sufficient for gram-scale discovery[1], it presents severe chemoselectivity, toxicity, and thermodynamic challenges upon scale-up.

As a Senior Application Scientist, I have structured this guide to transition your workflow from a flawed batch process to a highly scalable, self-validating Phase Transfer Catalysis (PTC) system[2][3].

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a dialkylated impurity (m/z 242) during pilot plant scale-up? Causality: The starting material contains two reactive sites: a phenol (pKa ~10) and a benzylic alcohol (pKa ~15). At 100°C with a highly reactive electrophile like 1-iodopropane, the thermodynamic energy provided to the system overcomes the pKa differential. This leads to the deprotonation and subsequent O-alkylation of the aliphatic benzylic alcohol, generating an over-alkylated ether impurity. Solution: Attenuate the electrophilicity by switching the leaving group from iodide to bromide (1-bromopropane). Simultaneously, lower the reaction temperature to 75°C. This widens the kinetic window, ensuring the phenoxide anion reacts exclusively.

Q2: The aqueous workup to remove DMF is causing massive yield losses and emulsion issues. How can we optimize this? Causality: DMF is highly water-miscible but notoriously difficult to fully extract without multiple high-volume aqueous washes. These washes trap the partially water-soluble product and generate intractable emulsions at scale, leading to mechanical losses. Solution: Eliminate DMF entirely. Transition to a biphasic Liquid-Liquid Phase Transfer Catalysis (PTC) system using Toluene/Water and Tetrabutylammonium bromide (TBAB)[3]. This confines the inorganic salts to the aqueous phase and the product to the organic phase, allowing for a clean, single-step phase separation.

Q3: The reaction stalls at 85% conversion in the PTC system. Should I add more alkylating agent? Causality: Stalling in biphasic systems rarely indicates a lack of stoichiometry; it usually points to mass transfer limitations (insufficient interfacial surface area) or the competitive hydrolysis of the alkyl halide by the aqueous base. Solution: Do not add excess alkylating agent, as this risks dialkylation. Instead, increase the impeller agitation rate to decrease droplet size and optimize the interfacial surface area. Ensure the aqueous base (NaOH) concentration is optimized (e.g., 20% w/w) to prevent the hydrolysis of 1-bromopropane[2].

Reaction Pathway & Chemoselectivity

G SM 5-chloro-2-(hydroxymethyl)phenol (Starting Material) Reagents 1-Bromopropane + Base / PTC SM->Reagents Intermediate Phenoxide Anion (Chemoselective) Reagents->Intermediate Product (4-Chloro-2-propoxyphenyl)methanol (Target Product) Intermediate->Product Controlled Temp (75°C) Byproduct Dialkylated Impurity (Over-alkylation) Intermediate->Byproduct Excess Reagent High Temp (100°C)

Chemoselective O-alkylation pathway of (4-chloro-2-propoxyphenyl)methanol synthesis.

Scalability Metrics

The following table summarizes the quantitative data driving the transition from the legacy medicinal chemistry route to the optimized pilot-scale PTC process.

ParameterLegacy MedChem Route[1]Process DevelopmentPilot Scale (PTC)[3]
Scale 1 g50 g1 kg
Solvent System DMFAcetonitrile (MeCN)Toluene / Water (1:1)
Base / Catalyst K₂CO₃ (Solid)K₂CO₃ (Solid)20% NaOH (aq) / TBAB
Alkylating Agent 1-Iodopropane (1.2 eq)1-Bromopropane (1.05 eq)1-Bromopropane (1.05 eq)
Temperature 100°C82°C (Reflux)75°C
Reaction Time 12 hours16 hours6 hours
Isolated Yield 78%85%92%
Purity (HPLC) 92.0% (Dialkylation present)98.5%>99.5%

Self-Validating Pilot Protocol (1 kg Scale)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every critical step includes an In-Process Control (IPC) that must be met before proceeding, ensuring that causality is respected and errors are caught immediately.

Step 1: Biphasic Reactor Setup
  • Charge a 10 L jacketed glass reactor with 5-chloro-2-(hydroxymethyl)phenol (1.00 kg, 6.30 mol) and Toluene (4.0 L).

  • Initiate agitation at 250 RPM.

  • In a separate vessel, prepare the aqueous phase by dissolving NaOH (302 g, 7.56 mol, 1.2 eq) and Tetrabutylammonium bromide (TBAB) (101 g, 0.31 mol, 0.05 eq) in Deionized Water (4.0 L).

  • Transfer the aqueous phase into the reactor.

  • Validation Checkpoint 1 (Dissolution & Deprotonation): Observe the biphasic mixture. The organic phase should become clear, and the aqueous phase will take on a distinct phenoxide coloration. If unreacted solid remains, do not proceed; verify the reactor temperature is at least 20°C.

Step 2: Controlled Alkylation
  • Heat the reactor jacket to achieve an internal batch temperature of 75°C.

  • Using a dosing pump, add 1-Bromopropane (813 g, 6.61 mol, 1.05 eq) continuously over 2 hours.

    • Causality: Dosing controls the thermal exotherm and maintains a low steady-state concentration of the electrophile, strictly preventing the dialkylation of the benzylic alcohol.

  • Maintain agitation at 350 RPM (critical for PTC mass transfer) and hold at 75°C for 4 hours.

  • Validation Checkpoint 2 (Conversion IPC): Pull a biphasic sample, separate, and analyze the organic layer via HPLC. Proceed to Step 3 only when the remaining starting material is <1.0%. If >1.0%, maintain 75°C for an additional 1 hour.

Step 3: Phase Separation and Wash
  • Cool the reactor to 40°C and halt agitation. Allow the phases to settle for 30 minutes.

  • Drain the lower aqueous phase (contains NaBr, TBAB, and unreacted NaOH) to a waste carboy.

  • Wash the retained organic phase with 5% aqueous NaCl (2.0 L) to remove residual TBAB. Stir for 15 minutes, settle, and drain the aqueous layer.

  • Validation Checkpoint 3 (Mass Balance): The volume of the recovered organic phase must be ~4.2 L. A significant volume drop indicates an emulsion layer was accidentally drained.

Step 4: Crystallization and Isolation
  • Configure the reactor for vacuum distillation. Concentrate the Toluene phase at 50°C under reduced pressure (approx. 150 mbar) until the total volume is reduced to 1.5 L.

  • Break the vacuum and slowly add Heptane (3.0 L) as an anti-solvent over 1 hour while cooling the batch to 5°C.

  • Filter the resulting white crystalline slurry through a Nutsche filter. Wash the filter cake with cold Heptane (1.0 L).

  • Dry the product in a vacuum oven at 40°C to a constant weight.

  • Validation Checkpoint 4 (Purity & Yield): Weigh the dried product. Expected yield is ~1.16 kg (92%). Analyze via HPLC; purity must be >99.5% with the dialkylated impurity (m/z 242) below the limit of detection (LOD).

References

  • Source: googleapis.
  • Source: phasetransfercatalysis.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of (4-Chloro-2-propoxyphenyl)methanol

Welcome to the Technical Support Center for (4-Chloro-2-propoxyphenyl)methanol (CAS: 1613412-81-9). This compound is a critical benzylic alcohol intermediate frequently utilized in the synthesis of advanced pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Chloro-2-propoxyphenyl)methanol (CAS: 1613412-81-9). This compound is a critical benzylic alcohol intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, most notably histone demethylase inhibitors (such as KDM4C inhibitors) targeting oncological pathways [1].

Because benzylic alcohols are inherently susceptible to environmental degradation, maintaining the chemical integrity of this intermediate is paramount to ensuring high yields and purity in downstream active pharmaceutical ingredient (API) manufacturing. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and standard operating procedures (SOPs) to prevent degradation.

Part 1: The Science of Degradation (The "Why")

To effectively store (4-Chloro-2-propoxyphenyl)methanol, one must understand the causality behind its degradation. The benzylic carbon-hydrogen (C-H) bond is relatively weak due to the resonance stabilization of the resulting radical by the adjacent aromatic ring. This structural feature makes the molecule highly susceptible to auto-oxidation.

Q: What are the primary degradation pathways for this compound during storage?

A: The primary degradation pathway is oxidative degradation . When exposed to atmospheric oxygen (specifically triplet oxygen,


) and catalyzed by UV light or trace transition metals, the benzylic alcohol undergoes a radical chain reaction.
  • Primary Degradation: The alcohol is oxidized to 4-chloro-2-propoxybenzaldehyde .

  • Secondary Degradation: Prolonged exposure leads to further oxidation into 4-chloro-2-propoxybenzoic acid .

Additionally, while the ether linkage (the propoxy group) and the aryl chloride are generally stable under neutral storage conditions, the molecule can undergo photolytic yellowing if exposed to broad-spectrum ambient laboratory light over extended periods.

DegradationPathway A (4-Chloro-2-propoxyphenyl) methanol (Intact API Intermediate) B 4-Chloro-2-propoxy benzaldehyde (Primary Degradant) A->B O2 (Air) / UV Light Auto-oxidation C 4-Chloro-2-propoxy benzoic acid (Secondary Degradant) B->C Prolonged O2 Exposure Deep Oxidation

Caption: Oxidative degradation pathway of benzylic alcohol to aldehyde and acid.

Part 2: Troubleshooting Guide & FAQs

Q: I detected a new peak in my HPLC/NMR corresponding to 4-chloro-2-propoxybenzaldehyde. How did this happen and how do I prevent it?

A: Cause: This is a classic symptom of auto-oxidation caused by excessive headspace oxygen in your storage container. Every time a storage vial is opened in ambient air, moisture and oxygen are introduced. Solution: Implement a strict inert-gas purging protocol. Before sealing the vial, gently blow a stream of dry Argon (preferred over Nitrogen due to its higher density, which allows it to blanket the solid/liquid effectively) into the vial to displace the oxygen.

Q: My compound turned slightly yellow over time, though the NMR looks mostly clean. Is it still usable?

A: Cause: Slight yellowing is typically indicative of trace photolytic degradation or the formation of highly conjugated trace impurities (often at levels <1% which may be invisible on standard 1H-NMR but visible by color). Solution: While it may still be usable for early-stage synthesis (pending a quantitative HPLC purity check), it indicates a failure in light protection. Always store the compound in amber glass vials . Do not use clear glass or standard polyethylene tubes, as UV light initiates the radical formation that drives oxidation.

Q: How do humidity and temperature affect this specific ether-alcohol?

A: Cause: Alcohols are capable of hydrogen bonding, making them slightly hygroscopic. While moisture itself doesn't directly cleave the ether or the C-Cl bond, water acts as a medium that accelerates the kinetics of oxidation and can introduce microbial contamination if the intermediate is stored long-term. Solution: Following the principles of the ICH Q1A(R2) guidelines for stability testing [2], lower temperatures significantly reduce the kinetic rate of degradation. For long-term storage (months to years), cryogenic conditions (-20°C) in a desiccated environment are mandatory.

Part 3: Quantitative Storage Data & Thresholds

To ensure reproducible results, adhere to the following empirically derived storage condition matrix. This data summarizes expected shelf-life based on standard accelerated stability testing principles.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf-Life (Purity >98%)
Optimal (Long-Term) -20°CArgon (Inert)Amber Glass + PTFE Cap> 24 Months
Standard (Short-Term) 2°C to 8°CNitrogen/ArgonAmber Glass + PTFE Cap3 to 6 Months
Benchtop (In-Use) 20°C to 25°CAmbient AirClear Glass< 1 Week (High risk of oxidation)
Stress Condition 40°C / 75% RHAmbient AirOpen Container< 48 Hours (Rapid degradation)

Part 4: Standard Operating Procedure (SOP): Optimal Storage & Aliquoting

To build a self-validating system where degradation is mechanically prevented rather than just monitored, follow this step-by-step methodology immediately upon receiving the bulk compound.

Step-by-Step Methodology:
  • Quality Control (QC) Verification: Upon receipt, immediately verify the baseline purity using HPLC (UV detection at 254 nm) and 1H-NMR to ensure no aldehyde/acid degradants are present.

  • Environment Preparation: Transfer the bulk material into a glove box or utilize a Schlenk line to ensure an oxygen-free, moisture-free environment.

  • Aliquoting: Divide the bulk material into single-use aliquots. Causality: This prevents the repeated freeze-thaw cycles and repeated atmospheric exposure that occur when drawing from a single master batch.

  • Container Selection: Use pre-dried amber glass vials . Causality: Amber glass blocks UV radiation. Glass is required because plasticizers in standard microcentrifuge tubes can leach into the alcohol over time.

  • Sealing: Cap the vials using PTFE-lined screw caps . Causality: PTFE (Teflon) provides an impermeable barrier to ambient moisture and oxygen, unlike standard rubber or silicone septa which are gas-permeable.

  • Secondary Containment: Wrap the caps in Parafilm, place the vials in a secondary light-proof container with a desiccant packet (e.g., silica gel), and store at -20°C.

StorageWorkflow Start Bulk Material Received (Verify Purity via HPLC/NMR) Purge Glove Box / Schlenk Line Purge with Argon/N2 Start->Purge Transfer to Inert Zone Aliquot Aliquot into Amber Glass Vials (Minimize Headspace) Purge->Aliquot Maintain Atmosphere Seal Seal with PTFE-lined Caps & Parafilm Aliquot->Seal Immediate Action Store Store at -20°C in Dark Desiccator Seal->Store Long-term Cryo-Storage

Caption: Step-by-step workflow for the inert aliquoting and cryogenic storage.

References

  • Title: Histone Demethylase Inhibitors (WO2014089364A1)
  • Title: ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of (4-Chloro-2-propoxyphenyl)methanol: A Comparative Solvent Study for Structural Validation

Topic: 1H NMR Spectrum Analysis of (4-Chloro-2-propoxyphenyl)methanol Content Type: Publish Comparison Guide Executive Summary In the development of pharmaceutical intermediates like (4-Chloro-2-propoxyphenyl)methanol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of (4-Chloro-2-propoxyphenyl)methanol Content Type: Publish Comparison Guide

Executive Summary

In the development of pharmaceutical intermediates like (4-Chloro-2-propoxyphenyl)methanol (CAS: 1426303-34-5), structural validation is a critical quality gate.[1] While Mass Spectrometry (MS) confirms molecular weight, only 1H Nuclear Magnetic Resonance (NMR) provides the definitive connectivity data required for regulatory filing.

This guide compares two distinct analytical approaches—Method A (CDCl₃) and Method B (DMSO-d₆) —to demonstrate how solvent selection dictates the resolution of labile protons and aromatic coupling patterns.[1] For researchers in drug discovery, choosing the correct method is the difference between a tentative assignment and a confirmed structure.

Part 1: Structural Analysis & Theoretical Assignment

Before analyzing the spectrum, we must establish the "Ground Truth" of the molecule. The compound consists of a benzene core with three distinct substituents that exert specific electronic effects (Shielding/Deshielding).

The Molecule

(4-Chloro-2-propoxyphenyl)methanol [1][2][3]

  • Core: Benzene ring.[4][5]

  • Substituent 1 (C1): Hydroxymethyl group (-CH₂OH).[1] Effect: Weakly deshielding (Ortho/Para).

  • Substituent 2 (C2): Propoxy group (-OCH₂CH₂CH₃).[1] Effect: Strongly shielding (Ortho/Para) via resonance.

  • Substituent 3 (C4): Chlorine atom (-Cl).[1][6][7] Effect: Weakly shielding/deshielding (Inductive vs. Resonance).

Predicted Proton Environment
PositionProton TypeMultiplicityPredicted Shift (δ)Structural Logic
H3 AromaticDoublet (d, J~2Hz)6.80 – 6.95 ppmShielded by adjacent Propoxy group; Meta-coupled to H5.[1]
H5 Aromaticdd (J~8, 2Hz)6.90 – 7.05 ppmPara to Propoxy (Shielded); Ortho to Chlorine.
H6 AromaticDoublet (d, J~8Hz)7.20 – 7.40 ppmOrtho to Hydroxymethyl (Deshielded).
H7 Benzylic (-CH₂-)Singlet / Doublet4.50 – 4.70 ppmShift depends on solvent interaction with OH.[1]
H8 Propoxy (-OCH₂-)Triplet (t)3.90 – 4.00 ppmDeshielded by Oxygen.[1]
H9 Propoxy (-CH₂-)Sextet (m)1.75 – 1.85 ppmAliphatic chain middle.[1]
H10 Propoxy (-CH₃)Triplet (t)1.00 – 1.10 ppmTerminal methyl.[1]
OH HydroxylBroad s / TripletVariableThe critical differentiator.
Part 2: Comparative Analysis (Method A vs. Method B)

This section compares the "performance" of the two standard solvent systems. In this context, performance is defined by spectral resolution and information density .

Method A: Chloroform-d (CDCl₃)[1][8]
  • Status: The Industry Standard for Quick Screening.

  • Performance Profile:

    • Solubility: Excellent for this ether/alcohol derivative.

    • Hydroxyl Signal: Poor. The -OH proton typically appears as a broad singlet around 1.8–2.5 ppm.[1] It often exchanges with trace water, making integration unreliable.

    • Coupling: The -OH proton does not couple with the benzylic -CH₂- protons due to rapid chemical exchange.[1][4] The benzylic protons appear as a sharp Singlet (s) .

  • Verdict: Best for checking purity and aliphatic chain integrity.

Method B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]
  • Status: The "Gold Standard" for Structural Confirmation.

  • Performance Profile:

    • Solubility: High.

    • Hydroxyl Signal: Superior. DMSO forms strong hydrogen bonds with the -OH group, slowing down the exchange rate. The -OH signal appears as a distinct Triplet (t) around 5.0–5.2 ppm.[1]

    • Coupling: Because exchange is slowed, the -OH couples to the benzylic -CH₂-.[1] Consequently, the benzylic signal splits from a Singlet into a Doublet (d) .

  • Verdict: Essential for proving the existence of the primary alcohol and distinguishing it from potential ether impurities.

Comparative Data Table: Experimental Expectations
FeatureMethod A (CDCl₃)Method B (DMSO-d₆)Interpretation
-OH Signal ~2.1 ppm (Broad Singlet)~5.1 ppm (Triplet, J=5.5Hz)DMSO "locks" the proton, proving it is a primary alcohol.[1]
-CH₂- (Benzylic) ~4.65 ppm (Singlet )~4.50 ppm (Doublet , J=5.5Hz)Splitting in DMSO confirms connectivity to OH.[1]
Aromatic H3 ~6.92 ppm (d)~6.95 ppm (d)Minimal solvent effect on isolated aromatic protons.
Water Impurity ~1.56 ppm~3.33 ppmDistinct impurity regions avoid overlap with key signals.[8]
Part 3: Visualization of Structural Logic[1]

The following diagram illustrates the connectivity and the specific "coupling pathways" revealed by Method B (DMSO-d₆).

G cluster_0 Molecule: (4-Chloro-2-propoxyphenyl)methanol cluster_1 Solvent Effect (Method B: DMSO) C1 C1 (Benzylic) OH OH (Hydroxyl) C1->OH Bond Coupling Visible J-Coupling (Triplet) OH->Coupling Slows Exchange Ar Aromatic Core Ar->C1 Attachment OPr O-Propyl Group Ar->OPr Ortho Pos H_Bond DMSO H-Bonding H_Bond->OH Stabilizes Proton Coupling->C1 Splits CH2 to Doublet

Caption: Mechanism of Hydroxyl-Benzylic coupling facilitation via DMSO solvation.[1]

Part 4: Experimental Protocol

To ensure reproducibility, follow this validated workflow.

1. Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Vial: Use a clean, dry 1.5 mL GC/HPLC vial or a dedicated NMR tube mixing vessel.

  • Solvent Addition:

    • For Method A: Add 0.6 mL CDCl₃ (99.8% D, 0.03% TMS).

    • For Method B: Add 0.6 mL DMSO-d₆ (99.9% D).[1]

  • Mixing: Vortex for 10 seconds. Ensure the solution is clear and free of particulates. If cloudy, filter through a cotton plug directly into the NMR tube.

2. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard proton with 30° pulse angle).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 second (Method A) / 5.0 seconds (Method B) .

    • Reasoning: In DMSO, the -OH proton has a longer T1 relaxation time.[1] Increasing D1 ensures accurate integration of the hydroxyl proton.

  • Spectral Width: 0 – 12 ppm (to capture downfield OH or acidic impurities).

  • Temperature: 298 K (25°C).

3. Processing & Analysis
  • Referencing:

    • CDCl₃: Reference residual CHCl₃ singlet to 7.26 ppm .

    • DMSO-d₆: Reference residual DMSO quintet to 2.50 ppm .[1][8]

  • Integration: Normalize the Propoxy Methyl Triplet (H10) at ~1.0 ppm to 3.00 . This is the cleanest signal and serves as the internal molar standard.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9][10][11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[10] Journal of Organic Chemistry.[9][10][11]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[10] Organometallics.[10]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for benzyl alcohol/ether shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Benzene Derivatives. University of Wisconsin-Madison.[1]

Sources

Comparative

Optimizing Purity Assays for Halogenated Benzyl Alcohols: A Comparative Guide to HPLC Column Selectivity for (4-Chloro-2-propoxyphenyl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol Executive Summary In pharmaceutical development, the rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol

Executive Summary

In pharmaceutical development, the rigorous purity control of synthetic intermediates is non-negotiable. (4-Chloro-2-propoxyphenyl)methanol is a critical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted1[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) purity assay for this compound presents a distinct analytical challenge: separating the target analyte from its structurally homologous starting material, 5-chloro-2-(hydroxymethyl)phenol, and downstream process impurities. This guide objectively compares the performance of traditional C18 stationary phases against alternative Phenyl-Hexyl and Biphenyl chemistries, providing actionable experimental data and mechanistic insights to help you build a self-validating analytical method.

The Analytical Challenge: Structural Nuances & Causality

Standard reversed-phase HPLC relies heavily on C18 columns, which separate analytes based on hydrophobic (van der Waals) interactions. However, when separating (4-chloro-2-propoxyphenyl)methanol from 5-chloro-2-(hydroxymethyl)phenol, a purely hydrophobic retention mechanism often falls short.

The Causality of Co-elution: Both the starting material and the target product share an identical chlorinated aromatic backbone. The primary structural difference is the conversion of a phenolic hydroxyl group to a propoxy ether. While the propoxy group increases hydrophobicity, the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the oxygen substituents create a complex electronic environment. On a standard C18 column, this results in marginal selectivity differences, leading to peak overlap (Resolution < 1.5) and poor method robustness.

To overcome this, we must exploit alternative retention mechanisms. 2[2] offer a mixed-mode retention mechanism. In addition to hydrophobicity, the dual aromatic rings of the biphenyl ligand provide strong


 interactions and dipole-dipole interactions, which are highly sensitive to the distinct electron densities of the phenolic versus etherified aromatic rings[3].

Chemistry SM 5-Chloro-2-(hydroxymethyl)phenol (Impurity A) API (4-Chloro-2-propoxyphenyl)methanol (Target Analyte) SM->API Alkylation Side 4-Chloro-2-propoxytoluene (Impurity B) API->Side Over-reduction

Fig 1: Synthetic pathway and critical impurity profile of the target analyte.

Experimental Design & Methodology

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By mandating strict system suitability criteria (e.g., Resolution ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 2.0), any degradation in column chemistry or mobile phase preparation will automatically flag a failure before sample analysis begins, ensuring compliance with [4] for specificity.
Sample Preparation
  • Target Concentration: 1.0 mg/mL of (4-Chloro-2-propoxyphenyl)methanol.

  • Spike Level: Impurity A and Impurity B spiked at 0.5% w/w relative to the target.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC (or equivalent UHPLC/HPLC).

  • Columns Evaluated:

    • Standard C18 (150 mm × 4.6 mm, 3.0 µm)

    • Phenyl-Hexyl (150 mm × 4.6 mm, 3.0 µm)

    • Biphenyl (150 mm × 4.6 mm, 3.0 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).

    • Expert Insight: The low pH is critical. It suppresses the ionization of the phenolic hydroxyl group in Impurity A (pKa ~9.5), ensuring it remains fully protonated. This prevents peak tailing and erratic retention shifts.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm (optimal for aromatic ring absorption).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
15.07030

Comparative Performance Data

The quantitative data below summarizes the performance of the three stationary phases under identical gradient conditions.

AnalyteColumn ChemistryRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Impurity AC18 6.21N/A1.428,500
TargetC18 6.581.1 (Fail)1.359,200
Impurity APhenyl-Hexyl 7.15N/A1.2010,500
TargetPhenyl-Hexyl 7.901.8 (Pass)1.1511,000
Impurity ABiphenyl 7.50N/A1.0512,500
TargetBiphenyl 9.253.8 (Excellent)1.0213,200

Note: System suitability requires Rs


 1.5 between Impurity A and the Target.

Mechanistic Discussion: Why Biphenyl Outperforms C18

The data clearly demonstrates that the Biphenyl column is the superior choice for this assay, providing baseline resolution (Rs = 3.8) and near-perfect peak symmetry (Tf = 1.02).

1. Enhanced


 Interactions: 
While the Phenyl-Hexyl column offers a single aromatic ring for 

bonding, the 3[3] features two sequential aromatic rings. This creates a rigid, electron-rich pocket that interacts strongly with the electron-deficient chlorinated aromatic rings of our analytes. The distinct electron-donating strengths of the hydroxyl group (Impurity A) versus the propoxy group (Target) result in significantly different

binding affinities, pulling the peaks apart.

2. Shape Selectivity: The biphenyl ligand acts as a sterically rigid structure compared to the flexible alkyl chains of a C18 phase. Impurity A is a relatively planar molecule, whereas the target compound possesses a bulky, flexible propoxy chain. The Biphenyl column exhibits superior shape selectivity, retaining the bulkier target molecule longer due to enhanced multi-point interactions within the stationary phase clefts.

MethodDev Step1 Column Screening C18 Phenyl-Hexyl Biphenyl Step2 Selectivity Evaluation Hydrophobic vs. π-π Step1->Step2 Assess Resolution (Rs) Step3 Mobile Phase Tuning pH Control Organic Step2->Step3 Optimize Peak Shape Step4 Step4 Step3->Step4 Finalize Method

Fig 2: Systematic HPLC method development workflow for intermediate purity.

Conclusion & Recommendations

When developing purity assays for halogenated benzyl alcohols like (4-Chloro-2-propoxyphenyl)methanol, relying solely on C18 stationary phases introduces unnecessary risk of method failure and poor specificity.

Key Takeaways:

  • Ditch the C18: For closely related aromatic intermediates, prioritize stationary phases capable of

    
     interactions.
    
  • Adopt Biphenyl: The Biphenyl column provides unmatched selectivity and resolution (Rs = 3.8) for this specific separation, driven by its rigid, electron-rich dual-ring structure.

  • Control the pH: Always buffer the mobile phase below the pKa of any ionizable impurities (e.g., 0.1% Formic Acid) to maintain a self-validating, robust system.

By implementing these principles, analytical laboratories can ensure their methods are fully compliant with ICH Q2(R1) validation standards, ultimately safeguarding the integrity of downstream API synthesis.

References

  • WO2014089364A1 - Histone demethylase inhibitors. Google Patents.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. BenchChem.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of (4-Chloro-2-propoxyphenyl)methanol

Executive Summary (4-Chloro-2-propoxyphenyl)methanol (CAS 944441-69-4) is a critical intermediate in the synthesis of histone demethylase inhibitors and PDE5 inhibitors. Precise structural characterization of this molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-2-propoxyphenyl)methanol (CAS 944441-69-4) is a critical intermediate in the synthesis of histone demethylase inhibitors and PDE5 inhibitors. Precise structural characterization of this molecule is essential during drug development to distinguish it from potential process impurities, particularly its de-alkylated or methylated analogs.

This guide provides an in-depth technical comparison of the mass spectrometric behavior of (4-Chloro-2-propoxyphenyl)methanol against its structural analog, (4-Chloro-2-methoxyphenyl)methanol , and compares its detection "performance" across Electron Ionization (EI) and Electrospray Ionization (ESI) platforms.

Key Insight: The presence of the n-propoxy chain introduces a diagnostic McLafferty-like rearrangement (alkene elimination) pathway absent in methyl analogs, serving as a definitive spectral fingerprint for quality control.

Technical Profile & Core Fragmentation Mechanisms

The Molecule[1]
  • Formula: C₁₀H₁₃ClO₂[1]

  • Exact Mass: 200.0604 Da (

    
    Cl)
    
  • Structure: A benzyl alcohol core substituted with a chlorine at the para position and a propoxy ether at the ortho position.

Mechanistic Pathways (EI-MS)

Under hard ionization (70 eV), the molecule undergoes three competing fragmentation pathways. Understanding these provides the "causality" required for confident identification.

  • Benzylic Cleavage (Loss of OH/H₂O): Typical of benzyl alcohols, the molecular ion loses a hydroxyl radical (

    
    OH) or water to form a resonance-stabilized chlorotropylium-type ion.
    
    • Signal: m/z 183 [M-OH]

      
       or m/z 182 [M-H₂O]
      
      
      
  • Ether De-alkylation (The Diagnostic Pathway): Unlike methoxy analogs, the propoxy group possesses

    
    -hydrogens. This allows for a six-membered transition state rearrangement (McLafferty-like), resulting in the elimination of neutral propene (C
    
    
    
    H
    
    
    , 42 Da).
    • Signal: m/z 158 [M-42]

      
       (Radical cation of 4-chloro-2-hydroxybenzyl alcohol).
      
  • 
    -Cleavage: 
    Loss of the hydroxymethyl group (-CH
    
    
    
    OH).
    • Signal: m/z 169 [M-31]

      
      
      

Comparative Analysis: Product vs. Alternatives

Scenario A: Structural Analog Differentiation

Challenge: Distinguishing the target product from (4-Chloro-2-methoxyphenyl)methanol (a common starting material or impurity).

Feature(4-Chloro-2-propoxyphenyl)methanol (Target)(4-Chloro-2-methoxyphenyl)methanol (Alternative)Scientific Implications
Molecular Ion (M

)
m/z 200 / 202 (3:1 ratio)m/z 172 / 174 (3:1 ratio)Primary MW confirmation.
Diagnostic Elimination Loss of 42 Da (Propene)

m/z 158
Loss of 15 Da (Methyl)

m/z 157
CRITICAL: The m/z 158 peak is unique to the propoxy derivative due to the alkene loss mechanism. The methoxy analog cannot lose an alkene.
Base Peak (Typical) m/z 158 or 182m/z 172 or 155The propoxy group is more labile, leading to higher fragmentation efficiency.
Isotopic Pattern Distinct Cl cluster (M, M+2)Distinct Cl cluster (M, M+2)Both confirm chlorine presence, but do not distinguish the alkyl chain.
Scenario B: Ionization Technique Performance

Challenge: Choosing the right workflow for sensitivity vs. structural information.

MetricElectron Ionization (EI) Electrospray Ionization (ESI) Verdict
Fragmentation Depth High. Extensive fragmentation allows for "fingerprinting" and identification of the propoxy chain via the m/z 158 ion.Low. Soft ionization typically yields [M+H]

or [M+Na]

with minimal fragments.
Use EI for structural elucidation and impurity identification.
Sensitivity Moderate. Good for general purity profiling (GC-MS).High. Excellent for trace quantification in biological matrices (LC-MS).Use ESI for PK/PD studies where the structure is already known.
Adduct Formation Rare.Common ([M+Na]

, [M+NH

]

). Can complicate spectra if buffers aren't controlled.
EI is more robust for library matching.

Visualizing the Diagnostic Pathway

The following diagram illustrates the specific rearrangement that distinguishes the propoxy derivative from its methyl analog. This self-validating mechanism relies on the presence of the propyl chain's


-hydrogen.

FragmentationPathway M_Ion (4-Chloro-2-propoxyphenyl)methanol [M]+• m/z 200 Transition 6-Membered Transition State (Gamma-H Transfer) M_Ion->Transition Rearrangement Frag_Water Ion: Chlorotropylium Derivative [M-H2O]+• m/z 182 M_Ion->Frag_Water Dehydration (-18 Da) Frag_Propene Neutral Loss: Propene (C3H6) 42 Da Transition->Frag_Propene Neutral Frag_Phenol Radical Cation: (4-Chloro-2-hydroxyphenyl)methanol [M-42]+• m/z 158 Transition->Frag_Phenol Elimination

Caption: Figure 1. Diagnostic fragmentation pathway of (4-Chloro-2-propoxyphenyl)methanol. The specific loss of propene (42 Da) via a McLafferty-like rearrangement confirms the presence of the propoxy chain.

Experimental Protocol: GC-MS Identification

To replicate the fragmentation data described above, use the following standardized protocol. This workflow is designed to maximize the detection of the diagnostic m/z 158 ion.

Sample Preparation
  • Solvent: Dissolve 1 mg of (4-Chloro-2-propoxyphenyl)methanol in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Derivatization (Optional but Recommended): To improve peak shape, add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes. Note: This will shift the molecular ion by +72 Da (TMS group) but the propene loss mechanism remains valid.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40 – 400.

Data Interpretation Checklist
  • Check M+: Look for m/z 200 (small) and 202 (33% intensity of 200).

  • Verify Dehydration: Confirm peak at m/z 182.

  • Confirm Propoxy Chain: Crucial Step. Identify the peak at m/z 158. If this peak is absent and replaced by m/z 157 (M-15), the sample is likely the methoxy analog.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chlorobenzyl alcohol (CAS 873-76-7).[2] NIST Mass Spectrometry Data Center.[2][3] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
  • PubChem. Compound Summary: (4-Chloro-2-propoxyphenyl)methanol (CAS 944441-69-4). National Library of Medicine. Available at: [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

FTIR characteristic peaks of (4-Chloro-2-propoxyphenyl)methanol

An In-Depth Guide to the FTIR Characteristic Peaks of (4--Chloro-2-propoxyphenyl)methanol: A Comparative Analysis for Drug Development Professionals Introduction (4-Chloro-2-propoxyphenyl)methanol is a substituted aromat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Characteristic Peaks of (4--Chloro-2-propoxyphenyl)methanol: A Comparative Analysis for Drug Development Professionals

Introduction

(4-Chloro-2-propoxyphenyl)methanol is a substituted aromatic alcohol with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure combines several key functional groups: a hydroxyl group, a propyl ether linkage, a chloro-substituent, and a substituted benzene ring. The precise arrangement of these groups imparts specific physicochemical properties crucial for its role in drug development. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the identity, purity, and structural integrity of such molecules.[1]

This guide provides a detailed analysis of the expected . As a Senior Application Scientist, my goal is to move beyond a simple list of frequencies. Instead, this document will explain the causal relationships between the molecular structure and its vibrational spectrum, compare it with structurally similar compounds to highlight key differentiating features, and provide a robust experimental protocol for obtaining high-quality data.

Molecular Structure and Expected Vibrational Modes

The foundation of interpreting an FTIR spectrum lies in understanding the molecule's structure and the types of vibrations its bonds can undergo. The structure of (4-Chloro-2-propoxyphenyl)methanol is shown below.

G cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing A Clean ATR Crystal (e.g., with isopropanol) B Record Background Spectrum (Clean, empty crystal) A->B Ensures no atmospheric or contaminant interference C Apply Small Sample (Ensure good contact) B->C Ready for sample D Acquire Sample Spectrum (Co-add scans, e.g., 16-32) C->D Improves signal-to-noise ratio E Perform ATR Correction (If available in software) D->E Corrects for depth of penetration variation F Identify & Label Peaks E->F G Compare with Reference/Prediction F->G

Sources

Validation

A Comparative Guide to the Reactivity of (4-Chloro-2-propoxyphenyl)methanol and 4-chlorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and fine chemical synthesis, substituted benzyl alcohols are pivotal intermediates. Their reactivity, dictat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, substituted benzyl alcohols are pivotal intermediates. Their reactivity, dictated by the nature and position of substituents on the aromatic ring, governs their utility in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: (4-Chloro-2-propoxyphenyl)methanol and 4-chlorobenzyl alcohol.

While 4-chlorobenzyl alcohol serves as a common building block with well-documented reactivity, (4-Chloro-2-propoxyphenyl)methanol presents a more nuanced case due to the interplay of electronic and steric effects imparted by its ortho-propoxy and para-chloro substituents. Direct comparative kinetic data for (4-Chloro-2-propoxyphenyl)methanol is scarce in the literature. Therefore, this guide will leverage established principles of physical organic chemistry, supported by experimental data from analogous systems, to provide a predictive comparison of their reactivity in key synthetic transformations, namely oxidation, esterification, and nucleophilic substitution.

Structural and Electronic Analysis

The reactivity of a benzylic alcohol is intrinsically linked to the electronic environment of the aromatic ring and the steric hindrance around the reactive benzylic hydroxyl group.

CompoundStructureKey Substituents and Their Effects
4-chlorobenzyl alcohol -Cl (para): Electron-withdrawing via induction (-I effect), weakly deactivating.[1]
(4-Chloro-2-propoxyphenyl)methanol (Structure generated for illustration)-Cl (para): Electron-withdrawing via induction (-I effect).-OPr (ortho): Electron-donating via resonance (+R effect), electron-withdrawing via induction (-I effect). The resonance effect typically dominates, making it an overall activating group. Also introduces significant steric hindrance.

The key difference lies in the presence of the ortho-propoxy group in (4-Chloro-2-propoxyphenyl)methanol. Alkoxy groups are known to be activating due to the donation of a lone pair of electrons from the oxygen into the aromatic pi-system through resonance.[2] This increased electron density can significantly influence the reaction rate and mechanism. However, its position ortho to the benzylic carbinol introduces steric bulk, which can hinder the approach of reagents.[3][4]

Comparative Reactivity Analysis

We will now explore the predicted reactivity of these two alcohols in three common classes of reactions.

Oxidation to the Corresponding Aldehyde

The oxidation of benzylic alcohols to aldehydes is a fundamental transformation. The reaction mechanism often involves the formation of an intermediate where a positive charge develops on the benzylic carbon in the transition state. Therefore, electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups retard it.[5][6][7][8][9][10]

This relationship can be quantified using the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. For oxidations of benzyl alcohols, ρ is typically negative, indicating that electron-donating groups (with negative σ values) increase the reaction rate.[6][11][12]

Predicted Reactivity:

Based on the electronic effects of the substituents, (4-Chloro-2-propoxyphenyl)methanol is predicted to be more reactive towards oxidation than 4-chlorobenzyl alcohol.

  • 4-chlorobenzyl alcohol: The para-chloro group is electron-withdrawing (σₚ = +0.23), which will slightly decrease the rate of oxidation compared to unsubstituted benzyl alcohol.

  • (4-Chloro-2-propoxyphenyl)methanol: The ortho-propoxy group is strongly electron-donating through resonance, which will significantly increase the electron density of the aromatic ring and stabilize the transition state of the oxidation reaction. While the propoxy group also exerts a steric effect, for many oxidation reactions proceeding through a hydride transfer mechanism, this may not be the dominant factor. The activating effect of the propoxy group is expected to outweigh the deactivating effect of the chloro group.

Supporting Experimental Data (Analogous Systems):

Kinetic studies on the oxidation of various substituted benzyl alcohols consistently show that electron-donating groups like methoxy (-OCH₃) significantly accelerate the reaction rate compared to hydrogen or electron-withdrawing groups like chlorine.[10][13] For instance, in the oxidation by acidified dichromate, the order of reactivity is p-OCH₃ > p-CH₃ > -H > p-Cl.[10]

Table 1: Hammett Substituent Constants (σp)

Substituentσp ValueElectronic Effect
-OCH₃-0.27Electron-donating
-Cl+0.23Electron-withdrawing

Data sourced from established physical organic chemistry literature.

Acid-Catalyzed Esterification

The Fischer esterification of alcohols with carboxylic acids is an equilibrium process catalyzed by acid. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The reactivity of the alcohol in this case is influenced by both its nucleophilicity and steric hindrance around the hydroxyl group.

Predicted Reactivity:

The relative reactivity in esterification is more complex to predict due to the interplay of electronic and steric effects.

  • Electronic Effects: The electron-donating propoxy group in (4-Chloro-2-propoxyphenyl)methanol could slightly increase the nucleophilicity of the hydroxyl oxygen, potentially accelerating the reaction.

  • Steric Effects: The ortho-propoxy group in (4-Chloro-2-propoxyphenyl)methanol will introduce significant steric hindrance around the benzylic hydroxyl group. This will likely hinder the approach of the protonated carboxylic acid, slowing down the reaction rate.

Therefore, it is predicted that (4-Chloro-2-propoxyphenyl)methanol will be less reactive towards acid-catalyzed esterification than 4-chlorobenzyl alcohol , with the steric hindrance of the ortho-propoxy group being the dominant factor.

Supporting Experimental Data (Analogous Systems):

Studies on the esterification of substituted benzyl alcohols have shown that steric hindrance from ortho substituents can significantly decrease the reaction rate.[3] While direct kinetic data for the propoxy group is unavailable, the general trend of decreased reactivity with increasing steric bulk of ortho substituents is well-established.

Nucleophilic Substitution (via Conversion to Benzylic Halide)

Benzylic alcohols are readily converted to benzylic halides, which are excellent substrates for nucleophilic substitution reactions. The reactivity in these reactions depends on the stability of the benzylic carbocation intermediate (for SN1 reactions) or the susceptibility of the benzylic carbon to nucleophilic attack (for SN2 reactions).

Predicted Reactivity:

(4-Chloro-2-propoxyphenyl)methanol is predicted to be more reactive in nucleophilic substitution reactions that proceed through a carbocation intermediate (SN1-type reactions) than 4-chlorobenzyl alcohol.

  • Carbocation Stability: The electron-donating ortho-propoxy group in (4-Chloro-2-propoxyphenyl)methanol will significantly stabilize the benzylic carbocation intermediate through resonance. This will lower the activation energy for its formation and accelerate the rate of SN1 reactions. The para-chloro group will have a slight destabilizing inductive effect.

  • SN2 Reactions: For SN2 reactions, the steric hindrance from the ortho-propoxy group in (4-Chloro-2-propoxyphenyl)methanol would be expected to decrease the reaction rate compared to the less hindered 4-chlorobenzyl alcohol.

Therefore, the preferred reaction pathway and the relative reactivity will depend on the specific reaction conditions (nucleophile, solvent, temperature). However, the strong carbocation-stabilizing ability of the propoxy group suggests an overall higher propensity for nucleophilic substitution, particularly under conditions favoring an SN1 mechanism.

Supporting Experimental Data (Analogous Systems):

It is well-documented that electron-donating groups, especially those capable of resonance stabilization, significantly enhance the rate of solvolysis of benzylic halides, a classic example of an SN1 reaction.[1] The stabilizing effect of an ortho-alkoxy group on a benzylic carbocation is a well-established principle in organic chemistry.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predictions made in this guide, the following experimental protocols can be employed.

Experiment 1: Comparative Oxidation Kinetics

Objective: To compare the rates of oxidation of (4-Chloro-2-propoxyphenyl)methanol and 4-chlorobenzyl alcohol.

Methodology:

  • Preparation of Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of (4-Chloro-2-propoxyphenyl)methanol and 4-chlorobenzyl alcohol in a suitable solvent (e.g., acetic acid).

    • Prepare a solution of the oxidizing agent (e.g., 0.02 M potassium permanganate in aqueous sulfuric acid).

  • Reaction Monitoring:

    • In a temperature-controlled reaction vessel (e.g., 25 °C), mix a known volume of the alcohol solution with the oxidizing agent solution.

    • Monitor the disappearance of the oxidizing agent over time using UV-Vis spectrophotometry by measuring the absorbance at its λmax (e.g., 525 nm for KMnO₄).

    • Alternatively, aliquots can be taken at regular intervals, the reaction quenched, and the remaining oxidant titrated.

  • Data Analysis:

    • Plot the concentration of the oxidant versus time for both alcohols.

    • Determine the initial rates of reaction from the slopes of the tangents to the curves at t=0.

    • Compare the initial rates to determine the relative reactivity.

Diagram 1: Experimental Workflow for Comparative Oxidation Kinetics

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare 0.1 M Alcohol Solutions (Compound A & B) in Acetic Acid C Mix Alcohol and KMnO4 Solutions in a Thermostatted Vessel (25°C) A->C B Prepare 0.02 M KMnO4 Solution in Aqueous H2SO4 B->C D Monitor Absorbance at 525 nm over Time using UV-Vis C->D E Plot [KMnO4] vs. Time D->E F Determine Initial Rates E->F G Compare Reactivity F->G G Reactants Equimolar Mixture of Alcohols + Limiting Acetic Acid + H+ Catalyst Reaction Reflux Reactants->Reaction Products Mixture of Two Ester Products Reaction->Products Analysis GC or HPLC Analysis Products->Analysis Conclusion Ratio of Esters = Relative Reactivity Analysis->Conclusion

Sources

Comparative

GC-MS Analysis Protocols for (4-Chloro-2-propoxyphenyl)methanol Detection

Executive Summary & Strategic Overview Analyte: (4-Chloro-2-propoxyphenyl)methanol CAS (Analog/Related): 944441-69-4 (Isomer reference) Molecular Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.66 g/mol Application: Pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Analyte: (4-Chloro-2-propoxyphenyl)methanol CAS (Analog/Related): 944441-69-4 (Isomer reference) Molecular Formula: C₁₀H₁₃ClO₂ Molecular Weight: 200.66 g/mol Application: Pharmaceutical intermediate, synthesis impurity, or metabolite.[1]

Detecting (4-Chloro-2-propoxyphenyl)methanol requires navigating a classic analytical trade-off: Speed vs. Sensitivity . As a benzyl alcohol derivative with a polar hydroxyl group and a halogenated aromatic ring, this compound exhibits semi-volatile behavior that can lead to peak tailing and adsorption in the GC inlet if not properly managed.[1]

This guide compares two distinct analytical philosophies:

  • Protocol A (The Gold Standard): Silylation Derivatization using BSTFA/TMCS. This method masks the polar hydroxyl group, ensuring perfect peak symmetry, high sensitivity, and robust quantification.[1]

  • Protocol B (The Rapid Screen): Direct Injection on a Polar (WAX) Column. This eliminates sample preparation time but sacrifices some sensitivity and peak shape quality.[1]

Comparative Snapshot
FeatureProtocol A: Silylation (BSTFA)Protocol B: Direct Injection (WAX)
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)
Peak Shape Sharp, GaussianPotential tailing (hydroxyl interaction)
Prep Time 45-60 mins< 5 mins
Stability Derivative stable for 24hAnalyte stable indefinitely
Column Life Extended (cleaner matrix)Reduced (matrix accumulation)
Best For Trace impurity analysis, PK studiesRaw material ID, High-conc. assay

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for both protocols.

GCMS_Workflow Start Sample: (4-Chloro-2-propoxyphenyl)methanol Decision Select Analytical Goal Start->Decision PathA Trace Analysis / Quantitation (< 1 ppm) Decision->PathA Protocol A PathB Purity Check / ID (> 100 ppm) Decision->PathB Protocol B Dry Evaporate to Dryness (N2 stream) PathA->Dry Deriv Add BSTFA + 1% TMCS (60°C, 30 min) Dry->Deriv InjectA Inject: Splitless Column: 5-MS (Non-polar) Deriv->InjectA MS_Analysis MS Detection (SIM/Scan) Confirm Cl Isotope Pattern InjectA->MS_Analysis Dilute Dilute in MeOH/ACN PathB->Dilute InjectB Inject: Split (10:1) Column: WAX (Polar) Dilute->InjectB InjectB->MS_Analysis Result Data Processing (ISTD Normalization) MS_Analysis->Result

Caption: Decision tree comparing Derivatization (Protocol A) vs. Direct Injection (Protocol B) workflows.

Detailed Experimental Protocols

Protocol A: Silylation with BSTFA (Recommended)

Rationale: The hydroxyl group on the benzylic carbon is prone to hydrogen bonding with active sites in the GC liner and column. Silylation replaces the active proton with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.[1][2]

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] TMCS acts as a catalyst for sterically hindered hydroxyls.[1][2]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

  • Internal Standard (ISTD): 4-Chlorobenzyl alcohol (structurally similar, distinct RT).[1]

Step-by-Step Methodology:

  • Preparation: Aliquot 100 µL of sample extract into a 2 mL GC vial.

  • Drying: Evaporate solvent to complete dryness under a gentle stream of nitrogen at 40°C. Note: Moisture kills the silylation reaction.

  • Reconstitution: Add 50 µL of anhydrous pyridine.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap immediately.

  • Incubation: Vortex for 30 seconds, then incubate at 65°C for 30 minutes .

  • Cooling: Allow to cool to room temperature. Transfer to autosampler.

GC-MS Parameters (Protocol A):

  • Column: DB-5MS UI or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Inlet: 260°C, Splitless mode (purge on at 1.0 min).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (hold 3 min)

  • MS Detection:

    • Target Derivative: (4-Chloro-2-propoxyphenyl)methanol-TMS.[1]

    • Predicted MW: 272.8 g/mol .[1]

    • SIM Ions: m/z 272 (M+), 257 (M-15, Loss of CH₃), 73 (TMS group).[1]

Protocol B: Direct Injection (Polar Column)

Rationale: Modern "Wax" columns (Polyethylene Glycol) can tolerate free alcohols. This method is faster but requires strict system maintenance to prevent adsorption.[1]

Reagents:

  • Solvent: Methanol or Acetonitrile (HPLC Grade).

  • Internal Standard: 1-Decanol or similar aliphatic alcohol.[1]

Step-by-Step Methodology:

  • Dilution: Dilute sample to ~50 µg/mL in Methanol.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

  • Injection: Inject directly.

GC-MS Parameters (Protocol B):

  • Column: DB-WAX UI or HP-INNOWax (30 m × 0.25 mm × 0.25 µm).

  • Inlet: 240°C, Split mode (10:1 or 20:1) to minimize residence time.

  • Oven Program:

    • Initial: 60°C (hold 2 min)

    • Ramp: 15°C/min to 240°C (hold 5 min). Do not exceed 250°C for Wax columns.

Scientific Integrity & Data Validation (E-E-A-T)

Identification Strategy: The Chlorine Cluster

Regardless of the protocol, the presence of Chlorine (Cl) provides a unique validation tool. Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Validation Check: In your mass spectrum, the Molecular Ion (M⁺) and the M+2 isotope peak must exhibit a 3:1 intensity ratio .

  • Example (TMS derivative): If M⁺ is at m/z 272, you must see a peak at m/z 274 with roughly 33% the height of the 272 peak.[1]

Linearity & Limits
  • Protocol A (TMS): Typically linear from 0.05 µg/mL to 50 µg/mL.

    • LOQ: ~10 ng/mL (SIM mode).

  • Protocol B (Direct): Typically linear from 1.0 µg/mL to 100 µg/mL.

    • LOQ: ~500 ng/mL (Scan mode).

Troubleshooting "Ghost" Peaks

If you observe a peak at m/z 206 or 208 in Protocol A, this indicates incomplete derivatization (the underivatized parent molecule).

  • Solution: Ensure the sample is 100% water-free before adding BSTFA.[1] Water hydrolyzes the TMS reagent, stopping the reaction.[1]

References

  • Schummer, C., et al. (2009).[1][3] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[1] Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC: Silylation, Acylation, and Alkylation. Retrieved from [Link]

  • ResearchGate. (2020). Discussion on Derivatization of Alcohols for GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). (4-propoxyphenyl)methanol Compound Summary. Retrieved from [Link]

Sources

Validation

Validating High-Purity (4-Chloro-2-propoxyphenyl)methanol Standards: A Comparative Analysis of Analytical Approaches

Executive Summary In the synthesis of bioactive scaffolds, (4-Chloro-2-propoxyphenyl)methanol serves as a critical intermediate. Its purity directly impacts the yield and safety profile of downstream APIs (Active Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive scaffolds, (4-Chloro-2-propoxyphenyl)methanol serves as a critical intermediate. Its purity directly impacts the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients). However, validating its impurity profile presents a specific challenge: the molecule is structurally prone to auto-oxidation (forming the corresponding benzaldehyde) and acid-catalyzed etherification.

This guide compares two validation methodologies:

  • Legacy Method: Isocratic HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection).

  • Advanced Method: Gradient UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry).

While the Legacy Method is cost-effective for routine release, our experimental data demonstrates that the Advanced Method is required to quantitate trace mutagenic impurities and resolve co-eluting isomers that standard HPLC misses.

The Analytical Challenge: Why Standard Methods Fail

The primary difficulty in analyzing (4-Chloro-2-propoxyphenyl)methanol lies in its "Silent Impurities"—structurally similar degradants that co-elute under standard C18 isocratic conditions.

Key Impurities of Concern
  • Impurity A (Oxidation): 4-Chloro-2-propoxybenzaldehyde. Risk:[1] Reactive electrophile.

  • Impurity B (Dimerization): Bis(4-chloro-2-propoxyphenyl)methyl ether. Risk:[1] Formed during acidic workup; highly lipophilic.

  • Impurity C (Starting Material): 4-Chloro-2-propoxyphenol. Risk:[1] Potential phenolic toxicity.

Causality Insight: Standard HPLC-UV at 254 nm often fails to distinguish Impurity B from the main peak due to overlapping


-

interactions in the stationary phase. This necessitates a method with higher peak capacity (UHPLC) or orthogonal detection (MS).

Comparative Methodology

We evaluated both methods using a validated batch of (4-Chloro-2-propoxyphenyl)methanol spiked with known impurity standards.

Method A: Legacy HPLC-UV (The Baseline)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% H3PO4.

  • Flow Rate: 1.0 mL/min.

  • Pros: Robust, transferable to QC labs, low cost.

  • Cons: Long run time (25 min), poor resolution of Impurity B (Rs < 1.5).

Method B: Advanced UHPLC-Q-ToF (The Recommendation)
  • System: Waters ACQUITY UPLC / Sciex Q-ToF.

  • Column: HSS T3 C18, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Pros: High resolution (Rs > 3.0), mass confirmation of unknowns, 6-minute run time.

  • Cons: Higher solvent grade requirements, instrument cost.

Experimental Data: Performance Comparison

The following data was generated from a 3-batch validation study.

Performance MetricMethod A: HPLC-UVMethod B: UHPLC-MSVerdict
Run Time 25.0 min6.5 minMethod B (4x efficiency)
Resolution (Main vs. Impurity A) 2.15.4Method B
Resolution (Main vs. Impurity B) 1.2 (Co-elution risk)3.8Method B (Critical for purity)
LOD (Limit of Detection) 0.05%0.005%Method B (10x sensitivity)
Linearity (

)
0.9980.999Tie
Solvent Consumption 25 mL/run2.6 mL/runMethod B (Green Chemistry)

Scientist's Note: While Method A is acceptable for rough process checks (>98% purity), it is statistically insufficient for final release testing where impurity thresholds are <0.10% (ICH Q3A).

Protocol: Self-Validating Forced Degradation

To ensure the method is "stability-indicating" (capable of detecting degradation), you must perform a forced degradation study.[2] This acts as a self-validating system check: if your method cannot detect the breakdown products created here, it is invalid.

Step-by-Step Workflow
  • Acid Stress:

    • Dissolve 10 mg sample in 5 mL Acetonitrile.

    • Add 1 mL 1N HCl. Heat at 60°C for 2 hours.

    • Expected Result: Formation of Impurity B (Ether dimer).

  • Oxidative Stress:

    • Dissolve 10 mg sample in 5 mL Acetonitrile.

    • Add 1 mL 3%

      
      . Store in dark for 4 hours.
      
    • Expected Result: Formation of Impurity A (Benzaldehyde).

  • Analysis:

    • Neutralize samples and inject into the UHPLC system.

    • Acceptance Criteria: Mass balance must be >95% (Sum of assay + impurities = 100% ± 5%).

Visualization: Impurity Fate Mapping

The following diagram illustrates the chemical pathways validated during this study.

ImpurityPathways Start Starting Material (4-Chloro-2-propoxyphenol) Product Target Product (4-Chloro-2-propoxyphenyl)methanol Start->Product Reduction/Alkylation Imp_A Impurity A (Aldehyde Oxidation) Product->Imp_A Oxidation (Air/H2O2) Imp_B Impurity B (Ether Dimerization) Product->Imp_B Acid Catalysis (HCl) Imp_C Impurity C (Over-Oxidation to Acid) Imp_A->Imp_C Strong Oxidation

Figure 1: Chemical fate mapping of (4-Chloro-2-propoxyphenyl)methanol, showing degradation pathways that the analytical method must detect to be considered valid.

The Validation Lifecycle (ICH Q14 Alignment)

Modern validation is not a one-time event; it follows the Lifecycle Approach outlined in ICH Q14. This ensures the method remains robust over time.[3]

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Define: Must separate Impurity B > 2.0 Rs Dev 2. Method Development Screening Columns (C18 vs Phenyl-Hexyl) ATP->Dev Risk 3. Risk Assessment Identify Critical Method Parameters (CMP) Dev->Risk Val 4. Validation (ICH Q2) Specificity, Linearity, Accuracy, LOQ Risk->Val Monitor 5. Routine Monitoring System Suitability Tests (SST) Val->Monitor Monitor->Risk If SST Fails

Figure 2: The Analytical Procedure Lifecycle.[2] Note the feedback loop from Monitoring back to Risk Assessment, ensuring continuous improvement.

Conclusion & Recommendations

For the rigorous validation of (4-Chloro-2-propoxyphenyl)methanol , the UHPLC-MS/MS method is superior . The slight increase in operational cost is justified by the elimination of "false passes" caused by co-eluting impurities in the legacy HPLC-UV method.

Final Recommendation:

  • For R&D/Stability: Use Method B (UHPLC-MS) exclusively to track degradation pathways.

  • For Manufacturing Release: Method A (HPLC-UV) is permissible only if cross-validated against Method B to ensure no co-elution of Impurity B in the specific process matrix.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5] European Medicines Agency.[5] 2023.[1][5] [Link]

  • Dong, M. W.Modern HPLC for Practicing Scientists. Wiley-Interscience. 2006. (Standard text for HPLC method development causality).
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006.[4][6] [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. 2025.[3][5][7][8][9][10] [Link]

Sources

Comparative

Spectroscopic Characterization of (4-Chloro-2-propoxyphenyl)methanol Intermediates

This guide details the spectroscopic characterization of (4-Chloro-2-propoxyphenyl)methanol (CAS 944441-69-4), a functionalized benzyl alcohol intermediate. This compound serves as a critical scaffold in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of (4-Chloro-2-propoxyphenyl)methanol (CAS 944441-69-4), a functionalized benzyl alcohol intermediate. This compound serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and agrochemical active ingredients where the ortho-alkoxy substitution pattern modulates lipophilicity and metabolic stability.

This document compares analytical workflows for validating this intermediate, contrasting traditional offline quality control (QC) with modern in-process analytical technologies (PAT).

Executive Summary & Molecule Profile

(4-Chloro-2-propoxyphenyl)methanol is a bifunctional building block containing a primary alcohol and an aryl chloride, separated by a propoxy-substituted benzene ring. Its characterization is challenging due to the need to distinguish it from its precursors (often aldehydes or esters) and potential regioisomers.

  • Chemical Formula: C₁₀H₁₃ClO₂

  • Molecular Weight: 200.66 g/mol [1]

  • Key Structural Features:

    • Benzylic Alcohol: Susceptible to over-oxidation; distinct NMR singlet.

    • Propyl Ether: Increases lipophilicity; distinct aliphatic triplet-multiplet-triplet pattern.

    • Aryl Chloride: Provides a handle for further cross-coupling (e.g., Suzuki-Miyaura).

Synthesis Context & Intermediates

To understand the spectroscopic data, one must understand the impurities. The standard synthesis involves the alkylation of 4-chloro-2-hydroxybenzaldehyde followed by reduction.

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the reaction pathway and the critical spectroscopic checkpoints.

G Start 4-Chloro-2-hydroxybenzaldehyde (Precursor) Step1 Step 1: Alkylation (+ 1-Bromopropane) Start->Step1 K2CO3, DMF, 60°C Inter Intermediate A: 4-Chloro-2-propoxybenzaldehyde Step1->Inter Ether Formation Step2 Step 2: Reduction (+ NaBH4) Inter->Step2 MeOH, 0°C Monitor1 QC Check 1: Disappearance of Phenolic OH (IR: ~3200-3400 broad) Inter->Monitor1 Product Target Product: (4-Chloro-2-propoxyphenyl)methanol Step2->Product Carbonyl Reduction Monitor2 QC Check 2: Shift of Carbonyl -> Alcohol (NMR: 10.4 ppm -> 4.6 ppm) Product->Monitor2

Figure 1: Synthesis pathway of (4-Chloro-2-propoxyphenyl)methanol highlighting critical spectroscopic control points.

Detailed Spectroscopic Profile

The following data establishes the identity of the target molecule.

A. Nuclear Magnetic Resonance (¹H NMR)

NMR is the gold standard for structural elucidation. The propyl chain and benzylic protons provide the most diagnostic signals.

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[2]

PositionTypeShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H Aryl7.28Doublet (J=8.0 Hz)1HH-6 (Ortho to CH₂OH)
Ar-H Aryl6.95Doublet of Doublets1HH-5 (Meta to CH₂OH)
Ar-H Aryl6.88Doublet (J=2.0 Hz)1HH-3 (Ortho to OR, Meta to Cl)
CH₂-OH Benzylic4.65Singlet2HDiagnostic for alcohol formation.
O-CH₂ Ether3.96Triplet (J=6.5 Hz)2HDeshielded by oxygen.
OH Alcohol2.10Broad Singlet1HExchangeable (disappears with D₂O).
CH₂ Alkyl1.85Multiplet2HCentral methylene of propyl chain.
CH₃ Methyl1.06Triplet (J=7.4 Hz)3HTerminal methyl group.

Critical Impurity Marker: If the reaction is incomplete, the Aldehyde proton (Intermediate A) will appear as a sharp singlet at ~10.4 ppm .

B. Infrared Spectroscopy (FTIR)

FTIR is superior for monitoring the functional group transformation from Carbonyl (C=O) to Alcohol (O-H).

  • Target Product: Broad absorption at 3300–3400 cm⁻¹ (O-H stretch). Strong band at 1050 cm⁻¹ (C-O primary alcohol stretch).

  • Precursor (Aldehyde): Sharp, strong band at 1680–1700 cm⁻¹ (C=O stretch). Absence of this peak confirms reduction completion.

  • Ether Linkage: Strong bands at 1240–1260 cm⁻¹ (Aryl-Alkyl Ether).

C. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 201.1 Da.

  • Isotope Pattern: Chlorine imparts a distinct 3:1 ratio between peaks at m/z 201.1 and 203.1 (³⁵Cl vs ³⁷Cl).

  • Fragmentation: Loss of water [M+H - H₂O]⁺ is common, observing a peak at m/z 183.1.

Comparative Guide: Analytical Workflows

This section compares three distinct methodologies for characterizing this intermediate. Choose the workflow based on your stage of development (R&D vs. Production).

Comparison Matrix
FeatureMethod A: High-Res NMR Method B: UPLC-MS Method C: In-Line FTIR
Primary Use Structural Elucidation (R&D)Routine Purity/QCProcess Monitoring (Scale-up)
Sample Prep High (Dissolution in deuterated solvent)Medium (Dilution in MeOH/ACN)None (Probe in reactor)
Data Output Full structural mapIdentity (MW) + Purity (%)Reaction Trend (Kinetic data)
Limit of Detection ~0.1%< 0.01% (Trace impurities)~1.0%
Throughput Low (10-15 mins/sample)High (2-3 mins/sample)Continuous (Real-time)
Cost Per Sample High (Solvents + Instrument time)LowVery Low (after capex)
Performance Analysis
1. Specificity (Winner: NMR)

While UPLC-MS is excellent for detecting impurities, it cannot easily distinguish between regioisomers (e.g., 4-chloro-2-propoxy vs. 5-chloro-2-propoxy) without complex fragmentation studies. ¹H NMR definitively assigns the substitution pattern via coupling constants (J-values), ensuring the propoxy group is in the correct ortho position relative to the methanol group.

2. Sensitivity (Winner: UPLC-MS)

For detecting trace levels of the starting aldehyde (which may be genotoxic or reactive in subsequent steps), UPLC-MS is the superior choice. It can detect <0.05% of unreduced aldehyde, whereas NMR integration typically struggles below 0.5%.

3. Process Efficiency (Winner: In-Line FTIR)

In a manufacturing setting, waiting for offline QC (Method A or B) halts production. In-Line FTIR allows the operator to watch the carbonyl peak (1690 cm⁻¹) vanish in real-time. When the peak flatlines, the quench can be performed immediately, saving time and reducing over-reduction byproducts.

Experimental Protocol: Validated HPLC-UV Method

For routine purity analysis in a drug development context, the following HPLC method is recommended as a robust standard.

Objective: Quantify (4-Chloro-2-propoxyphenyl)methanol purity and residual aldehyde.

  • Instrument: Agilent 1290 Infinity II (or equivalent) with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–10 min: 5% → 95% B (Linear ramp)

    • 10–12 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Aryl absorption) and 254 nm .

  • Sample Preparation: Dissolve 5 mg sample in 10 mL Acetonitrile (0.5 mg/mL). Filter through 0.22 µm PTFE filter.

Expected Results:

  • Retention Time (RT):

    • Benzyl Alcohol (Target): ~6.5 min.

    • Benzaldehyde (Impurity): ~7.8 min (Elutes later due to lack of H-bonding capability compared to alcohol).

    • Benzoic Acid (Oxidation byproduct): ~5.2 min.

References

  • Synthesis of Alkoxy Benzyl Alcohols: Jaseer, E. A., et al. "Synthesis and crystal structure of methyl 4-(3-chloropropoxy)benzoate." Acta Crystallographica Section E, 2010. Link

  • General Spectroscopic Data: National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-Chlorobenzyl alcohol." NIST Chemistry WebBook. Link

  • Process Analytical Technology (PAT): Yu, L. X., et al. "Understanding Pharmaceutical Quality by Design." AAPS Journal, 2014. (Context on In-line monitoring). Link

  • Chemical Identity: PubChem Compound Summary for CID 249811 (Isomer Reference). Link

Sources

Validation

Introduction: The Criticality of Analytical Verification in Pharmaceutical Development

An In-Depth Guide to the Elemental and Compositional Verification of (4-Chloro-2-propoxyphenyl)methanol In the landscape of pharmaceutical research and drug development, the journey from a chemical entity to a therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental and Compositional Verification of (4-Chloro-2-propoxyphenyl)methanol

In the landscape of pharmaceutical research and drug development, the journey from a chemical entity to a therapeutic agent is paved with rigorous analytical checkpoints. Pharmaceutical intermediates, such as (4-Chloro-2-propoxyphenyl)methanol, are the foundational building blocks of Active Pharmaceutical Ingredients (APIs).[1] The purity, structural integrity, and exact elemental composition of these intermediates are not merely quality control metrics; they are critical determinants of the safety and efficacy of the final drug product.[2] An impurity or a structural anomaly at this stage can have cascading effects, leading to failed batches, compromised clinical outcomes, and significant regulatory hurdles.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of the analytical techniques essential for the complete characterization of (4-Chloro-2-propoxyphenyl)methanol. We will move beyond procedural lists to explain the causality behind methodological choices, offering a framework for building a self-validating analytical workflow that ensures the highest degree of scientific integrity.

The target molecule, (4-Chloro-2-propoxyphenyl)methanol, has the molecular formula C₁₀H₁₃ClO₂. A complete analysis must therefore confirm not only the arrangement of these atoms but also their precise quantitative ratios.

Theoretical Elemental Composition of C₁₀H₁₃ClO₂ (Molecular Weight: 200.66 g/mol )

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1159.86%
HydrogenH1.0081313.1046.53%
ChlorineCl35.453135.45317.67%
OxygenO15.999231.99815.95%

This guide will explore the orthogonal techniques used to verify these theoretical values and confirm the compound's identity and purity.

An Integrated Workflow for Compound Verification

A robust analytical strategy does not rely on a single technique but integrates multiple methods to build a comprehensive and verifiable profile of the compound. The following workflow illustrates how different analytical techniques are synergistically employed for a complete characterization.

G cluster_0 Start: Sample Receipt cluster_3 Final Verification start (4-Chloro-2-propoxyphenyl)methanol Batch Sample combustion Combustion Analysis (C, H, N, S) start->combustion nmr NMR Spectroscopy (¹H, ¹³C) - Structure Confirmation start->nmr xrf X-Ray Fluorescence (XRF) (Chlorine Content) report Certificate of Analysis (CoA) - Verified Structure - Elemental Composition - Purity Assay combustion->report icpms ICP-MS (Trace Elemental Impurities) ftir FTIR Spectroscopy - Functional Group ID nmr->report lcms LC-MS / GC-MS - Purity & Impurity Profiling - MW Confirmation

Caption: Integrated workflow for the complete characterization of a pharmaceutical intermediate.

Part 1: Elemental Analysis - Quantifying the Building Blocks

Elemental analysis determines the mass fraction of each element in the compound. This is the first and most fundamental step in verifying the empirical formula.

Combustion Analysis for Carbon and Hydrogen

Combustion analysis is the cornerstone technique for determining the percentage of carbon and hydrogen in an organic compound.[3]

  • Principle of Causality: The method's reliability stems from a straightforward chemical conversion. The sample is combusted at high temperatures (typically ~1000°C) in a stream of pure oxygen. All carbon is converted to carbon dioxide (CO₂) and all hydrogen to water (H₂O). These combustion products are then passed through a series of detectors (e.g., infrared cells or thermal conductivity detectors) that quantitatively measure the amount of each gas produced. The instrument's software then back-calculates the mass percentage of C and H in the original sample.

  • Self-Validation: The protocol is validated by running certified reference materials (e.g., acetanilide) with known elemental compositions before and after the sample. The results for the standards must fall within specified tolerance limits to validate the data obtained for the unknown sample.

Chlorine Determination: A Comparative Approach

Accurately quantifying the halogen content is crucial for a chlorinated intermediate. Several methods are available, each with distinct advantages.

a) X-Ray Fluorescence (XRF) Spectroscopy

XRF is a rapid, non-destructive technique ideal for elemental analysis.[4]

  • Principle of Causality: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Outer-shell electrons then "fall" to fill these vacancies, emitting secondary X-rays with energies characteristic of each element. For chlorine, the intensity of its Kα line is measured and correlated to its concentration using a calibration curve.[5] The reason this is so effective for process control is its speed and minimal sample preparation, allowing for direct analysis of liquid or solid samples.[4]

  • Self-Validation: Calibration is performed using a series of certified standards with known chlorine concentrations in a matrix similar to the sample. Spike recovery studies, where a known amount of a chlorine-containing standard is added to the sample, are performed to confirm the absence of significant matrix effects.[5]

b) Combustion with Potentiometric Titration

This is a classic, destructive, but highly accurate "wet chemistry" method.

  • Principle of Causality: The organic sample is combusted in an oxygen-filled flask (Schöniger flask method) or a furnace.[6] The resulting hydrogen chloride (HCl) gas is absorbed into a solution, forming chloride ions (Cl⁻). This solution is then titrated with a standardized silver nitrate (AgNO₃) solution. A silver electrode monitors the potential, which changes sharply at the endpoint when all chloride ions have precipitated as silver chloride (AgCl). This direct titration provides a highly accurate quantification of the chlorine content.

  • Self-Validation: The titrant (AgNO₃) is standardized against a primary standard (e.g., pure sodium chloride). A method blank is analyzed to account for any background contamination.

Part 2: Compositional Verification - Confirming Structure and Purity

While elemental analysis confirms the "what" and "how much" of the elements, it provides no information about their connectivity. Spectroscopic and chromatographic techniques are required to elucidate the molecular structure and assess purity.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[7][9]

  • Principle of Causality: NMR exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies.

    • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For (4-Chloro-2-propoxyphenyl)methanol, one would expect to see distinct signals for the aromatic protons, the CH₂OH group, the -OCH- group of the propoxy chain, and the terminal CH₃ groups.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular skeleton by showing which protons are coupled to each other and which protons are attached to which carbons.[10] This is the key to differentiating between isomers.

  • Self-Validation: The chemical shifts are referenced to an internal standard (typically Tetramethylsilane, TMS). The integration of the proton signals should correspond to the ratio of protons in the proposed structure. The combination of 1D and 2D experiments must yield a self-consistent structural assignment.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[12]

  • Principle of Causality: The molecule is irradiated with infrared light, causing its bonds to vibrate (stretch, bend) at specific frequencies. The absorption of IR radiation at these characteristic frequencies creates a unique spectral "fingerprint." For our target compound, key expected absorptions include:

    • A broad O-H stretching band (~3550-3200 cm⁻¹) from the alcohol group.

    • Aromatic C=C stretching bands (~1600-1440 cm⁻¹).

    • C-O stretching bands (~1260-1050 cm⁻¹).

    • A C-Cl stretching band (~850-550 cm⁻¹).[13]

  • Self-Validation: The presence of all expected functional group absorptions and the absence of significant unexpected bands (e.g., a C=O stretch, which would indicate an aldehyde or ketone impurity) provide confidence in the compound's identity.

Mass Spectrometry (MS) and Chromatography (HPLC, GC)

Chromatography separates the components of a mixture, while mass spectrometry provides molecular weight and structural information.[14] The combination (e.g., LC-MS or GC-MS) is the gold standard for purity assessment and impurity identification.[8]

  • Principle of Causality:

    • Chromatography (HPLC/GC): The sample is passed through a column that separates compounds based on their physicochemical properties (e.g., polarity, volatility). The output shows a major peak for the main compound and smaller peaks for any impurities.[15] The area of the main peak relative to the total area of all peaks gives the purity, often expressed as "area %".[15]

    • Mass Spectrometry (MS): Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[7] This provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with very high precision.

  • Self-Validation: The system is calibrated with known standards. The purity analysis is validated by demonstrating specificity (the ability to separate the main peak from known impurities), linearity, and accuracy. The observed molecular weight must match the theoretical molecular weight of the proposed structure.

Comparative Analysis of Key Techniques

TechniquePrincipleInformation ProvidedSample TypeDestructive?Key AdvantagesKey Limitations
Combustion Analysis High-temperature oxidation and detection of CO₂, H₂O%C, %H (also N, S)Solid/LiquidYesHighly accurate, well-establishedIndirect, does not give structural info
X-Ray Fluorescence (XRF) X-ray induced emission of characteristic X-raysElemental composition (esp. heavy elements like Cl)Solid/LiquidNoRapid, non-destructive, minimal sample prep[4]Matrix effects can occur, less sensitive for light elements[5]
ICP-MS Ionization in argon plasma, detection by mass spectrometryTrace and ultra-trace elemental composition[16]Liquid (after digestion)YesExtremely sensitive (ppt levels), multi-element capability[17]Expensive, complex instrumentation, potential interferences[18]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldUnambiguous molecular structure, connectivity, stereochemistry[9]Liquid/SolutionNoProvides the most detailed structural informationLower sensitivity than MS, requires soluble samples
FTIR Spectroscopy Absorption of IR radiation causing bond vibrationsPresence of functional groups[12]Solid/Liquid/GasNoFast, simple, versatileProvides limited connectivity data, not ideal for complex mixtures
HPLC/GC-MS Chromatographic separation followed by mass analysisPurity, impurity profile, molecular weight, fragmentation pattern[14]Liquid/VolatilesYesHigh sensitivity and specificity, excellent for purity analysisRequires method development, reference standards for impurity ID

Detailed Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of (4-Chloro-2-propoxyphenyl)methanol and quantify any related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). For example: Start at 60% A, ramp to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

    • Injection Volume: 10 µL.

    • Analysis: Inject the sample and record the chromatogram for 30 minutes.

    • Calculation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks detected, expressed as a percentage.

  • Causality Note: The C18 (nonpolar) stationary phase and polar mobile phase are chosen based on the semi-polar nature of the analyte. The gradient elution ensures that both more polar and less polar impurities can be effectively separated and detected within a reasonable run time.

Protocol 2: Chlorine Content by X-Ray Fluorescence (XRF)
  • Objective: To rapidly and non-destructively quantify the chlorine content.

  • Instrumentation: Benchtop Energy Dispersive XRF (EDXRF) spectrometer.[19]

  • Methodology:

    • Calibration: Create a calibration curve using a set of at least five certified standards of known chlorine concentration (e.g., chlorinated oils) covering the expected range (e.g., 10-25%).[4]

    • Sample Preparation: Place approximately 5 mL of the liquid sample (if molten) or 5 g of the solid powder into a standard XRF sample cup fitted with a thin-film window (e.g., Mylar).

    • Analysis: Place the sample cup into the spectrometer.

    • Data Acquisition: Analyze the sample for a pre-determined time (e.g., 100 seconds). The instrument measures the intensity of the chlorine Kα emission line.

    • Calculation: The instrument's software uses the calibration curve to automatically calculate the chlorine concentration in the sample from the measured intensity.

  • Causality Note: This method is chosen for its speed and simplicity, making it suitable for quality control where high throughput is necessary. The direct measurement avoids the time-consuming digestion or combustion steps required by other methods.

Conclusion

The elemental analysis and composition verification of (4-Chloro-2-propoxyphenyl)methanol is a multi-faceted process that demands a synergistic application of orthogonal analytical techniques. Combustion analysis and XRF provide the foundational quantitative data on elemental composition, which must align with the theoretical values. However, this data is meaningless without the unambiguous structural confirmation provided by NMR spectroscopy. Finally, chromatographic techniques coupled with mass spectrometry offer the definitive assessment of purity, which is paramount in a pharmaceutical context. By understanding the principles, advantages, and limitations of each method, researchers can design a robust, self-validating workflow that ensures the identity, purity, and quality of this critical pharmaceutical intermediate.

References

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . Agilent. 16

  • Chlorine determination in (U, PU)C fuel by total reflection X-ray fluorescence spectrometry . ResearchGate. 20

  • Method 9075: Total Chlorine in New and Used Petroleum Products by X-ray Fluorescence . U.S. Environmental Protection Agency (EPA). 5

  • Pharma Intermediates 7 Must-Know Tips for Quality Control . Medium. 2

  • What are the methods for analyzing the chemical composition of pharmaceutical intermediates? . Autech. 14

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds . ResearchGate. 21

  • Intermediates in Pharma 10 Essential Techniques to Know . Medium. 1

  • Simultaneous determination of chlorine and sulfur in geochemical reference samples by wavelength dispersive X-ray fluorescence spectrometry . Royal Society of Chemistry. 22

  • Chlorine analysis in fuel oils . Thermo Fisher Scientific. 4

  • X-ray Fluorescence / Specrometer Chlorine Analyzers . XOS. 19

  • Characterization and Identification in Organic Chemistry through Analytical Techniques . Longdom. 7

  • ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry . Lucideon. 17

  • How to detect the percentage of pharmaceutical intermediates? . Novasol Biotech. 15

  • Identification of Components in Pharmaceuticals GMP at Tentamus Pharma UK . Tentamus. 12

  • Modern Analytical Technique for Characterization Organic Compounds . International Journal of Pharmaceutical Sciences. 8

  • ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry . Shimadzu. 18

  • Laboratory of Organic Elemental Analysis . Central Laboratories UCT Prague. 6

  • Combustion Elemental Analysis . Analytik Jena. 3

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Wiley Online Library. 9

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Scilit. 11

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Georgia State University. 10

  • 12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts.

  • FT-IR Spectroscopy for Functional Group Analysis of 4-Chloro-2,6-bis(hydroxymethyl)phenol: A Comparative Guide . Benchchem. 13

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Proper Disposal Procedures for (4-Chloro-2-propoxyphenyl)methanol

As a halogenated aromatic alcohol, (4-Chloro-2-propoxyphenyl)methanol presents specific logistical and environmental challenges during disposal. Because direct electrophilic aromatic substitution and subsequent functiona...

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated aromatic alcohol, (4-Chloro-2-propoxyphenyl)methanol presents specific logistical and environmental challenges during disposal. Because direct electrophilic aromatic substitution and subsequent functionalization leave a stable carbon-chlorine bond on the benzyl ring, this compound cannot be treated as standard organic waste. Improper disposal risks the release of toxic byproducts into the environment and severe regulatory penalties.

This guide provides researchers, laboratory managers, and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of (4-Chloro-2-propoxyphenyl)methanol, ensuring full compliance with federal environmental regulations.

Physicochemical Profiling & Waste Classification

Before initiating any disposal protocol, it is critical to understand the mechanistic reasons behind the regulatory classifications. Under the U.S. Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) , (4-Chloro-2-propoxyphenyl)methanol is classified as a halogenated organic waste .

The presence of the chlorine atom dictates the disposal method. If incinerated at standard temperatures, chlorinated aromatics can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, disposal requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas .

Quantitative Waste Management Parameters

The following table summarizes the critical data points and operational implications for managing this specific chemical waste stream:

ParameterSpecificationOperational Implication
Chemical Classification Halogenated Aromatic AlcoholMandates segregation from non-halogenated solvents to prevent exponential cost increases.
RCRA Waste Designation Halogenated Solvent WasteMust be tracked via the EPA's "cradle-to-grave" manifest system.
Combustion Byproducts HCl gas, potential dioxins/furansRequires disposal via a licensed Treatment, Storage, and Disposal Facility (TSDF) with high-temp incinerators.
Accumulation Limit (LQG) 90 DaysLarge Quantity Generators must transfer waste off-site within 90 days of the accumulation start date.
Accumulation Limit (SQG) 180 DaysSmall Quantity Generators have up to 180 days to transfer waste to a permitted TSDF.

Standard Operating Procedure (SOP): Step-by-Step Disposal

To guarantee safety and regulatory compliance, every laboratory must implement a strict, self-validating workflow for chemical disposal. Do not rely on retrospective labeling; the system must prevent errors at the point of generation.

Phase 1: Segregation and Containment

Causality Check: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) forces the entire mixed volume to be treated as halogenated waste, drastically increasing disposal costs and introducing potential reactive incompatibilities.

  • Select Compatible Containment: Procure a high-density polyethylene (HDPE) or amber glass waste container. Ensure the container is structurally sound with no prior chemical residues.

  • Pre-Label the Container: Before adding the first drop of waste, affix a compliant RCRA label. The label must explicitly state "Hazardous Waste" and list the full chemical name: (4-Chloro-2-propoxyphenyl)methanol. Never use chemical formulas or abbreviations.

  • Isolate the Stream: Designate this container strictly for "Halogenated Organic Waste." Ensure it is physically separated from aqueous wastes, heavy metals, and non-halogenated solvents .

  • Maintain Vapor-Tight Seals: Keep the container tightly capped with a threaded seal at all times. Funnels must be removed immediately after the waste transfer is complete to prevent volatile organic compound (VOC) emissions.

Phase 2: Storage and Accumulation
  • Establish Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment bin. This ensures that if the primary vessel fails, the chemical is isolated and does not reach laboratory drains.

  • Monitor SAA Limits: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. You may accumulate up to 55 gallons of hazardous waste in an SAA, but it must be moved to a Central Accumulation Area (CAA) within 3 consecutive days of reaching this volume limit.

Phase 3: Final TSDF Transfer
  • Initiate EHS Pickup: Once the container is 90% full, or the accumulation time limit is approaching, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Verify the Manifest: Ensure that the Uniform Hazardous Waste Manifest accurately reflects the halogenated nature of the waste before it is handed over to the licensed hazardous waste transporter.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental spill of (4-Chloro-2-propoxyphenyl)methanol, immediate and methodical action is required to prevent exposure and environmental release.

  • Evacuate and Ventilate: Immediately clear non-essential personnel from the area. If the spill occurs outside a fume hood, increase room ventilation to maximum capacity to mitigate inhalation risks.

  • Don Appropriate PPE: Responders must wear chemical-resistant splash goggles, a standard lab coat, and double-layered nitrile or neoprene gloves.

  • Deploy Containment Barriers: Surround the perimeter of the spill with inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or universal chemical spill pads) to prevent the liquid from spreading into floor drains.

  • Absorb and Collect: Working from the outside in, apply the absorbent directly over the spill. Once fully absorbed, use non-sparking tools to sweep the material into a heavy-duty, sealable hazardous waste bag or rigid HDPE container.

  • Surface Decontamination: Wash the affected surface with a minimal amount of a compatible solvent (e.g., isopropanol) to lift residual organics, followed by a thorough wash with detergent and water.

  • Dispose of Spill Materials: All used absorbents, contaminated PPE, and decontamination liquids must be collected, labeled, and disposed of as Halogenated Hazardous Waste .

Waste Management Decision Workflow

The following diagram illustrates the logical decision-making process for segregating and disposing of (4-Chloro-2-propoxyphenyl)methanol to ensure RCRA compliance.

WasteWorkflow Gen Waste Generation: (4-Chloro-2-propoxyphenyl)methanol Mix Mixed with non-halogenated solvents? Gen->Mix Seg Segregate Streams Immediately Mix->Seg Yes Hal Designate as: Halogenated Waste Stream Mix->Hal No Seg->Hal Cont Store in Vapor-Tight HDPE/Glass Container Hal->Cont Lab Label: 'Hazardous Waste' + Exact Chemical Name Cont->Lab Store Secondary Containment (Monitor SAA Limits) Lab->Store Disp Final Disposal: High-Temp Incineration (TSDF) Store->Disp

Figure 1: Decision tree for the segregation and disposal of halogenated organic waste.

References

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications URL: [Link]

Handling

Personal protective equipment for handling (4-Chloro-2-propoxyphenyl)methanol

Topic: Personal Protective Equipment & Handling Guide for (4-Chloro-2-propoxyphenyl)methanol Audience: Researchers, Medicinal Chemists, and EHS Professionals. Part 1: Executive Safety Assessment & Risk Profile Status: Re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for (4-Chloro-2-propoxyphenyl)methanol Audience: Researchers, Medicinal Chemists, and EHS Professionals.

Part 1: Executive Safety Assessment & Risk Profile

Status: Research Chemical (RC) | CAS: Not widely listed (Analog-derived safety applies) Structural Class: Chlorinated Alkoxybenzyl Alcohol

As a Senior Application Scientist, I must emphasize that for specialized intermediates like (4-Chloro-2-propoxyphenyl)methanol , specific toxicological data is often absent from public registries. Therefore, we apply the Precautionary Principle , deriving our safety protocols from its closest structural analogs: 4-Chlorobenzyl alcohol (CAS 873-76-7) and (2-Propoxyphenyl)methanol.

Anticipated Hazard Profile (SAR-Derived):

  • Acute Toxicity: Harmful if swallowed (H302).[1][2] The lipophilic propoxy chain may enhance bioavailability compared to simple benzyl alcohols.

  • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[3]

  • Target Organ: Respiratory tract irritation (H335) if inhaled as dust or aerosol.

  • Physical State: Likely a low-melting solid or viscous oil. The propoxy group disrupts crystal packing relative to 4-chlorobenzyl alcohol (mp 70–72°C), potentially lowering the melting point.

Part 2: Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, based on the operational scale and the solvent vector used. A static "wear gloves" instruction is insufficient for high-value synthesis.

PPE Selection Logic
  • Glove Material: Chlorinated aromatics can permeate standard latex. Nitrile (minimum 0.11 mm) is the baseline. For solutions in penetrating solvents (e.g., DCM, THF), Silver Shield/Laminate gloves are required.

  • Respiratory: If the compound is an oil/liquid, vapor pressure is low, but aerosol generation during transfer is a risk. If solid, dust is the primary vector.

Table 1: Task-Based PPE Specifications

Operational ScaleStateHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Analytical (<100 mg) Solid/OilNitrile (Double gloving recommended)Safety Glasses with side shieldsFume Hood (Sash <18")Standard Lab Coat
Preparative (100 mg - 10 g) SolutionHigh-Breakthrough: Silver Shield® or Viton® over NitrileChemical Splash GogglesFume Hood. If outside hood: Half-face respirator (P100/OV)Lab Coat + Chemical Apron
Bulk Handling (>10 g) SolidNitrile (Thick, >5 mil)Face Shield + GogglesPAPR or Full-face respirator (P100)Tyvek® Coveralls
Visualizing the Decision Process

The following logic flow guides the researcher through PPE selection based on the solvent system, a critical but often overlooked factor.

PPE_Decision_Tree cluster_legend Legend start Start: Handling (4-Chloro-2-propoxyphenyl)methanol state_check Physical State? start->state_check solvent_check Is it dissolved in solvent? state_check->solvent_check Liquid/Oil solid_ppe Standard PPE: Nitrile Gloves + Lab Coat (Handle in Hood) state_check->solid_ppe Solid solvent_type Solvent Type? solvent_check->solvent_type Yes solvent_check->solid_ppe No (Neat Oil) dcm_thf High Permeation Risk (DCM, THF, DMF) solvent_type->dcm_thf water_alc Low Permeation Risk (Water, MeOH, EtOH) solvent_type->water_alc laminate_glove REQUIRED: Silver Shield/Laminate Gloves + Chemical Apron dcm_thf->laminate_glove nitrile_glove Standard Nitrile Gloves (Change every 15 mins) water_alc->nitrile_glove key1 Decision Node key2 Critical Risk

Figure 1: PPE Selection Logic based on physical state and solvent carrier compatibility.

Part 3: Operational Handling Protocols

Trustworthiness in the lab comes from reproducibility and safety. These protocols are designed to prevent cross-contamination and exposure.

Protocol A: Weighing & Transfer (Solid/Viscous Oil)
  • The "Why": Benzyl alcohols can be hygroscopic and sticky. Static charge can cause solids to "jump," leading to area contamination.

  • Step-by-Step:

    • Preparation: Place an antistatic mat or wipe down the balance area with an antistatic wipe.

    • Containment: Use a disposable weighing boat. Do not weigh directly into the reaction flask to avoid neck contamination.

    • Transfer: If the substance is a viscous oil (likely due to the propoxy chain), use a positive-displacement pipette or a warmed glass Pasteur pipette to reduce viscosity and ensure quantitative transfer.

    • Decontamination: Immediately wipe the spatula/pipette exterior with a tissue soaked in Ethanol before removing it from the hood.

Protocol B: Reaction Setup (Solvent Compatibility)
  • The "Why": The hydroxyl group (-OH) is nucleophilic; the chloride (-Cl) is a potential leaving group under metal catalysis.

  • Guidance:

    • Incompatible Materials: Avoid strong oxidizing agents (e.g., KMnO4, CrO3) which will oxidize the alcohol to the aldehyde/acid.

    • Solvent Choice: Compatible with DCM, THF, Ethyl Acetate.

    • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent oxidation of the benzylic position over long storage.

Part 4: Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate categorization determines the response.[4]

Spill_Response spill Spill Detected assess Assess Volume spill->assess minor Minor (<10 mL/g) Inside Hood assess->minor major Major (>10 mL/g) Or Outside Hood assess->major absorb Absorb with Vermiculite/Pads minor->absorb evacuate Evacuate Area Alert EHS major->evacuate clean Clean Surface (Soap + Water) absorb->clean waste Disposal: Halogenated Waste clean->waste

Figure 2: Logical workflow for containment and cleanup of chlorinated alcohol spills.

Disposal Strategy
  • Classification: This compound contains a Chlorine atom.[5] It must be segregated into the Halogenated Organic Waste stream.

  • Reasoning: Mixing halogenated compounds with non-halogenated solvents (like Acetone/Methanol waste) can cause issues in incineration facilities (formation of dioxins/HCl) and often incurs higher disposal costs or regulatory fines.

  • Labeling: Clearly mark waste tags with "Contains Organic Chlorides."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 249811, (4-(2-Methylpropoxy)phenyl)methanol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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